Basic blue 26
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h5-23H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWJPGAKXJBKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038889 | |
| Record name | Basic Blue 26 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580-56-5 | |
| Record name | Victoria Blue B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2580-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Blue 26 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Victoria blue B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(phenylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Basic Blue 26 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC BLUE 26 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1V8UTB56C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Basic Blue 26 (Victoria Blue B)
CAS Number: 2580-56-5
This technical guide provides a comprehensive overview of Basic Blue 26, a synthetic cationic dye also known as Victoria Blue B.[1][2][3][4][5] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a triarylmethane dye characterized by its vibrant blue color.[1][3] It is commercially available as a blue or dark brown powder.[6][7][8] The tables below summarize its key chemical and physical properties.
| Identifier | Value |
| CAS Number | 2580-56-5 |
| Synonyms | Victoria Blue B, C.I. 44045, Basic Blue B, Calcozine Blue B[2][4][9] |
| Molecular Formula | C33H32ClN3[3][4] |
| Molecular Weight | 506.09 g/mol [4] |
| Appearance | Blue or dark brown powder[6][7][8] |
| Melting Point | 206 °C (decomposes)[5][7] |
| Solubility | Soluble in hot water and ethanol.[3][7] Slightly soluble in DMSO and methanol (B129727).[8] |
| Spectroscopic Data | Value |
| Absorption Maxima (λmax) | 599 nm, 617 nm, 619.2 nm, 567 nm[10] |
| NMR Spectra | 13C NMR spectral data is available for this compound.[11] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Two primary manufacturing routes are described below:
-
Condensation of a dichlorinated intermediate with Naphthalen-1-amine: This method involves the reaction of 4-(Dichloro(4-(diethylamino)phenyl)methyl)-N,N-diethylbenzenamine with Naphthalen-1-amine.[3][12]
-
Condensation of a methanol derivative with Naphthalen-1-amine followed by oxidation: This process starts with the condensation of Bis(4-(dimethylamino)phenyl)methanol with Naphthalen-1-amine. The resulting product is then subjected to nitration and subsequent oxidation to yield the final dye.[3][7][12]
A logical workflow for the synthesis of this compound is illustrated in the following diagram.
Caption: Synthesis pathways for this compound.
Applications
This compound has a wide range of applications in both industrial and scientific fields.
Industrial Applications:
-
Textile Dyeing: It is used for dyeing silk, wool, and cotton (with a tannin mordant).[3][13]
-
Coloring Agent: It is employed in the coloring of paper, bamboo, wood, leather, and in the manufacturing of inks.[1][13]
-
Pigment and Solvent Dye Production: It serves as a precursor in the manufacturing of certain organic pigments and solvent dyes.[3][13]
Scientific Applications:
-
Biological Stain: this compound is utilized as a biological stain for detecting DNA and proteins.[1] It functions as a nuclear stain in cytology and histochemistry.[7][13][14]
-
Phospholipid Detection: It can be used for the quantitative determination of phospholipids.[7][13][14]
-
Histological Applications: In histology, it is used to stain elastic fibers and copper-associated proteins.[6]
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below.
Alcoholic Victoria Blue Staining for Histology
This protocol is adapted for staining elastic fibers and copper-associated proteins in paraffin-embedded tissue sections.
Reagents:
-
Potassium Permanganate (1% aqueous)
-
Sulfuric Acid (1% aqueous)
-
Sodium Bisulfite (1% aqueous)
-
70% Ethyl Alcohol
-
Victoria Blue Stain, Alcoholic
-
Nuclear Fast Red (Kernechtrot)
-
95% and 100% Ethyl Alcohol
-
Xylene or a xylene substitute
Procedure:
-
Deparaffinization and Hydration:
-
Deparaffinize tissue sections in three changes of xylene for 3 minutes each.
-
Hydrate through two changes each of 100% and 95% ethyl alcohol (10 dips each).
-
Wash thoroughly with distilled water.
-
-
Oxidation and Bleaching:
-
Prepare a working solution of Potassium Permanganate-Sulfuric Acid by mixing equal parts of the 1% solutions.
-
Immerse slides in the fresh working solution for 5 minutes.
-
Treat with 1% Sodium Bisulfite for 2 minutes, or until the sections are colorless.
-
Wash the slides well in running tap water.
-
-
Staining:
-
Rinse in 70% ethyl alcohol for 2 minutes.
-
Stain in Alcoholic Victoria Blue Stain for a minimum of 4 hours. For optimal results, overnight staining at room temperature is recommended.
-
-
Differentiation and Counterstaining:
-
Differentiate in 70% ethyl alcohol for 1-3 minutes, or until the background is completely decolorized.
-
Wash slides thoroughly in running tap water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate in two changes each of 95% and 100% ethyl alcohol.
-
Clear in three changes of xylene (10 dips each).
-
Coverslip with a compatible mounting medium.
-
Expected Results:
-
Elastic fibers and Copper-associated protein: Blue
-
Nuclei and cytoplasm: Red
Cytoplasmic Membrane Staining
This protocol is designed for staining the cytoplasmic membrane of bacteria, such as B. cereus.
Reagents:
-
Potassium Nitrate (B79036) solution
-
Bouin's Fixative
-
Victoria Blue stain
Procedure:
-
Prepare a heat-fixed smear of the bacteria on a clean glass slide.
-
Immerse the slide in potassium nitrate solution for 15 minutes.
-
Cover the smear with Bouin's Fixative for 15 minutes.
-
Gently wash the smear under running water.
-
Cover the smear with Victoria Blue stain for 3-5 minutes.
-
Gently wash the smear under running water and allow it to air dry.
-
Observe under an oil immersion objective lens.
The following diagram illustrates the general workflow for histological staining with this compound.
Caption: General workflow for histological staining.
Signaling Pathways
Currently, there is no scientific literature available that describes the direct involvement or modulation of specific signaling pathways by this compound. Its primary scientific application is as a histological and cytological stain, where it binds to nucleic acids and other negatively charged macromolecules.[1][7]
Toxicology and Safety
This compound is associated with several health hazards. It is harmful if swallowed and can cause serious eye damage.[15][16] It may also cause skin and respiratory irritation.[15] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this compound.[15]
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed.[15] |
| Eye Irritation | Causes serious eye damage.[16] |
| Skin Irritation | May cause skin irritation in sensitive individuals.[15] |
| Respiratory Irritation | May cause irritation to the respiratory tract.[15] |
Incompatible Materials: Strong oxidizing agents.[16]
Hazardous Decomposition Products: Formation of toxic gases is possible during heating or in case of fire.[16]
This technical guide provides a solid foundation for researchers and professionals working with this compound. For further information, it is recommended to consult the specific safety data sheets (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | CAS#:2580-56-5 | Chemsrc [chemsrc.com]
- 6. newcomersupply.com [newcomersupply.com]
- 7. This compound CAS#: 2580-56-5 [m.chemicalbook.com]
- 8. This compound CAS#: 2580-56-5 [amp.chemicalbook.com]
- 9. Victoria Blue B | C33H32ClN3 | CID 17407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. stainsfile.com [stainsfile.com]
- 11. This compound(2580-56-5) 13C NMR [m.chemicalbook.com]
- 12. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 13. biognost.com [biognost.com]
- 14. Victoria Blue B, C.I. 44045 - Biognost [biognost.com]
- 15. cncolorchem.com [cncolorchem.com]
- 16. hpc-standards.com [hpc-standards.com]
A Technical Guide to Basic Blue 26 and its Synonyms for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Basic Blue 26, a synthetic cationic dye belonging to the triarylmethane class, widely known by its synonym Victoria Blue B. This document consolidates critical data, experimental protocols, and technical information relevant to its application in research and development.
Chemical Identity and Synonyms
This compound is a versatile dye with a rich history of use in various scientific and industrial applications. It is crucial for researchers to be familiar with its various synonyms and chemical identifiers to navigate the extensive body of literature associated with this compound. Victoria Blue B is the most common synonym, but numerous other trade names and identifiers are also used.
Table 1: Synonyms and Trade Names for this compound
| Synonym/Trade Name | Reference |
| Victoria Blue B | [1][2] |
| Calcozine Blue B | [3] |
| Tertrophene Blue | [3] |
| Basic Blue B | [4] |
| Brilliant Blue 3RF | [2] |
| C.I. 44045 | [5] |
| Aizen Victoria Blue B Base | [6] |
| ABCOL Victoria Blue BX Crystals | [6] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 2580-56-5 | [1][2] |
| Molecular Formula | C33H32ClN3 | [3][4] |
| Molecular Weight | 506.09 g/mol | [4] |
| Colour Index (C.I.) Number | 44045 | [5] |
| EC Number | 219-943-6 | [7] |
| PubChem CID | 17407 | [8] |
Physicochemical Properties
The utility of this compound in various applications is dictated by its physicochemical properties. As a cationic dye, its electrostatic attraction to negatively charged molecules is a key feature of its mechanism of action in biological staining.
Table 3: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | Bright blue to deep purple powder | [2][5] |
| Melting Point | 206 °C (decomposes) | [9] |
| Absorption Maximum (λmax) | 593 nm | [10] |
| Solubility | Soluble in hot water and ethanol (B145695) | [5] |
Mechanism of Action in Biological Staining
The primary mechanism by which this compound (Victoria Blue B) functions as a biological stain is through electrostatic interactions.[11] As a cationic dye, it carries a net positive charge in solution. This positive charge facilitates its binding to negatively charged biomolecules within cells and tissues.
Key interactions include:
-
Nucleic Acids: The phosphate (B84403) backbone of DNA and RNA is negatively charged, providing a strong binding site for the cationic dye. This interaction is central to its use as a nuclear stain.[12]
-
Proteins: Many proteins possess a net negative charge at physiological pH due to the presence of acidic amino acid residues (e.g., aspartic acid, glutamic acid). This compound can bind to these proteins, enabling their visualization.[13]
-
Phospholipids (B1166683): The phosphate head groups of phospholipids are anionic, allowing for the binding of this compound. This property is exploited in assays for the quantitative determination of phospholipids.[14]
Experimental Protocols
This section provides detailed methodologies for key applications of this compound in a research setting.
Staining of Elastic Fibers in Tissue Sections
This protocol is adapted from established histological methods for the visualization of elastic fibers.[15][16]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 μm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Potassium permanganate (B83412) solution (1% aqueous)
-
Sulfuric acid (1% aqueous)
-
Sodium bisulfite solution (1% aqueous)
-
Victoria Blue B staining solution (alcoholic)
-
Nuclear Fast Red (Kernechtrot) solution
-
Mounting medium
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in three changes of xylene for 3 minutes each.
-
Hydrate through two changes each of 100% and 95% ethanol (10 dips each).
-
Rinse well with distilled water.
-
-
Oxidation:
-
Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid (10 ml 1% Potassium Permanganate, 10 ml 1% Sulfuric Acid, 40 ml distilled water).
-
Immerse slides in the working solution for 5 minutes.
-
-
Bleaching:
-
Treat slides with 1% Sodium Bisulfite solution for 2 minutes, or until sections are colorless.
-
Wash slides well in running tap water.
-
-
Staining:
-
Rinse slides in 70% ethanol for 2 minutes.
-
Stain in Victoria Blue B solution for a minimum of 4 hours (overnight staining at room temperature is recommended for optimal results).
-
-
Differentiation:
-
Differentiate in 70% ethanol for 1-3 minutes, or until the background is decolorized.
-
-
Counterstaining:
-
Wash slides well in running tap water.
-
Counterstain with Nuclear Fast Red solution for 5 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through two changes each of 95% and 100% ethanol.
-
Clear in three changes of xylene (10 dips each).
-
Coverslip with a compatible mounting medium.
-
Expected Results:
-
Elastic fibers: Blue to blue-black
-
Nuclei and cytoplasm: Red
References
- 1. pscientifics.com [pscientifics.com]
- 2. Quantitative determination of phospholipids using the dyes Victoria blue R and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 5. biognost.com [biognost.com]
- 6. chemiis.com [chemiis.com]
- 7. [Victoria blue: staining properties in orthology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. 维多利亚蓝B suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. mpbio.com [mpbio.com]
- 14. The photodynamic effect of Victoria blue BO on peripheral blood mononuclear and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Cellular and Molecular Actions of Methylene Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Basic Blue 26 (Victoria Blue B) for Researchers and Scientists
Introduction: Basic Blue 26, also known by its Colour Index name C.I. 44045 and as Victoria Blue B, is a synthetic cationic dye belonging to the triarylmethane class.[1] Primarily utilized as a biological stain in histology and cytology, its vibrant blue color allows for the visualization of specific cellular components.[2] This guide provides a comprehensive overview of the molecular characteristics, applications, and experimental protocols for this compound, with a focus on its relevance to researchers and professionals in the life sciences.
Core Molecular and Chemical Properties
This compound is characterized by its specific molecular formula and weight, which are fundamental to its properties and applications.
| Property | Value | References |
| Molecular Formula | C₃₃H₃₂ClN₃ | [3][4] |
| Molecular Weight | 506.08 g/mol | [4] |
| CAS Number | 2580-56-5 | [4] |
| Colour Index | 44045 |
Mechanism of Action and Applications in Biological Staining
The primary application of this compound in a research context is as a histological and cytological stain.[5][6] Its mechanism of action is rooted in its cationic nature, which facilitates the binding to negatively charged biomolecules within cells.[1]
Interaction with Cellular Components: this compound readily binds to nucleic acids (DNA and RNA) and acidic proteins, making it an effective nuclear and cytoplasmic stain.[1][7] The electrostatic attraction between the positively charged dye molecules and the negatively charged phosphate (B84403) backbone of nucleic acids results in distinct blue staining of the cell nucleus.[7] This property is leveraged in various staining techniques to highlight cellular morphology and identify specific tissue components.
Victoria Blue Staining for Elastic Fibers: A prominent application of this compound is in the "Victoria Blue" staining method for the visualization of elastic fibers in tissue sections.[8][9] While the precise chemical mechanism is not fully elucidated, it is hypothesized that a hydrogen bond forms between the phenolic group of resorcinol (B1680541) (a component of the staining solution) and specific sites on the elastic fibers, leading to a distinct blue-black coloration.[8] This technique is invaluable in pathology for studying connective tissues and diagnosing conditions involving fibrosis.[10]
Experimental Protocols
Victoria Blue Staining for Elastic Fibers
This protocol is adapted from standard histological procedures for identifying elastic fibers.
Materials:
-
Potassium permanganate (B83412) solution
-
Oxalic acid solution
-
Elastin stain (containing Victoria Blue B and resorcinol)
-
Van Gieson stain (for counterstaining)
-
Distilled water
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.[10]
-
Oxidation: Place slides in potassium permanganate solution for 5 minutes.[9]
-
Rinsing: Rinse with distilled water.[9]
-
Bleaching: Treat with oxalic acid solution for 2-3 minutes, or until sections are colorless.[9]
-
Rinsing: Rinse thoroughly with distilled water.[9]
-
Staining: Stain in Victoria Blue B solution for 8-24 hours.[8][9]
-
Differentiation: Differentiate in 95% ethanol until the background is decolorized.[9]
-
Rinsing: Wash well in running tap water.
-
Counterstaining: Counterstain with Van Gieson's stain for 1 minute.[9]
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a compatible mounting medium.[10]
Expected Results:
-
Elastic fibers: Blue to black[8]
-
Collagen: Red
-
Other tissue elements: Yellow
Nuclear Staining in Cytology
This compound can be used for demonstrating nuclear morphology in cytological preparations.
Materials:
-
This compound (Victoria Blue B) solution (e.g., dissolved in methanol)[7]
-
Distilled water
-
Mounting medium
Procedure:
-
Fixation: Fix cytological smears according to standard laboratory protocols.
-
Staining: Immerse slides in a methanol solution of Victoria Blue B. Staining time can be varied, as it is not highly critical for staining quality.[7]
-
Rinsing: Rinse briefly in methanol to remove excess stain.
-
Dehydration and Mounting: Dehydrate and mount as required.
Expected Results:
-
Cell nuclei: Blue[7]
Diagrams and Workflows
Logical Flow of Victoria Blue Staining
Caption: Workflow for Victoria Blue Staining of Elastic Fibers.
Interaction Mechanism of this compound
Caption: Electrostatic interaction of this compound with biomolecules.
Toxicological and Safety Information
It is important to handle this compound with appropriate safety precautions.
| Hazard | Description | References |
| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation. | [11] |
| Inhalation | May cause irritation to the respiratory tract. | [11] |
| Skin Contact | May cause skin irritation in sensitive individuals. | [11] |
| Eye Contact | Dust may cause irritation and inflammation. | [11] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [12] |
| Genotoxicity | Some reports suggest that Victoria Pure Blue (a related dye) is considered genotoxic. | [13] |
Relevance to Drug Development
Currently, there is a notable lack of published research on the direct application of this compound in drug development, such as in signaling pathway analysis, as a therapeutic agent, or in drug delivery systems. Its primary role remains as a well-established histological stain.
Future research could potentially explore the fluorescent properties of this compound for quantitative cellular imaging or as a probe, but this would require significant investigation into its photophysical properties and cytotoxic effects.
Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 2580-56-5 [chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Victoria Blue B, C.I. 44045 - Biognost [biognost.com]
- 6. mpbio.com [mpbio.com]
- 7. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pscientifics.com [pscientifics.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. cncolorchem.com [cncolorchem.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biolight.shop [biolight.shop]
- 16. Methylene blue - Wikipedia [en.wikipedia.org]
- 17. Photodynamic Effect of Methylene Blue and Low Level Laser Radiation in Head and Neck Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Basic Blue 26 in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Basic Blue 26 (also known as Victoria Blue B, C.I. 44045) in water and various organic solvents. This document is intended for use by researchers, scientists, and professionals in drug development and other related fields who require detailed information on the physicochemical properties of this compound.
Introduction to this compound
This compound is a synthetic cationic dye belonging to the triarylmethane class.[1] It appears as a deep purple or celadon powder and is utilized in a variety of applications, including as a biological stain for nucleic acids and phospholipids, and in the textile, paper, and ink industries.[2][3] Understanding its solubility is critical for its application in these diverse fields, particularly in the formulation of staining solutions and inks, and for assessing its environmental fate and biocompatibility.
Quantitative Solubility Data
The solubility of this compound is influenced by the solvent and the specific form of the dye. The commercially available form is typically a chloride salt, which exhibits greater solubility in polar solvents. A distinct "base" or "solvent" form (Solvent Blue 4) is soluble in non-polar organic solvents but not in water. This guide focuses on the water-soluble, salt form of this compound.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |
| Water | H₂O | 6.65 g/L | 20 | Forms a blue solution.[4] Soluble in both hot and cold water.[2][3][5] |
| Acetic Acid | CH₃COOH | 50 g/L | Not Specified | Soluble. |
| Ethanol | C₂H₅OH | Soluble | Not Specified | Forms a blue solution.[2][3][5] |
| Methanol | CH₃OH | Slightly Soluble | Not Specified | Data from chemical supplier. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Not Specified | Data from chemical supplier. |
| Lower Aliphatic Alcohols | - | More Soluble | Not Specified | General observation.[6] |
| Toluene | C₇H₈ | Insoluble | Not Specified | Refers to the water-soluble form. |
| Benzene | C₆H₆ | Insoluble | Not Specified | Refers to the water-soluble form. |
| Xylene | C₈H₁₀ | Insoluble* | Not Specified | Refers to the water-soluble form. |
*Note: The "base" form of Victoria Blue (Solvent Blue 4) is reported to be soluble in these nonpolar organic solvents, but insoluble in water.[7]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of reaching a saturation point and then quantifying the dissolved solute.
3.1. Materials
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Spectrophotometer (UV-Vis)
-
Syringe filters (0.45 µm)
-
Pipettes
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a beaker covered with parafilm or a screw-cap vial).
-
Place the container in a thermostatically controlled environment (e.g., a water bath set to 20°C for determining solubility at that temperature) and stir vigorously using a magnetic stirrer.
-
Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid material at the bottom of the container indicates a saturated solution.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a 0.45 µm filter.
-
Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.
-
-
Quantification using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted sample solution at the same λmax.
-
Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
This technical guide has summarized the available solubility data for this compound in water and various organic solvents. While quantitative data for aqueous solubility is established, there is a notable lack of specific quantitative data for most organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems of interest. The clear distinction between the water-soluble salt form and the solvent-soluble base form is crucial for accurate application and research. Further studies are warranted to expand the quantitative solubility database for this widely used dye in a broader range of organic solvents.
References
- 1. Triphenylmethane - Wikipedia [en.wikipedia.org]
- 2. Basic Blue 26 [chembk.com]
- 3. This compound - Victoria blue B - Brilliant Blue 3RF from Emperor Chem [emperordye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - BASIC BLUE DYES - Enoch dye [enochdye.com]
- 6. mpbio.com [mpbio.com]
- 7. This compound | 2580-56-5 [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis and Manufacturing of Basic Blue 26 (Victoria Blue B)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 26, also known by its trivial name Victoria Blue B and Colour Index number 44045, is a cationic triarylmethane dye.[1][2] It presents as a bright blue or deep purple powder and is soluble in hot and cold water, as well as ethanol (B145695), producing a blue solution.[2][3] Due to its ability to bind to negatively charged molecules, it finds significant applications as a biological stain for nucleic acids in histology and cytology.[1][2] Its uses also extend to the dyeing of materials such as silk, wool, paper, and wood, and in the manufacturing of organic pigments and solvent dyes.[2][3] This guide provides a comprehensive overview of the primary synthesis and manufacturing methods for this compound, intended for a technical audience.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₃₂ClN₃ | [3] |
| Molecular Weight | 506.08 g/mol | [3] |
| CAS Number | 2580-56-5 | [3] |
| Appearance | Bright blue / Deep purple or celadon powder | [2][3] |
| Solubility | Soluble in hot and cold water (blue solution), Soluble in ethanol (blue solution) | [2][3] |
| Reaction in Strong Acid | Dissolves in concentrated sulfuric acid to form a red-light brown solution, which turns yellow to green and then blue upon dilution. | [2][3] |
| Reaction with Base | Addition of sodium hydroxide (B78521) to an aqueous solution results in a deep red-light brown precipitation. | [2][3] |
Core Synthesis Methodologies
The industrial manufacturing of this compound primarily revolves around the condensation of aromatic amines. Three main synthetic routes have been identified.
Method 1: Condensation of a Dichloro-Intermediate with N-Phenyl-1-naphthylamine
This method involves the reaction of 4-(Dichloro(4-(diethylamino)phenyl)methyl)-N,N-diethylbenzenamine with Naphthalen-1-amine.[3] The reaction is a nucleophilic substitution where the dichloromethylene group serves as an electrophilic center.
Reaction Pathway:
References
An In-depth Technical Guide to the Photophysical Properties of Basic Blue 26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 26, also known under the names Victoria Blue B, C.I. 44045, and Calcozine Blue B, is a synthetic cationic dye belonging to the triarylmethane class.[1][2][3] Its vibrant blue color arises from a complex chromophoric system within its molecular structure.[2] This dye is soluble in water and ethanol (B145695) and sees wide application in various fields, including as a histological stain for nucleic acids and proteins in biological research, as well as in the textile, paper, and leather industries.[1][3] In the context of research and drug development, its ability to interact with biological macromolecules makes understanding its photophysical properties crucial.[4] This guide provides a comprehensive overview of the known photophysical characteristics of this compound, details experimental protocols for their determination, and explores the mechanisms of its interaction with biological components.
Core Photophysical Properties
The interaction of a dye with light is governed by a set of key photophysical parameters. While comprehensive data for this compound is not extensively available in the public domain, this section summarizes the reported values and provides context based on related compounds.
Absorption Characteristics
The absorption of light by this compound is the initial step in any photophysical process. The wavelength of maximum absorption (λmax) is a critical parameter for selecting appropriate excitation sources.
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λmax) | 593 nm | Not specified |
| 610 nm | Used for concentration determination | |
| 612 - 617 nm | 50% Ethanol |
Table 1: Reported Absorption Maxima for this compound.
The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, has not been specifically reported for this compound. However, for a related triarylmethane dye, Basic Blue, a high molar absorptivity of 6.1 x 104 cm-1M-1 has been noted, suggesting that this compound likely also possesses a high extinction coefficient, characteristic of this class of dyes.[5]
Fluorescence Properties
Upon absorption of light, a molecule can transition to an excited state and subsequently relax by emitting a photon, a process known as fluorescence. Key parameters characterizing this emission are the fluorescence emission maximum (λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τ).
Experimental Protocols
The determination of the photophysical properties of a dye like this compound involves standardized spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and molar extinction coefficient.
Objective: To measure the absorbance of this compound across a range of wavelengths to identify the λmax and to calculate the molar extinction coefficient.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, deionized water)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).
-
Spectra Acquisition:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each diluted solution across a relevant wavelength range (e.g., 400-800 nm).
-
-
Data Analysis:
-
Plot absorbance versus wavelength for each concentration to identify the λmax.
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy
This technique is used to measure the fluorescence emission spectrum, quantum yield, and lifetime.
Objective: To characterize the fluorescence properties of this compound.
Materials:
-
This compound solution of known absorbance at the excitation wavelength
-
A fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure for Emission Spectrum:
-
Prepare a dilute solution of this compound with an absorbance of ~0.1 at its λmax.
-
Set the excitation wavelength of the fluorometer to the λmax of the dye.
-
Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 600-800 nm).
-
The resulting spectrum will show the fluorescence emission profile, and the peak of this spectrum is the λem.
Procedure for Relative Fluorescence Quantum Yield: The comparative method of Williams et al. is commonly used.[1]
-
Prepare a series of solutions of both the sample (this compound) and the standard with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.
-
Measure the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (msample / mstd) * (nsample2 / nstd2) where m is the slope of the linear fit and n is the refractive index of the solvent.
Interaction with Biological Molecules
The primary described interaction of this compound with biological molecules is its binding to nucleic acids.[4][7] This interaction is the basis for its use as a histological stain.
Mechanism of DNA Binding
Studies have shown that this compound (Victoria Blue B) interacts with double-stranded DNA primarily through electrostatic interactions .[8] The cationic nature of the dye molecule facilitates its attraction to the negatively charged phosphate (B84403) backbone of DNA. Upon binding, changes in the electrochemical and spectrophotometric properties of the dye can be observed, such as a decrease in the peak current in cyclic voltammetry and shifts in the absorption spectrum.[8] Some studies also suggest the possibility of an intercalative binding mode, where the planar aromatic structure of the dye inserts between the base pairs of the DNA double helix.[7]
Conclusion
This compound is a valuable tool in various scientific disciplines, particularly in biological staining. While its fundamental absorption properties have been partially characterized, a significant gap exists in the publicly available quantitative data regarding its fluorescence characteristics. The experimental protocols outlined in this guide provide a framework for researchers to determine these missing parameters. A deeper understanding of the photophysical properties of this compound will undoubtedly enhance its application in current methodologies and pave the way for its use in more advanced fluorescence-based techniques in research and drug development. The primary mechanism of its biological action as a stain is attributed to its electrostatic interaction with the DNA backbone. Further research is warranted to fully elucidate its photophysical behavior and potential for other biomedical applications.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
An In-depth Technical Guide to the Absorption and Emission Spectra of Basic Blue 26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Basic Blue 26 (also known as Victoria Blue B), a triarylmethane dye.[1][2] The document details its absorption and emission characteristics, presents experimental protocols for their determination, and summarizes key quantitative data. This compound is utilized as a biological stain for nucleic acids and proteins and finds application in various industrial coloring processes.[1][3][4]
Spectroscopic Properties of this compound
The color and spectroscopic properties of this compound are determined by its molecular structure, which allows for delocalization of π electrons across the triarylmethane backbone.[3] This extensive conjugation results in strong absorption in the visible region of the electromagnetic spectrum.
The following table summarizes the reported spectroscopic data for this compound. It is important to note that parameters such as the absorption maximum can vary significantly depending on the solvent and solution pH.[5]
| Spectroscopic Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λmax) | 593 nm | Not specified |
| 612 - 617 nm | 50% Ethanol | |
| ~630 - 660 nm | Aqueous solution | |
| 671 nm | Aqueous solution | |
| Molar Absorptivity (ε) | 6.1 x 104 L mol-1 cm-1 | Aqueous solution |
| Emission Maximum (λem) | Data not available in the reviewed sources. | - |
| Quantum Yield (ΦF) | Data not available in the reviewed sources. | - |
| Fluorescence Lifetime (τ) | Data not available in the reviewed sources. | - |
Note: While this compound is described as a fluorochrome, specific quantitative data for its emission spectrum, quantum yield, and fluorescence lifetime were not available in the cited literature. The provided protocols outline the methodology to determine these properties experimentally.
Experimental Protocols
This section provides detailed methodologies for determining the absorption and emission spectra of this compound.
This protocol outlines the steps to measure the absorption spectrum and determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) using a UV-Visible spectrophotometer.
A. Materials and Equipment
-
This compound powder
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Appropriate solvent (e.g., methanol, ethanol, deionized water)[6][7]
-
Quartz or glass cuvettes (1 cm path length)[7]
-
Dual-beam UV-Visible spectrophotometer
B. Procedure
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning a range that will yield absorbance values between 0.1 and 1.0.[6] This range ensures adherence to the Beer-Lambert law.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference or blank.[7][8] Place it in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 350-850 nm).[7] This baseline is automatically subtracted from subsequent sample measurements.
-
Sample Measurement:
-
Rinse a cuvette with a small amount of the most dilute working solution, then fill it approximately three-quarters full.[7]
-
Wipe the optical surfaces of the cuvette with a lint-free cloth and place it in the sample holder of the spectrophotometer.[8]
-
Scan the absorbance of the solution over the selected wavelength range.
-
The wavelength at which the highest absorbance is recorded is the λmax.[8]
-
-
Repeat for all Concentrations: Repeat the measurement for all prepared working solutions.
-
Data Analysis (Molar Absorptivity):
-
Plot a graph of absorbance at λmax versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration), the slope of the resulting linear fit will be equal to the molar absorptivity (ε), since the path length (b) is typically 1 cm.
-
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the maximum emission wavelength (λem) using a spectrofluorometer.
A. Materials and Equipment
-
Dilute solution of this compound (absorbance at λex < 0.1 to avoid inner filter effects)
-
Fluorescence-grade solvent
-
Fluorescence cuvettes (four polished sides)
-
Spectrofluorometer
B. Procedure
-
Sample Preparation: Prepare a very dilute solution of this compound in a fluorescence-grade solvent. The absorbance of this solution at the excitation wavelength should be below 0.1.
-
Spectrofluorometer Setup: Turn on the instrument and allow the excitation source (e.g., Xenon arc lamp) to stabilize.
-
Set Excitation Wavelength: Set the excitation monochromator to the determined λmax from the absorption spectrum (e.g., ~593 nm).
-
Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record an emission scan. This will show any Raman scattering or solvent impurities.
-
Sample Measurement:
-
Rinse and fill the cuvette with the dilute this compound solution.
-
Place the cuvette in the sample holder.
-
Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to a longer wavelength (e.g., 610-850 nm).
-
The wavelength corresponding to the peak of the fluorescence intensity is the emission maximum (λem).
-
-
Correction: For accurate determination of the emission spectrum, the raw data should be corrected for the wavelength-dependent efficiency of the instrument's detector and optics.
Visualizations
The following diagram illustrates the logical workflow for the characterization of the absorption and emission properties of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 4. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lakeheadu.ca [lakeheadu.ca]
- 8. jove.com [jove.com]
Basic Blue 26: A Technical Overview of its Fluorescent Properties and Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 26, also known by its synonym Victoria Blue B, is a synthetic cationic dye belonging to the triarylmethane class.[1][2] It is utilized across various industries, including as a colorant for textiles, paper, and leather.[1] In the realm of life sciences, this compound has found application as a biological stain for detecting DNA and proteins in laboratory settings.[1] Its cationic nature allows it to bind to negatively charged molecules, making it a useful indicator for the presence of specific biological macromolecules.[1] This technical guide provides a comprehensive overview of the fluorescent properties of this compound, its known applications, and protocols for its use.
Is this compound a Fluorescent Dye?
Yes, this compound is classified as a fluorescent dye and a fluorochrome.[3][4] As a member of the triarylmethane family of dyes, it possesses the structural characteristics that can give rise to fluorescence.[5] Some studies have noted its two-photon induced fluorescence properties.[6] While its primary and historical use has been as a histological and cytological stain, its inherent fluorescence is a key characteristic.[3][7]
Physicochemical and Photophysical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Victoria Blue B, C.I. 44045 | [3] |
| Chemical Formula | C₃₃H₃₂ClN₃ | [1] |
| Molecular Weight | 506.09 g/mol | [8] |
| Appearance | Bright blue to dark brown powder | [5][8] |
| Solubility | Soluble in hot water and ethanol | [1] |
Table 2: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Absorbance Maximum (λabs) | 593 - 617 nm | [3][9] |
| Emission Maximum (λem) | Not explicitly reported in reviewed literature | |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported in reviewed literature | |
| Fluorescence Lifetime (τ) | Not explicitly reported in reviewed literature |
Applications in Research
The primary application of this compound in a research context is as a stain in histology and cytology. It is particularly effective for staining cell nuclei.[7][10] Its ability to bind to nucleic acids facilitates its use in standardized staining techniques that are suitable for automated cell-pattern recognition.[3]
Histological and Cytological Staining
This compound has been employed for the nuclear staining of various cytological specimens, including liver and spleen tissue imprints and blood smears.[7] Studies have shown that it can provide excellent nuclear staining with a quantitative dye-substrate relationship.[7] It has also been used for the detection of intrahepatocyte Hepatitis B surface antigen (HBsAg).[9]
Experimental Protocols
While detailed protocols for the use of this compound specifically for fluorescence microscopy are not widely published, a general protocol for staining cells can be adapted from existing histological and cytological methods. It is crucial to note that optimization of staining concentration, incubation time, and imaging conditions will be necessary for specific cell types and applications.
General Protocol for Staining Adherent Cells for Fluorescence Microscopy
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-appropriate microplates to the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS) to remove residual culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Alternatively, pre-chilled methanol (B129727) (-20°C) can be used for 5-10 minutes.
-
Washing: Rinse the cells three times with PBS to remove the fixative.
-
Permeabilization (for intracellular targets): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a dilute working solution of this compound in PBS. The optimal concentration should be determined empirically, starting with a range of 1-10 µg/mL. Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove unbound dye and reduce background fluorescence.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium with antifade properties.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for excitation and emission. Based on the absorbance maximum, an excitation filter around 590-620 nm would be a logical starting point. The emission filter should be selected to capture the emitted fluorescence, which is expected to be at a longer wavelength than the excitation.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for staining adherent cells with this compound for fluorescence microscopy.
Conclusion
This compound is indeed a fluorescent dye with established applications as a biological stain, particularly for nuclear material in histology and cytology. While its fluorescence is a known property, the lack of readily available, detailed quantitative photophysical data (emission maximum, quantum yield, and lifetime) suggests that it is not a commonly utilized probe for quantitative fluorescence-based assays or advanced fluorescence microscopy techniques. For researchers and professionals in drug development, this compound may serve as a useful qualitative stain. However, for applications requiring well-characterized and highly photostable fluorophores, other commercially available dyes with comprehensive photophysical data would be more suitable. Further characterization of the fluorescent properties of this compound could, however, open up new potential applications for this long-established dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Victoria blue B (C. I. 44045), 25 g, CAS No. 2580-56-5 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 4. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 5. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 2580-56-5 [m.chemicalbook.com]
- 9. Absorption [Victoria Blue B] | AAT Bioquest [aatbio.com]
- 10. biognost.com [biognost.com]
An In-depth Technical Guide to Basic Blue 26: Commercial Names, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Basic Blue 26 (C.I. 44045), a synthetic cationic dye belonging to the triarylmethane class. Widely known by its commercial name Victoria Blue B, this dye is a crucial reagent in various scientific applications, particularly in biological staining for histology and cytology. This document outlines its commercial availability, key suppliers, physicochemical properties, and detailed experimental protocols for its use in laboratory settings.
Commercial Availability
This compound is marketed under several commercial and synonymous names. Understanding these names is crucial for sourcing and identifying the correct compound for research and development purposes.
| Commercial/Synonym Name | Reference |
| Victoria Blue B / Victoria Blue B 1 | [1][2][3][4][5] |
| Basic Blue B | [1][2][6][7] |
| Brilliant Blue 3RF | [1][3][6] |
| Basic Brilliant Blue B / Basic Brilliant Blue 1 | [2][6][7] |
| Aizen Victoria Blue BH | [8] |
| Basazol C Blue 57 | [8] |
| Basonyl Blue 640 / 644 | [8] |
Key Suppliers
A variety of chemical suppliers and manufacturers offer this compound, often under its different commercial names. The following table lists a selection of these suppliers, though it is not exhaustive.
| Supplier | Location | Noted Product Name(s) |
| Colorants Chem Pvt Ltd | India | This compound |
| S D International | India | This compound (Victoria Blue B 1) |
| Qingdao Sanhuan Colorchem CO., LTD | China | This compound |
| Emperor Chem | China | This compound, Victoria blue B, Brilliant Blue 3RF |
| LGC Standards | International | This compound |
| Dimacolor Industry Group | - | BASIC VICTORIA BLUE B, this compound |
| CymitQuimica | - | This compound |
| HPC Standards | Germany | This compound |
| MedChemExpress (MCE) | USA | This compound (Victoria blue B) |
| Alliance Organics LLP | India | This compound |
| Biognost | - | VICTORIA BLUE B, C.I. 44045 |
| Sigma-Aldrich | International | Victoria Blue B |
Physicochemical and Technical Data
The utility of this compound in scientific applications is defined by its specific chemical and physical properties. The following table summarizes key quantitative data gathered from various technical and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 2580-56-5 | [1][2][9] |
| C.I. Number | 44045 | [2][3][9] |
| Chemical Class | Triarylmethane | [1][9][10] |
| Molecular Formula | C₃₃H₃₂ClN₃ | [2][9][11][12] |
| Molecular Weight | ~506.08 g/mol | [11][12] |
| Physical Appearance | Dark Blue/Violet/Purple Powder | [1][3][10] |
| Melting Point | 206 °C (decomposes) | [13] |
| Solubility in Water | Soluble (50 g/L) | [1][10][13] |
| Light Fastness | 3-4 to 6 | [1][6] |
| Hue | Reddish Blue / Bluish | [1][9][10] |
| pH | 3.0 ± 0.5 | [9] |
Experimental Protocols and Methodologies
This compound, as Victoria Blue B, is a versatile stain in histology and cytology, primarily used for its ability to bind to negatively charged molecules like nucleic acids.[4][5] It is particularly effective for staining cell nuclei, elastic fibers, and copper-associated proteins.[10][11]
Protocol 1: Victoria Blue Staining for Elastic Fibers in Histology
This protocol is adapted from standard histological procedures for demonstrating connective tissues and elastic fibers in paraffin-embedded sections.[1][10]
Reagents:
-
Potassium Permanganate 1%, Aqueous
-
Sulfuric Acid 1%, Aqueous
-
Sodium Bisulfite 1%, Aqueous
-
70%, 95%, and 100% Ethyl Alcohol
-
Victoria Blue Stain, Alcoholic
-
Nuclear Fast Red Stain (Kernechtrot) as a counterstain
-
Xylene or a xylene substitute
-
Mounting Medium
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections in three changes of xylene (3 minutes each). Hydrate through two changes each of 100% and 95% ethyl alcohol, followed by a thorough wash in distilled water.[1]
-
Oxidation: Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid (10 ml of 1% Potassium Permanganate, 10 ml of 1% Sulfuric Acid, 40 ml Distilled Water). Place slides in this solution for 5 minutes.[1][10]
-
Bleaching: Treat sections with 1% Sodium Bisulfite for 2 minutes, or until they are colorless.[1][10]
-
Washing and Rinsing: Wash slides well in running tap water, then rinse in 70% ethyl alcohol for 2 minutes.[1][10]
-
Staining: Immerse slides in Victoria Blue Stain, Alcoholic, for a minimum of 4 hours. For optimal results, overnight staining at room temperature is recommended.[1][10]
-
Differentiation: Differentiate in 70% ethyl alcohol for 1-3 minutes until the background is decolorized.[1][10]
-
Counterstaining: Wash well in running tap water. Counterstain with Nuclear Fast Red for 5 minutes.[1][10]
-
Dehydration and Mounting: Wash in running tap water for 5 minutes. Dehydrate through graded alcohols (95% and 100%), clear in xylene, and coverslip with a compatible mounting medium.[1][10]
Expected Results:
Protocol 2: General Nuclear Staining in Cytology
This method is suitable for staining cell nuclei in cytological preparations like tissue imprints or blood smears.[2][11]
Reagents:
-
Victoria Blue B powder dye
-
Distilled Water or Methanol
-
Fixative (e.g., Methanol)
Procedure:
-
Smear Preparation: Prepare heat-fixed or alcohol-fixed smears on clean glass slides.
-
Stain Preparation: Dissolve Victoria Blue B powder in the desired solvent. A typical preparation is 0.06 g of dye in 100 ml of distilled water or methanol.[2][11] Stir until fully dissolved.
-
Staining: Cover the smear with the Victoria Blue B solution. Staining time can be varied, but 3-5 minutes is often sufficient for cytoplasmic membrane staining.[11][14] For nuclear staining, the optimal time may differ and should be determined empirically.
-
Washing and Drying: Gently wash the smear under running water and allow it to air dry.[14]
-
Observation: Observe under a microscope, using an oil immersion objective if necessary.
Expected Results:
-
Nucleus: Blue[2]
Visualizing Workflows and Synthesis
Histological Staining Workflow
The following diagram illustrates the key steps in the Victoria Blue staining protocol for elastic fibers.
Chemical Synthesis Pathways
The synthesis of this compound can be achieved through several methods. The diagram below outlines two described condensation pathways.[12][15]
Safety and Handling
This compound is classified as harmful if swallowed and can cause serious eye irritation or damage.[11][16] It may also cause skin and respiratory tract irritation.[11][14] When handling the powder, it is crucial to work in a well-ventilated area or chemical fume hood, minimize dust generation, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[11][14] Always consult the material safety data sheet (MSDS) from the specific supplier before use for complete safety information.[11][14]
References
- 1. newcomersupply.com [newcomersupply.com]
- 2. biognost.com [biognost.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. stainsfile.com [stainsfile.com]
- 7. This compound CAS#: 2580-56-5 [amp.chemicalbook.com]
- 8. DNA Staining Method Based on Formazan Precipitation Induced by Blue Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Victoria Blue B, C.I. 44045 - Biognost [biognost.com]
- 10. newcomersupply.com [newcomersupply.com]
- 11. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Methylene blue - Wikipedia [en.wikipedia.org]
- 16. Coomassie blue staining | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Basic Blue 26 Powder
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound powder. Also known by its common synonym, Victoria Blue B, this synthetic cationic dye is a member of the triarylmethane class.[1] While it has broad applications as a colorant in industries such as textiles and paper, its utility in scientific and research settings as a biological stain for DNA and proteins is of particular interest.[1] The dye's affinity for negatively charged biomolecules makes it a valuable tool in various biological assays.[1]
Physical Properties
This compound is typically encountered as a crystalline solid. Its visual appearance can range from a deep purple or celadon to a bright blue powder, which serves as a primary physical identifier.[2]
Table of Physical Properties
For ease of comparison, the key quantitative physical properties of this compound are summarized below.
| Property | Value |
| Appearance | Deep purple, celadon, or bright blue powder.[2] |
| Form | Crystalline solid |
| Melting Point | 206 °C (with decomposition).[3] |
| Solubility in Water | Soluble in both hot and cold water, forming a blue solution.[2] |
| Solubility in Ethanol | Soluble, forming a blue solution.[2] |
| Solubility in DMSO | Slightly soluble. |
| Solubility in Methanol | Slightly soluble. |
Chemical Properties and Identity
From a chemical standpoint, this compound is classified as an organic salt.
Table of Chemical Identity
The fundamental chemical identifiers for this compound are detailed in the following table.
| Property | Value |
| Chemical Name | N-[4-[[4-(dimethylamino)phenyl][4-(phenylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium chloride |
| Synonyms | Victoria Blue B, C.I. 44045, Basic Blue B, Basic Brilliant Blue 3RF.[4] |
| CAS Number | 2580-56-5 |
| Molecular Formula | C₃₃H₃₂ClN₃ |
| Molecular Weight | 506.08 g/mol .[2] |
| Chemical Class | Triarylmethane dye |
Chemical Reactivity
-
When exposed to concentrated sulfuric acid, this compound exhibits a color change to a red-light brown. Subsequent dilution causes a transition to yellow-green and then back to blue.[2]
-
The addition of a sodium hydroxide (B78521) solution to an aqueous solution of this compound results in the formation of a deep red-light brown precipitate.[2]
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physical and chemical properties of this compound powder.
Determination of Physical Appearance
Objective: To qualitatively document the color and physical form of a this compound powder sample.
Materials:
-
Sample of this compound powder
-
Spatula
-
White weighing paper or a watch glass
-
Optical microscope (optional, for detailed form analysis)
Procedure:
-
Using a clean spatula, place a small, representative amount of the this compound powder onto a sheet of white weighing paper or a watch glass.
-
Under standard laboratory lighting, carefully observe and record the color of the powder.
-
Examine the physical form of the sample, noting whether it is a fine powder, crystalline, or amorphous.
-
For a more in-depth analysis of the crystalline structure, a small portion of the powder can be dispersed on a microscope slide and observed under an optical microscope.
Determination of Melting Point
Objective: To ascertain the melting point of this compound, noting any decomposition.
Materials:
-
Sample of this compound powder
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.
-
Introduce the powdered sample into the open end of a capillary tube, filling it to a height of approximately 2-3 mm.
-
Compact the powder at the sealed end of the tube by gently tapping it on a hard surface.
-
Insert the prepared capillary tube into the heating block of the melting point apparatus.
-
Initially, heat the sample at a relatively rapid rate to establish an approximate melting range.
-
Allow the apparatus to cool significantly below this approximate range.
-
Prepare a fresh sample in a new capillary tube.
-
Heat the new sample, slowing the rate of temperature increase to 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.[5]
-
Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid. It is important to note that this compound decomposes at its melting point.[3]
Determination of Solubility
Objective: To qualitatively or quantitatively determine the solubility of this compound in a range of solvents.
Materials:
-
Sample of this compound powder
-
A selection of solvents (e.g., deionized water, ethanol, DMSO, methanol)
-
Test tubes or small vials with closures
-
Vortex mixer or magnetic stirrer with stir bars
-
Analytical balance
Procedure:
-
Dispense a precise volume of a chosen solvent (e.g., 1.0 mL) into a test tube.
-
Add a small, accurately weighed amount of this compound powder (e.g., 1.0 mg) to the solvent.
-
Securely cap the test tube and agitate the mixture vigorously for a predetermined time (e.g., 5-10 minutes) using a vortex mixer or magnetic stirrer.
-
Visually inspect the mixture for any remaining undissolved solid.
-
If the solid has fully dissolved, continue to add small, pre-weighed increments of the powder, with thorough agitation after each addition, until a saturated solution is achieved (i.e., undissolved solid persists).
-
The solubility can be reported qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively by calculating the mass of the dissolved solid per unit volume of the solvent.
Visualization of Key Properties
The following diagram provides a visual summary of the key physical and chemical properties of this compound powder and their logical relationships.
Caption: A diagram of the key physical and chemical properties of this compound powder.
References
Methodological & Application
Application Notes and Protocols: Basic Blue 26 as a Nuclear Stain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Basic Blue 26, also known as Victoria Blue B, as a nuclear stain for cytological preparations and cultured cells. This document outlines the chemical properties of the dye, step-by-step staining procedures for both brightfield and fluorescence microscopy, and examples of its application in visualizing nuclear morphology.
Introduction
This compound is a cationic triarylmethane dye that functions as a basic stain, binding to negatively charged components within the cell, primarily the phosphate (B84403) groups of nucleic acids in the nucleus.[1] This interaction results in a distinct blue coloration of the nucleus, making it a valuable tool for cytological and histological studies.[2] Its application extends to the staining of various biological samples, including blood smears and tissue imprints.[3] While primarily used as a chromogenic dye for brightfield microscopy, its fluorescent properties, though not extensively documented in readily available literature, are also noted.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Synonyms | Victoria Blue B, C.I. 44045, Basic Blue B[5][6] |
| CAS Number | 2580-56-5 |
| Molecular Formula | C₃₃H₃₂ClN₃ |
| Molecular Weight | 506.08 g/mol [6] |
| Appearance | Dark purple to bright blue powder[6] |
| Solubility | Soluble in hot water and ethanol[6] |
| Absorbance Maximum (λmax) | 593 - 619 nm[7] |
Staining Principle
The staining mechanism of this compound relies on an electrostatic interaction. As a cationic (positively charged) dye, it binds to anionic (negatively charged) sites within the cell. The high density of phosphate groups in the DNA and RNA within the nucleus provides a strong negative charge, leading to the preferential accumulation of this compound and resulting in the characteristic blue staining of the nucleus.[3]
Experimental Protocols
Preparation of Staining Solution
A general-purpose staining solution can be prepared as follows:
-
Stock Solution (0.1% w/v): Dissolve 100 mg of this compound powder in 100 mL of 70% ethanol (B145695). Mix thoroughly until the dye is completely dissolved. Store in a tightly sealed container at room temperature, protected from light.
-
Working Solution: For routine nuclear staining, a dilution of the stock solution is often sufficient. A common starting point is to dilute the stock solution 1:10 to 1:50 in distilled water or a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.4). The optimal dilution should be determined empirically for the specific cell type and application. For some cytological preparations, a methanolic solution may also be effective.[3]
Staining Protocol for Cytological Smears (e.g., Blood Smears, Tissue Imprints)
This protocol is suitable for the rapid staining of air-dried or fixed cell smears.
Materials:
-
This compound Working Solution
-
Methanol (B129727) (for fixation)
-
Distilled water
-
Coplin jars or staining dishes
-
Microscope slides with prepared smears
Procedure:
-
Fixation: If not already fixed, immerse the air-dried smear in methanol for 2-5 minutes.
-
Rinsing: Briefly rinse the slide with distilled water to remove excess methanol.
-
Staining: Immerse the slide in the this compound working solution for 3-10 minutes. Staining time may be varied as it is generally not a critical parameter for achieving good nuclear definition in cytological samples.[3]
-
Rinsing: Rinse the slide gently in a beaker of distilled water to remove excess stain.
-
Differentiation (Optional): If the cytoplasm is overstained, a brief rinse (a few seconds) in 70% ethanol can be used to de-stain the cytoplasm, thereby increasing the contrast of the nucleus.
-
Final Rinse: Rinse thoroughly with distilled water.
-
Drying and Mounting: Allow the slide to air dry completely. The slide can then be viewed directly or mounted with a coverslip using an appropriate mounting medium.
Staining Protocol for Adherent Cultured Cells
This protocol is designed for staining cells grown on coverslips or in chamber slides.
Materials:
-
This compound Working Solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Distilled water
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in chamber slides.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing the dye to access the nucleus.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the this compound working solution for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium. For chamber slides, add a drop of mounting medium and cover with a coverslip.
-
Imaging: Visualize the stained nuclei using a brightfield or fluorescence microscope.
Visualization and Expected Results
-
Brightfield Microscopy: Nuclei will appear as distinct blue structures. The intensity of the staining will depend on the concentration of the dye, incubation time, and the condensation state of the chromatin.
-
Fluorescence Microscopy: Although specific excitation and emission spectra for this compound are not consistently reported, its classification as a fluorochrome suggests it can be visualized using fluorescence microscopy.[4] Based on its absorbance maximum in the 593-619 nm range, excitation with a yellow or orange laser (e.g., 561 nm or 594 nm) and detection in the red to far-red region of the spectrum would be a logical starting point for optimization.
Application in Visualizing Nuclear Morphology Changes
Nuclear stains are fundamental tools for observing changes in nuclear morphology associated with key cellular processes like apoptosis and cell cycle progression.
Apoptosis
A hallmark of apoptosis is chromatin condensation, which can be visualized with nuclear stains.[8] In apoptotic cells, the nucleus will appear smaller and more intensely stained due to the condensed chromatin.[9]
Cell Cycle
The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase of the cell cycle.[10] This change in DNA content can be quantified by measuring the fluorescence intensity of a DNA-binding dye. While not yet documented for this compound, this principle is widely used with other nuclear stains to analyze cell cycle distribution.[11]
Below is a conceptual workflow for monitoring changes in nuclear morphology.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Nuclear Staining | - Insufficient incubation time- Low dye concentration- Incomplete permeabilization (for cultured cells) | - Increase incubation time- Use a higher concentration of the working solution- Optimize permeabilization step (time, detergent concentration) |
| High Background Staining | - Excessive incubation time- High dye concentration- Insufficient washing | - Reduce incubation time- Dilute the working solution further- Increase the number and duration of washing steps |
| Cytoplasmic Staining | - Dye concentration too high | - Use a more dilute working solution- Include a brief differentiation step with 70% ethanol after staining |
Safety and Handling
This compound is a chemical dye and should be handled with appropriate laboratory precautions. Wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- 1. This compound CAS#: 2580-56-5 [amp.chemicalbook.com]
- 2. Three Distinct Stages of Apoptotic Nuclear Condensation Revealed by Time-Lapse Imaging, Biochemical and Electron Microscopy Analysis of Cell-Free Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 5. This compound|Basic Blue B|CAS No:2580-56-5 - Basic dye [chinainterdyes.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Absorption [Victoria Blue B] | AAT Bioquest [aatbio.com]
- 8. Detection and Quantification of Nuclear Morphology Changes in Apoptotic Cells by Fluorescence Microscopy and Subsequent Analysis of Visualized Fluorescent Signals | Anticancer Research [ar.iiarjournals.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. agilent.com [agilent.com]
- 11. Predicting cell cycle stage from 3D single-cell nuclear-stained images | Life Science Alliance [life-science-alliance.org]
Application Notes and Protocols for Basic Blue 26 in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 26, widely known in histology as Victoria Blue B, is a synthetic cationic triarylmethane dye.[1][2] Its C.I. number is 44045.[3][4] As a basic (cationic) dye, it avidly binds to anionic (negatively charged) tissue components, such as nucleic acids, making it useful as a nuclear stain.[5][6][7][8] However, its most prominent application in histology is the selective demonstration of elastic fibers in connective tissues.[9][10][11]
Additional applications include the staining of:
-
Copper-associated proteins, particularly in liver sections for diagnosing conditions like Wilson's disease[12][13]
-
Hepatitis B surface antigens (HBsAg) in liver tissue[11][14]
-
Lipofuscins and neuroglia in neurological studies
These application notes provide detailed protocols for the use of this compound, with a primary focus on the Victoria Blue method for elastic fibers.
Staining Mechanism
The precise chemical basis for the high selectivity of this compound for elastic fibers is not fully elucidated. The prevailing hypothesis for the Victoria Blue method suggests a mechanism involving other components of the staining solution.[9][10] The "Elastin Stain" solution typically contains Victoria Blue B, resorcinol (B1680541), and ferric chloride.[14] It is proposed that hydrogen bonds form between the phenolic groups of resorcinol and specific sites on the elastin (B1584352) protein.[9][10] This interaction facilitates the selective binding and retention of the Victoria Blue B dye, resulting in a distinct blue-black coloration of the elastic fibers.[10]
As a cationic dye, this compound carries a positive charge and binds to negatively charged tissue components through electrostatic interactions.[7][8] This property underlies its use as a general nuclear and cytoplasmic stain in some protocols.[4][15]
A logical diagram illustrating the proposed staining principle for elastic fibers is provided below.
Experimental Protocols
Victoria Blue Method for Elastic Fibers
This is the most common application of this compound, used to visualize fine and coarse elastic fibers in various tissues, aiding in the diagnosis of vascular diseases and emphysema.[11]
A. Required Solutions
The following table summarizes the necessary reagents and their preparation.
| Solution Name | Components & Preparation | Reference(s) |
| Potassium Permanganate (B83412) (Oxidizer) | - Potassium Permanganate: 1.0 g - Distilled Water: 100 ml | [12] |
| Oxalic Acid (Bleaching Agent) | - Oxalic Acid: 1.0 - 2.0 g - Distilled Water: 100 ml | [9] |
| or Sodium Bisulfite (Bleaching Agent) | - Sodium Bisulfite: 1.0 g - Distilled Water: 100 ml | [12] |
| Victoria Blue Stain Solution ("Elastin Stain") | This is often purchased as a commercial kit. A typical formulation includes Victoria Blue B, Resorcinol, Ferric Chloride, and Ethanol.[14] | [9][10][14] |
| Van Gieson's Counterstain | - Solution A: 1% Acid Fuchsin in distilled water - Solution B: Saturated Picric Acid in distilled water - Mix: 15 ml of Solution A with 85 ml of Solution B. | [10] |
| Nuclear Fast Red Counterstain (Alternative) | A commercially available solution. Shake well before use.[12] | [12] |
B. Staining Protocol
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections cut at 4-5 microns.
| Step | Procedure | Time | Purpose | Reference(s) |
| 1 | Deparaffinize sections in xylene and hydrate (B1144303) through graded alcohols to distilled water. | ~10 min | Remove paraffin (B1166041) and rehydrate tissue. | [9][12] |
| 2 | Place slides in Potassium Permanganate solution. | 5 min | Oxidize tissue components to enhance subsequent staining. | [9][10][12] |
| 3 | Rinse well in running tap water. | 2 min | Remove excess permanganate. | [12] |
| 4 | Place slides in Oxalic Acid or Sodium Bisulfite solution until sections are colorless. | 2-3 min | Bleach the tissue, removing brown oxides of manganese. | [9][10][12] |
| 5 | Wash well in running tap water, then rinse in 70-95% ethanol. | 3-5 min | Remove bleaching agent and prepare for alcoholic stain. | [9][12] |
| 6 | Stain in Victoria Blue Stain Solution in a sealed container (to prevent evaporation). | 4-24 hrs (RT) or 30-60 min (37°C) | Selectively stain elastic fibers. | [9][12] |
| 7 | Differentiate in 70% or 95% ethanol, checking microscopically until the background is decolorized. | 1-3 min | Remove excess stain from non-target structures. | [9][10][12] |
| 8 | Wash slides well in running tap water. | 3-5 min | Stop differentiation. | [9][12] |
| 9 | Counterstain with Van Gieson's Stain or Nuclear Fast Red . | 1-5 min | Stain other tissue components (collagen, nuclei, cytoplasm) for context. | [9][10][12] |
| 10 | Dehydrate quickly through graded alcohols, clear in xylene, and coverslip using a resinous mounting medium. | ~5 min | Prepare slide for microscopic examination. | [13] |
C. Expected Results
| Tissue Component | Color (with Van Gieson Counterstain) | Color (with Nuclear Fast Red Counterstain) |
| Elastic Fibers | Blue-Black | Blue-Black |
| Collagen | Red | Pink/Colorless |
| Nuclei | Black/Gray | Red |
| Muscle, Cytoplasm | Yellow | Pink/Yellow |
| Erythrocytes | Yellow | Yellow/Orange |
(Reference for results:[10][12])
D. Experimental Workflow Diagram
The following diagram outlines the key steps in the Victoria Blue staining protocol.
Staining of Copper-Associated Protein (CAP)
This method is valuable for identifying excess copper deposition in hepatocytes, a key feature of Wilson's disease.[12][13] The protocol is similar to the elastic fiber method, but the interpretation focuses on granular deposits within liver cells.
A. Protocol Modifications
-
Fixation: Use 10% neutral buffered formalin.[12]
-
Staining Time: A minimum of 4 hours in the Victoria Blue solution is recommended.[12]
-
Counterstain: Nuclear Fast Red is typically preferred to provide clear nuclear contrast.[12][13]
B. Expected Results
| Component | Color |
| Copper-Associated Protein | Bright Blue Granules |
| Nuclei | Red |
| Cytoplasm | Pale Pink/Blue |
(Reference for results:[12][13])
Safety and Handling Precautions
-
This compound is a chemical dye; handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4]
-
Reagents like potassium permanganate (a strong oxidizer), oxalic acid, and xylene are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated area or fume hood.[4]
-
Dispose of all chemical waste according to institutional and local environmental regulations.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. autumnchem.com [autumnchem.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Viktoriablau B suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 2580-56-5 [chemicalbook.com]
- 6. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Histology Learning System Appendix A [bu.edu]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. pscientifics.com [pscientifics.com]
- 11. Elastic Stains [nsh.org]
- 12. newcomersupply.com [newcomersupply.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Victoria Blue Stock Solution [morphisto.de]
- 15. biognost.com [biognost.com]
Application Notes and Protocols for Live-Cell Imaging with Basic Blue 26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 26, also known as Victoria Blue B, is a synthetic cationic triarylmethane dye.[1][2][3] Its utility in biological applications stems from its ability to bind to negatively charged molecules, such as DNA and proteins, making it an effective stain for nucleic acids.[1][2][4] While traditionally used in histology and cytology as a nuclear stain, its fluorescent properties also suggest its potential for live-cell imaging applications.[4][5][6][7] These application notes provide a detailed protocol for the use of this compound in live-cell imaging, with a focus on methodology, data interpretation, and safety precautions. Due to its potential for cytotoxicity, careful optimization of staining conditions is crucial for maintaining cell health and obtaining reliable data.[2]
Data Presentation
Quantitative data for the use of this compound in live-cell imaging is summarized in the table below. It is important to note that due to limited published data specifically for live-cell applications, some parameters are estimations based on the dye's known properties and general live-cell imaging principles. Researchers are strongly encouraged to perform their own optimization and cytotoxicity assays.
| Parameter | Recommended Value/Range | Notes |
| Synonyms | Victoria Blue B, C.I. 44045 | [5][8] |
| Molecular Formula | C₃₃H₃₂ClN₃ | [3][5] |
| Molecular Weight | 506.08 g/mol | [3][5] |
| Absorbance Maximum (λ_abs_) | ~593 nm | [9] |
| Excitation Maximum (λ_ex_) | ~590-610 nm | Estimated based on absorbance maximum. Optimal excitation should be determined empirically. |
| Emission Maximum (λ_em_) | ~620-650 nm | Estimated based on a typical Stokes shift. Optimal emission filter should be determined empirically. |
| Stock Solution Concentration | 1-5 mM in DMSO or ethanol | Store protected from light at -20°C. |
| Working Concentration | 0.1-2 µM | Higher concentrations may increase cytotoxicity. Optimization is critical. |
| Incubation Time | 15-45 minutes | Longer incubation times may increase cytotoxicity and background signal. |
| Cellular Localization | Primarily nucleus | Due to binding to nucleic acids.[5][6][7] |
Experimental Protocols
I. Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Dissolve 5.06 mg of this compound (MW: 506.08 g/mol ) in 10 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Mix thoroughly by vortexing until the dye is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
This compound Working Solution:
-
On the day of the experiment, dilute the stock solution in a serum-free culture medium or an appropriate imaging buffer (e.g., HBSS) to the desired final concentration (e.g., 0.1-2 µM).
-
It is recommended to prepare a range of concentrations to determine the optimal staining with minimal cytotoxicity.
-
II. Cell Preparation and Staining
-
Cell Culture:
-
Plate cells on a suitable imaging vessel with a coverslip bottom (e.g., 35 mm glass-bottom dishes) to achieve the desired confluency (typically 50-70%).
-
Allow cells to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with a pre-warmed, serum-free medium or imaging buffer.
-
Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and should be determined experimentally.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with a pre-warmed imaging buffer or culture medium to remove unbound dye and reduce background fluorescence.
-
After the final wash, add fresh, pre-warmed imaging buffer or culture medium to the cells for imaging.
-
III. Live-Cell Imaging
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO₂.
-
Use an appropriate objective for the desired magnification (e.g., 40x or 63x oil immersion objective).
-
Set the excitation and emission filters based on the spectral properties of this compound (estimated Ex: 590-610 nm, Em: 620-650 nm). It is advisable to use a filter set appropriate for red or far-red fluorescent dyes.
-
-
Image Acquisition:
-
To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest possible exposure time that provides a sufficient signal-to-noise ratio.
-
Acquire images at desired time intervals for time-lapse experiments.
-
IV. Cytotoxicity Assessment (Recommended)
It is highly recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration and incubation time for your specific cell type.
-
Cell Viability Assay:
-
Plate cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for various durations.
-
Perform a standard cell viability assay, such as an MTT or resazurin-based assay, to quantify cell viability.
-
Determine the highest concentration and longest incubation time that does not significantly impact cell viability.
-
Mandatory Visualization
Caption: A flowchart illustrating the key steps of the this compound live-cell staining protocol.
Caption: A diagram illustrating the proposed mechanism of this compound staining in live cells.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 5. mpbio.com [mpbio.com]
- 6. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 维多利亚蓝B suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 8. Victoria blue B [himedialabs.com]
- 9. Absorption [Victoria Blue B] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for DNA Visualization in Gel Electrophoresis using Basic Blue 26
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of DNA in agarose (B213101) gels is a fundamental technique in molecular biology. For decades, the fluorescent dye ethidium (B1194527) bromide (EtBr) has been the standard for DNA staining due to its low cost and high sensitivity.[1] However, EtBr is a potent mutagen and carcinogen, posing significant health and environmental risks.[1][2] This has led to the development of safer alternatives, including various fluorescent dyes and visible stains.[1][2][3]
Basic Blue 26, also known as Victoria Blue B, is a cationic triarylmethane dye.[4][5] Its positive charge allows it to bind to the negatively charged phosphate (B84403) backbone of DNA, a mechanism shared by other visible DNA stains like Methylene Blue.[6][7][8] While specific protocols for this compound in DNA gel electrophoresis are not widely documented, its properties suggest it as a potential, safer alternative to EtBr that allows for visualization under visible light, thus avoiding UV-induced DNA damage.[1]
This document provides proposed protocols for the application of this compound in DNA gel electrophoresis, based on established methods for similar visible dyes. These protocols are intended as a starting point for optimization in a research setting.
Chemical and Safety Information
Before using this compound, it is crucial to review the safety data sheet. The following table summarizes key information.
| Property | Description |
| Synonyms | Basic Blue B, C.I. 44045, Victoria Blue B[4][9] |
| Molecular Formula | C₃₃H₃₂ClN₃[4][5] |
| Molecular Weight | 506.09 g/mol [4][5] |
| Appearance | Dark brown/purple powder[4] |
| Solubility | Soluble in hot and cold water (blue solution), soluble in ethanol (B145695) (blue solution)[5] |
| Hazards | Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, very toxic to aquatic life with long-lasting effects[10] |
| Personal Protective Equipment | Wear protective gloves, chemical safety goggles, and use in a chemical fume hood[11][12] |
| Storage | Store in a cool, dry place in tightly closed, light-resistant containers[11][12] |
| Disposal | Dispose of as hazardous waste according to local, state, and federal regulations. Do not discharge into waterways[10][12] |
Comparative Data of Common DNA Stains
The following table provides a comparison of this compound's potential performance (inferred from similar dyes) against commonly used DNA stains.
| Stain | Type | Visualization | Sensitivity (approx.) | Safety | Notes |
| Ethidium Bromide | Fluorescent Intercalator | UV Light | ~1 ng[1] | Mutagenic, Carcinogenic[1][2] | Inexpensive, can cause DNA damage. |
| SYBR® Gold | Fluorescent Intercalator | UV or Blue Light | ~25 pg[1] | Potential Mutagen[1] | Highly sensitive, more expensive. |
| SYBR® Safe | Fluorescent Intercalator | UV or Blue Light | ~1-2 ng[1] | Non-mutagenic, Non-toxic | Safer alternative to EtBr, good sensitivity. |
| Methylene Blue | Visible Cationic Dye | Visible Light | ~20-100 ng | Low Toxicity, Non-carcinogenic[13] | Lower sensitivity, requires destaining. |
| This compound | Visible Cationic Dye | Visible Light | To be determined | Harmful, Eye Irritant[10] | Potential safer alternative to EtBr, avoids UV. |
*Sensitivity for this compound is not established and will require experimental optimization.
Experimental Workflow and Logical Relationships
The general workflow for using a visible dye like this compound for DNA visualization in gel electrophoresis involves preparing the gel, running the electrophoresis, staining the gel, and then visualizing the DNA bands. The key decision point is whether to stain the gel after the run (post-staining) or to include the stain in the gel itself (in-gel staining).
Caption: Experimental workflow for DNA visualization using a visible dye.
Proposed Experimental Protocols
The following protocols are suggested starting points for using this compound. Optimization of dye concentration, staining times, and destaining times will be necessary.
Protocol 1: Post-Electrophoresis Staining
This is the recommended initial method as it avoids potential effects of the dye on DNA migration.
Materials:
-
This compound powder
-
Agarose
-
Electrophoresis buffer (e.g., 1x TAE or TBE)
-
DNA samples and ladder
-
Staining tray
-
Deionized water
-
White light transilluminator or light box
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1% (w/v) stock solution of this compound in deionized water (100 mg in 100 mL).
-
Stir until fully dissolved. This may require gentle heating.
-
Store the stock solution in a dark, light-resistant bottle at room temperature.
-
-
Working Solution Preparation:
-
Prepare a 0.025% staining solution by diluting the 0.1% stock solution 1:4 with deionized water. A final volume of 200-300 mL is typically sufficient for a standard mini-gel.
-
-
Agarose Gel Electrophoresis:
-
Prepare an agarose gel of the desired percentage in your chosen electrophoresis buffer.
-
Load your DNA samples and an appropriate DNA ladder.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Staining:
-
Carefully transfer the gel from the electrophoresis unit to a clean staining tray.
-
Pour the 0.025% this compound working solution into the tray, ensuring the gel is fully submerged.
-
Incubate on a gentle shaker for 20-30 minutes at room temperature.
-
-
Destaining:
-
Pour off the staining solution (handle as hazardous waste).
-
Add deionized water to the tray to cover the gel.
-
Destain for 30-60 minutes with gentle agitation. Change the water 2-3 times during this period to accelerate destaining. DNA bands will appear as blue bands against a lighter blue or clear background.
-
-
Visualization:
-
Transfer the gel to a white light transilluminator or a standard white light box.
-
Visualize and document the results using a camera.
-
Protocol 2: In-Gel Staining
This method is faster but may affect the migration of DNA fragments.
Materials:
-
Same as Protocol 1.
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1% (w/v) stock solution of this compound as described in Protocol 1.
-
-
Gel Preparation with Stain:
-
Prepare the desired volume of molten agarose in electrophoresis buffer.
-
Cool the agarose to approximately 55-60°C.
-
Add the this compound stock solution to the molten agarose to a final concentration of 0.001% - 0.005%. For example, add 10-50 µL of 0.1% stock solution per 100 mL of molten agarose.
-
Swirl gently to mix, avoiding air bubbles.
-
Pour the gel and allow it to solidify.
-
-
Agarose Gel Electrophoresis:
-
Load your DNA samples and ladder.
-
Run the gel at a constant voltage. You may observe the DNA bands migrating during the run.
-
-
Visualization:
-
After electrophoresis, the gel can be visualized directly on a white light box.
-
A brief destaining step (10-20 minutes in water) may be required to reduce background and improve contrast.
-
Logical Relationship for Staining Mechanism
This compound is a cationic (positively charged) dye. DNA is an anionic (negatively charged) molecule due to its phosphate backbone. The primary interaction is electrostatic attraction, leading to the binding of the dye to the DNA molecule.
Caption: Staining mechanism of this compound with DNA.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No visible bands | Insufficient DNA loaded. | Increase the amount of DNA loaded onto the gel. |
| Staining time too short. | Increase the staining incubation time. | |
| Over-destaining. | Reduce the destaining time or the number of water changes. | |
| High background | Insufficient destaining. | Increase destaining time and change the water more frequently. |
| Dye concentration too high. | Decrease the concentration of the this compound working solution. | |
| Smeared bands | DNA degradation. | Use fresh samples and handle them carefully. |
| Gel melted during run. | Ensure the electrophoresis buffer is not overheating; run at a lower voltage. | |
| Altered DNA migration (In-Gel Staining) | Dye interfering with DNA mobility. | Switch to the post-staining protocol. Reduce the in-gel dye concentration. |
These protocols provide a foundation for incorporating this compound into laboratory workflows for DNA visualization. As with any new method, validation and optimization are key to achieving reliable and reproducible results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound CAS#: 2580-56-5 [amp.chemicalbook.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 7. Quick Guide Visualizing DNA [edvotek.com]
- 8. bio-rad.com [bio-rad.com]
- 9. This compound | TRC-B118748-2.5G | LGC Standards [lgcstandards.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. cncolorchem.com [cncolorchem.com]
- 12. dyespigments.net [dyespigments.net]
- 13. conference.juriskes.com [conference.juriskes.com]
Application Notes: Quantitative Determination of Phospholipids Using Basic Blue 26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of phospholipids (B1166683) using Basic Blue 26 (also known as Victoria Blue B, C.I. 44045). This spectrophotometric method is based on the formation of a complex between the dye and phospholipids, which can be selectively extracted and measured.
Introduction
Phospholipids are fundamental components of cell membranes and play crucial roles in cellular signaling and metabolism. Accurate quantification of phospholipids is essential in various research areas, including drug development, where alterations in phospholipid profiles can indicate efficacy or toxicity. This compound offers a simple, sensitive, and specific method for phospholipid quantification. The assay is based on the principle that this compound forms a complex with most phospholipids (with the exception of choline-containing phospholipids like phosphatidylcholine, lysophosphatidylcholine, and sphingomyelin) in a biphasic solvent system. This complex selectively partitions into the organic phase, and its concentration, which is proportional to the amount of phospholipid, is determined by measuring the absorbance at 605 nm. This method allows for the combined extraction and estimation of phospholipids in a single tube and is not significantly affected by the presence of neutral lipids, free fatty acids, or some detergents.[1]
Quantitative Data Summary
The sensitivity of the this compound assay for various phospholipids is summarized in the table below. The data is derived from studies using Victoria Blue B, a synonym for this compound.
| Analyte | Molar Extinction Coefficient (OD units/µmol) | Notes |
| Phosphatidic Acid | ~24.00 | Measured with Victoria Blue R, sensitivity with Victoria Blue B is similar.[1] |
| Other Phospholipids (non-choline containing) | ~10.25 | Measured with Victoria Blue R, sensitivity with Victoria Blue B is similar.[1] |
Experimental Protocols
Materials and Reagents
-
This compound (Victoria Blue B, C.I. 44045)
-
Ethylene (B1197577) glycol
-
Glycerol
-
Deionized water
-
Phospholipid standards (e.g., phosphatidic acid, phosphatidylserine)
-
Glass test tubes with screw caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer capable of reading absorbance at 605 nm
Reagent Preparation
-
This compound Stock Solution: Prepare a 0.06% (w/v) solution of this compound in deionized water. Dissolve 60 mg of this compound powder in 100 mL of deionized water. Stir until fully dissolved.[2]
-
Biphasic Solvent System: Prepare a mixture of chloroform, ethylene glycol, and glycerol. The exact ratios should be optimized for clear phase separation. Based on similar methods, a starting point could be a mixture that results in two distinct phases upon addition of an aqueous sample.
Experimental Workflow Diagram
Caption: Experimental workflow for phospholipid quantification.
Assay Protocol
-
Standard Curve Preparation:
-
Prepare a series of dilutions of a known phospholipid standard (e.g., phosphatidic acid in chloroform) to generate a standard curve. Typical concentrations may range from 1 to 20 nmol.
-
Include a blank sample containing only the solvent.
-
-
Sample Preparation:
-
Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction) and dissolve the lipid extract in chloroform.
-
-
Assay Procedure:
-
To a series of screw-capped glass test tubes, add a defined volume of the phospholipid standards, unknown samples, and the blank.
-
Add the this compound stock solution.
-
Add the components of the biphasic solvent system (chloroform, ethylene glycol, glycerol, and water).
-
Cap the tubes tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and complex formation.
-
Centrifuge the tubes at a moderate speed (e.g., 1000 x g) for 5-10 minutes to achieve clear separation of the aqueous and organic phases.
-
-
Measurement:
-
Carefully collect the lower chloroform phase, which contains the phospholipid-dye complex, avoiding contamination from the upper aqueous phase.
-
Transfer the chloroform phase to a cuvette.
-
Measure the absorbance at 605 nm using a spectrophotometer, using the blank sample to zero the instrument.
-
-
Data Analysis:
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of phospholipids in the unknown samples by interpolating their absorbance values on the standard curve.
-
Logical Relationship of Assay Components
Caption: Principle of the this compound phospholipid assay.
The this compound method provides a reliable and straightforward approach for the quantitative determination of non-choline-containing phospholipids. Its high sensitivity and specificity make it a valuable tool for researchers in various fields of life sciences and drug development. Proper optimization of the biphasic solvent system and careful execution of the protocol are crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols: Basic Blue 26 in Automated Cell-Pattern Recognition Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 26, also known as Victoria Blue B, is a cationic triarylmethane dye historically utilized in histology and cytology for staining various cellular components.[1][2][3] Its ability to bind to negatively charged molecules, particularly nucleic acids, makes it an effective nuclear stain.[4][5] This property, combined with its bright blue coloration under transmitted light, renders it a valuable tool for automated cell-pattern recognition systems where clear nuclear segmentation is a prerequisite for accurate single-cell analysis.[6] These application notes provide detailed protocols for the use of this compound in staining cultured mammalian cells for automated imaging and analysis, along with relevant technical data and safety information.
Principle of Staining
This compound is a cationic dye that carries a positive charge. The primary mechanism of its interaction with cellular components is through electrostatic attraction to negatively charged molecules.[5] Within the cell, nucleic acids (DNA and RNA) and certain proteins possess a net negative charge due to their phosphate (B84403) and carboxyl groups, respectively. When introduced to cells, this compound preferentially binds to these anionic sites, resulting in a distinct blue staining of the nucleus and, to a lesser extent, the cytoplasm.[1][6] This differential staining allows for high-contrast imaging of the nucleus against the cellular background, facilitating automated segmentation and feature extraction in cell-pattern recognition software.
Spectral Properties
Understanding the spectral properties of this compound is crucial for optimal imaging. The dye is primarily used in brightfield microscopy due to its strong absorption in the visible spectrum. While it is also described as a fluorochrome, detailed fluorescence emission data is not widely available, and its primary application remains in colorimetric imaging.
| Property | Wavelength (nm) | Reference(s) |
| Absorption Maximum (λmax) | 593 - 619 | [2] |
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in staining cultured mammalian cells. Optimization of dye concentration, incubation times, and fixation methods may be necessary for specific cell lines and experimental conditions.
Protocol 1: Staining of Adherent Cells for Automated Brightfield Microscopy
This protocol is adapted from general histological staining principles and is intended for cells grown in multi-well plates or on coverslips.
Materials:
-
This compound (Victoria Blue B) powder
-
Distilled water
-
Ethanol (B145695) (70% and 100%)
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%, phosphate-buffered) or 4% Paraformaldehyde (PFA) in PBS
-
Mounting medium (optional, for coverslips)
Equipment:
-
Automated microscope with a brightfield imaging module
-
Multi-well plates or cell culture dishes with coverslips
-
Standard cell culture equipment
Procedure:
-
Cell Culture: Seed adherent cells (e.g., HeLa, HEK293) onto appropriate culture vessels (e.g., 96-well imaging plates, coverslips in a 24-well plate) and culture until the desired confluency is reached.
-
Cell Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 10% neutral buffered formalin or 4% PFA in PBS to each well to cover the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound by dissolving 0.1 g of the dye powder in 100 mL of 70% ethanol.
-
Prepare a working staining solution by diluting the stock solution with distilled water. A starting concentration of 0.05% to 0.1% (w/v) is recommended, but this should be optimized.[7]
-
-
Staining:
-
Washing and Dehydration:
-
Aspirate the staining solution.
-
Gently wash the cells with distilled water until the excess stain is removed and the background is clear.
-
(Optional, for higher resolution imaging) Dehydrate the cells by sequential washing with 70% and 100% ethanol for 1-2 minutes each.
-
-
Imaging:
-
If using multi-well plates, add PBS to the wells to prevent drying during imaging.
-
If using coverslips, mount them onto microscope slides using an appropriate mounting medium.
-
Acquire images using an automated microscope equipped with a brightfield light source and a color camera.
-
Protocol 2: Staining of Suspension Cells for Automated Analysis
This protocol is suitable for cells grown in suspension and can be adapted for analysis by imaging cytometers.
Materials:
-
This compound staining solution (as prepared in Protocol 1)
-
PBS
-
Formalin (10%, phosphate-buffered) or 4% Paraformaldehyde (PFA) in PBS
-
Microcentrifuge tubes
Equipment:
-
Imaging cytometer or automated microscope with a suitable sample holder for slides
-
Centrifuge
Procedure:
-
Cell Harvesting: Collect suspension cells by centrifugation at 300 x g for 5 minutes.
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 10% neutral buffered formalin or 4% PFA at a concentration of approximately 1x10^6 cells/mL.
-
Incubate for 15-20 minutes at room temperature.
-
Centrifuge the fixed cells and wash the pellet twice with PBS.
-
-
Staining:
-
Resuspend the cell pellet in the this compound working solution.
-
Incubate for 3-5 minutes at room temperature.
-
-
Washing:
-
Centrifuge the stained cells and discard the supernatant.
-
Wash the cell pellet twice with PBS to remove excess stain.
-
-
Sample Preparation for Imaging:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Prepare a wet mount on a microscope slide or use a suitable chamber for your imaging system.
-
-
Imaging: Acquire images using an automated imaging system.
Data Analysis and Interpretation for Automated Cell-Pattern Recognition
The primary application of this compound in this context is to enable robust nuclear segmentation, which is the foundational step for subsequent single-cell analysis.
Image Pre-processing:
-
Color Deconvolution: For color images, color deconvolution algorithms can be applied to separate the blue stain channel from other potential background colors, enhancing the contrast of the nuclei.[9]
-
Background Correction: Apply background subtraction algorithms to correct for uneven illumination.
Nuclear Segmentation:
-
Thresholding: Simple global or adaptive thresholding methods can be effective for well-stained, high-contrast images.[10]
-
Watershed Algorithms: For images with touching or overlapping nuclei, watershed algorithms can be employed to separate individual nuclei.
-
Machine Learning-Based Segmentation: More advanced deep learning models, such as U-Net architectures, can be trained to accurately segment nuclei from brightfield images, even with variations in staining intensity and cell density.[11]
Feature Extraction:
Once nuclei are segmented, a wide range of morphological, intensity, and textural features can be extracted for each nucleus and corresponding cell (if a cytoplasmic counterstain or cell boundary detection algorithm is used). These features can include:
-
Nuclear Area and Perimeter
-
Nuclear Shape Descriptors (e.g., circularity, aspect ratio)
-
Stain Intensity (mean, median, standard deviation)
-
Texture Features (e.g., Haralick features)
Cytotoxicity and Safety
Toxicity:
Phototoxicity:
While primarily used as a brightfield stain, this compound is also a fluorochrome. Upon excitation with light, it can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent phototoxicity.[14] This is a critical consideration if fluorescence imaging is attempted or if cells are exposed to high-intensity light for prolonged periods during brightfield imaging.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Dispose of waste according to institutional and local regulations for hazardous chemicals.
Visualizations
Caption: Experimental workflow for staining cells with this compound.
Caption: Automated cell-pattern recognition workflow.
References
- 1. NUCLEAR SEGMENTATION IN MICROSCOPE CELL IMAGES: A HAND-SEGMENTED DATASET AND COMPARISON OF ALGORITHMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researching | Nucleus-Guided Cell Segmentation Method for Brightfield Micrographs [m.researching.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Victoria Blue B, C.I. 44045 - Biognost [biognost.com]
- 6. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cs231n.stanford.edu [cs231n.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. Automated Quantification and Analysis of Cell Counting Procedures Using ImageJ Plugins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical segmentation of nuclei in brightfield cell images with neural networks trained on fluorescently labelled samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. newcomersupply.com [newcomersupply.com]
- 13. ビクトリアブル-B suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Basic Blue 26 for Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 26, also known as Victoria Blue B, is a triarylmethane dye widely utilized in histology and cytology as a potent nuclear and connective tissue stain.[1][2] Its cationic nature allows it to bind to negatively charged molecules such as nucleic acids, making it an effective stain for cell nuclei.[1][3] While primarily used for fixed tissue sections, its application in staining live cells is less documented. These notes provide an overview of known concentrations and a detailed protocol for the histological application of this compound.
Data Presentation: Concentration and Staining Times
The optimal concentration of this compound can vary depending on the application, solvent, and the type of tissue being stained. A study on the staining characteristics of Victoria Blue B in alcohol solutions for cytology found that the dye concentration and staining time were not of critical importance for the quality of the staining over wide ranges.[4] However, specific concentrations and incubation times have been reported in various protocols. The following table summarizes these findings.
| Application/Solvent | Concentration (% w/v) | Molar Concentration (approx.) | Staining Time | Reference |
| Aqueous Solution | 0.06% | ~1.19 mM | Not specified | Biognost |
| Alcoholic Solution | Not specified | Not specified | Minimum 4 hours to overnight | Newcomer Supply[3] |
| Methanol Solution | Varied | Varied | Not specified as critical | Histochemistry Journal[4] |
Molecular Weight of this compound (C₃₃H₃₂ClN₃) = 506.08 g/mol [5]
Cytotoxicity and Safety Considerations
Experimental Protocol: Histological Staining of Paraffin-Embedded Sections with Alcoholic Victoria Blue Stain
This protocol is adapted from standard histological procedures for staining connective tissue, particularly elastic fibers, in paraffin-embedded sections.[3]
Materials:
-
This compound (Victoria Blue B) powder
-
Distilled Water
-
Xylene
-
Ethanol (100%, 95%)
-
Potassium permanganate (B83412)
-
Sulfuric acid
-
Sodium bisulfite
-
Nuclear Fast Red solution (for counterstaining)
-
Mounting medium
-
Coplin jars
-
Microscope slides with paraffin-embedded tissue sections
Solution Preparation:
-
Alcoholic Victoria Blue Stain: The exact commercial formulations are often proprietary. A laboratory-prepared solution can be made, though optimization may be required.
-
1% Potassium Permanganate: Dissolve 1 g of potassium permanganate in 100 mL of distilled water.
-
1% Sulfuric Acid: Slowly add 1 mL of concentrated sulfuric acid to 99 mL of distilled water.
-
5% Sodium Bisulfite: Dissolve 5 g of sodium bisulfite in 100 mL of distilled water.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
-
-
Oxidation:
-
Incubate slides in a freshly prepared solution of 1% potassium permanganate and 1% sulfuric acid (mixed in equal volumes) for 5 minutes.
-
Rinse slides in distilled water.
-
-
Bleaching:
-
Immerse slides in 5% sodium bisulfite until sections are colorless (approximately 1-2 minutes).
-
Wash slides thoroughly in running tap water, followed by a rinse in distilled water.
-
-
Staining:
-
Immerse slides in the alcoholic Victoria Blue Stain solution for a minimum of 4 hours at room temperature. For optimal results, overnight staining is recommended.[3]
-
-
Differentiation:
-
Briefly rinse slides in 70% ethanol to remove excess stain.
-
Differentiate in fresh 70% ethanol for 1-3 minutes, monitoring microscopically until the background is clear and the desired structures are distinctly stained.
-
-
Washing:
-
Wash slides in running tap water for 5 minutes.
-
-
Counterstaining:
-
Immerse slides in Nuclear Fast Red solution for 5 minutes.
-
Wash slides in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (95% and 100%).
-
Clear in two changes of xylene.
-
Mount with a compatible mounting medium.
-
Expected Results:
-
Elastic fibers, nuclei: Blue
-
Cytoplasm: Red/Pink
Mandatory Visualization
Histological Staining Workflow with this compound.
Discussion and Limitations
The provided protocol is a robust method for staining fixed tissue sections. However, researchers interested in staining live cells should proceed with caution. The long incubation times and use of ethanol in the histological protocol are not suitable for live-cell imaging. Furthermore, the lack of comprehensive public data on the cytotoxicity of this compound necessitates careful validation and optimization for any new application, particularly in live-cell studies. It is recommended to perform a dose-response curve and viability assays (e.g., Trypan Blue exclusion, MTT assay) to determine the optimal, non-toxic concentration for any specific cell line and experimental condition. As this compound is a nuclear stain, its mechanism of action involves binding to nucleic acids, which could have implications for cell function and viability that need to be considered in the experimental design.
References
- 1. Observation and quantification of the morphological effect of trypan blue rupturing dead or dying cells | PLOS One [journals.plos.org]
- 2. This compound CAS#: 2580-56-5 [amp.chemicalbook.com]
- 3. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 4. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]
- 6. cncolorchem.com [cncolorchem.com]
Application Notes: Basic Blue 26 as a Novel Counterstain in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunohistochemistry (IHC) is an indispensable technique for visualizing the distribution and localization of specific antigens within tissue sections. A critical step in the IHC workflow is counterstaining, which provides contrast to the primary chromogenic or fluorescent signal, enabling the visualization of tissue morphology and the precise localization of the antigen of interest.[1][2] While hematoxylin (B73222) is the most commonly used nuclear counterstain in IHC, the exploration of alternative dyes can offer advantages in specific applications, particularly in multiplex IHC where distinct color separation is crucial.[1][3]
Basic Blue 26, also known as Victoria Blue B, is a synthetic cationic dye belonging to the triarylmethane class.[4][5] Its bright blue color and its ability to bind to negatively charged molecules, such as nucleic acids, make it a potential candidate as a nuclear counterstain in IHC.[4] These application notes provide a comprehensive overview of the known properties of this compound and a detailed, experimental protocol for its validation as a counterstain in IHC.
Physicochemical Properties and Staining Principle
This compound is a cationic (basic) dye that carries a positive charge in aqueous solutions.[6] This positive charge facilitates its binding to anionic (negatively charged) tissue components, most notably the phosphate (B84403) backbone of nucleic acids (DNA and RNA) within the cell nucleus and ribosomes in the cytoplasm.[4] This binding mechanism is similar to other basic dyes used in histology, such as methylene (B1212753) blue.[3]
Key Properties:
-
Chemical Name: C.I. This compound[5]
-
Synonyms: Victoria Blue B, Basic Brilliant Blue B[4][6][7][8]
-
Molecular Formula: C₃₃H₃₂ClN₃[5]
-
Solubility: Soluble in hot and cold water, as well as ethanol (B145695), producing a blue solution.[5][7]
Comparison with Common IHC Counterstains
| Feature | This compound (Victoria Blue B) | Hematoxylin | Methyl Green |
| Staining Color | Bright Blue | Blue to Violet/Purple | Green to Blue-Green |
| Target | Presumed to be nucleic acids due to its cationic nature.[4] | Primarily binds to lysine (B10760008) residues on nuclear histones via a metal-dye complex.[1] | Specifically stains DNA. |
| Chemical Class | Triarylmethane[4][5] | Hematein (oxidized hematoxylin) complexed with a mordant (e.g., aluminum).[1][3] | Triphenylmethane |
| Solubility | Soluble in water and ethanol.[5][7] | Various formulations exist with differing solubilities. | Soluble in water and ethanol. |
| Staining Time | To be determined experimentally. | Varies from minutes to an hour depending on the formulation. | Typically around 5 minutes.[9] |
| Compatibility | Expected to provide good contrast with brown (DAB) and red (AEC, Fast Red) chromogens. | Excellent contrast with brown, red, and green chromogens.[1][9] | Provides good contrast with red and brown chromogens.[9][10] |
Experimental Protocol for this compound as an IHC Counterstain
The following is a detailed, experimental protocol for the use of this compound as a counterstain in a standard chromogenic IHC workflow. This protocol is a starting point and will require optimization for specific tissue types and antigen-antibody systems.
1. Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 80%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)[11][12]
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween 20)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in wash buffer)[11]
-
Primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP (or other appropriate enzyme conjugate)
-
DAB (3,3'-Diaminobenzidine) or other chromogen substrate kit
-
This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound powder in 100 mL of deionized water. Gentle heating and stirring may be required. Filter the solution before use. Note: The optimal concentration will need to be determined experimentally (e.g., testing a range from 0.01% to 0.5%).
-
Differentiating Solution (optional): 0.5% Acetic Acid in deionized water.
-
Aqueous mounting medium
2. Immunohistochemistry Staining Procedure
This protocol assumes a standard indirect IHC method using a biotin-streptavidin-HRP detection system with DAB as the chromogen.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Block:
-
Immerse slides in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes to block endogenous peroxidase activity.[11][14]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides 3 x 5 minutes in wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
-
Wash slides 3 x 5 minutes in wash buffer.
-
-
Chromogen Development:
-
Incubate sections with the DAB substrate solution until the desired brown color intensity is reached (typically 1-10 minutes).[14]
-
Stop the reaction by rinsing gently with deionized water.
-
3. This compound Counterstaining
-
Staining:
-
Immerse slides in the 0.1% this compound solution. Initial recommended incubation time is 30 seconds to 2 minutes. The optimal time should be determined by microscopic examination.
-
Rinse slides briefly in deionized water.
-
-
Differentiation (Optional):
-
If the staining is too intense, briefly dip the slides in a 0.5% acetic acid solution for a few seconds to remove excess stain.
-
Immediately rinse thoroughly in running tap water, followed by deionized water.
-
-
Dehydration and Mounting:
-
Quickly dehydrate the sections through graded alcohols (e.g., 95% ethanol, 100% ethanol).
-
Clear in xylene or a xylene substitute.
-
Coverslip using a permanent mounting medium.
-
Visualizations
Chromogenic Immunohistochemistry Workflow with this compound Counterstain
Caption: General workflow for chromogenic IHC incorporating this compound as a post-detection counterstain.
Logic for Counterstain Selection in IHC
Caption: Decision logic for selecting an appropriate counterstain based on the chromogen color to ensure high contrast.
Conclusion and Future Directions
This compound presents a promising, yet unexplored, alternative as a nuclear counterstain in immunohistochemistry. Its bright blue hue suggests it would provide excellent contrast against commonly used brown (DAB) and red (AEC, Fast Red) chromogens. The provided experimental protocol offers a robust starting point for researchers to investigate its efficacy. Key parameters for optimization will include staining concentration, incubation time, and the necessity and duration of a differentiation step. Further studies are required to fully characterize the staining profile of this compound across various tissue types and to assess its compatibility with a wider range of chromogens and multiplex IHC techniques.
References
- 1. bosterbio.com [bosterbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]
- 7. This compound TDS|this compound from Chinese supplier and producer - BASIC BLUE DYES - Enoch dye [enochdye.com]
- 8. This compound - Victoria blue B - Brilliant Blue 3RF from Emperor Chem [emperordye.com]
- 9. IHC Counterstains | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. abcepta.com [abcepta.com]
- 12. lab.moffitt.org [lab.moffitt.org]
- 13. usbio.net [usbio.net]
- 14. m.youtube.com [m.youtube.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Investigating the Antimicrobial Activity of Basic Blue 26: Application Notes and Protocols
This document summarizes the current state of knowledge and provides general protocols for evaluating the antimicrobial potential of similar compounds, which can be adapted for future investigations into Basic Blue 26.
Introduction to this compound
This compound, or Victoria Blue B, is a cationic triphenylmethane (B1682552) dye.[1][2] Its primary applications are in the textile and paper industries as a colorant and in biological laboratories as a stain for nucleic acids and proteins.[1] As a cationic compound, it has the ability to bind to negatively charged molecules, a characteristic that is often associated with antimicrobial activity.[3]
Current Understanding of Antimicrobial Activity
Direct research quantifying the antimicrobial activity of this compound, such as the determination of Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, is not present in the reviewed scientific literature. While the broader class of triphenylmethane dyes has been reported to possess antibacterial, antifungal, and other antimicrobial properties, specific data for this compound is absent.[4] Studies on other triphenylmethane dyes like malachite green and crystal violet have shown they can be effective against various pathogens.[5][6]
The potential mechanism of action for triphenylmethane dyes is thought to involve interactions with microbial cell membranes and intracellular components, leading to disruption of cellular processes. However, without specific studies on this compound, its precise mechanism remains speculative.
Protocols for Antimicrobial Susceptibility Testing
For researchers interested in investigating the antimicrobial properties of this compound, the following standard protocols can be adapted.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) and filter-sterilize.
-
Preparation of Microbial Inoculum: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the dye) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determining MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the dye that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Proposed Experimental Workflow
For a systematic investigation of this compound's antimicrobial activity, the following workflow is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Victoria blue B [himedialabs.com]
- 3. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. Analysis of triphenylmethane dyes in seafood products: a review of extraction methods and determination by liquid chromatography coupled to mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pjbb.wum.edu.pk [pjbb.wum.edu.pk]
Application Notes and Protocols: Basic Blue 26 in Dyeing and Staining
Abstract
This document provides detailed application notes and experimental protocols for the use of Basic Blue 26 (C.I. 44045), commonly known as Victoria Blue B. It is a synthetic cationic dye of the triarylmethane class, presenting as a bright, reddish-blue colorant.[1] These protocols are tailored for researchers and scientists in the textile, paper, and life science industries. Applications covered include the dyeing of protein and synthetic fibers (wool, silk, acrylic), coloration of paper pulp, and its use as a biological stain for cytology and histology, which may be of interest to drug development professionals for tissue analysis.
Chemical and Physical Properties
This compound is a water-soluble cationic dye that yields colored cations in an aqueous solution.[2] It is recognized for its brilliant shades and high tinctorial strength.
-
Appearance: Deep purple or dark brown crystalline powder.[3][4]
-
Molecular Formula: C₃₃H₃₂ClN₃[2]
-
Molecular Weight: 506.08 g/mol [2]
-
CAS Number: 2580-56-5[2]
-
Solubility: Soluble in hot and cold water, as well as ethanol, producing a blue solution.[3] It is also soluble in acetic acid.[2]
-
Chemical Class: Triarylmethane[2]
Application in Textile Dyeing
This compound is effective for dyeing fibers that contain anionic groups, such as wool, silk, and acrylics.[4] It is not suitable for direct dyeing of cellulosic fibers like cotton without the use of a mordant.[5][6]
Quantitative Data: Colorfastness Properties
The following table summarizes the colorfastness of this compound on various textile fibers. The ratings are based on the ISO Blue Wool Scale (for lightfastness, 1=very poor, 8=excellent) and Grey Scale (for other fastness tests, 1=poor, 5=excellent).
| Fiber | Light Fastness | Soaping Fastness (40°C) | Perspiration Fastness | Dry Rubbing Fastness | Wet Rubbing Fastness | Ironing Fastness | Water Immersion Fastness |
| Acrylic | 2 | 4 | 4 | 3 | 3 | 4-5 | 4-5 |
| Wool | 1-2 | 3 | - | - | - | - | - |
| Silk | 1-2 | 4 | 4 | 3-4 | 2 | 4-5 | - |
| Cotton (Tannin Mordanted) | 1-2 | 4 | 4 | 3-4 | 2 | 4-5 | 4 |
(Data compiled from multiple sources)[7]
Experimental Protocols
2.2.1. Protocol 1: Dyeing of Acrylic Fibers
This protocol describes the dyeing of acrylic fibers in an acidic dyebath, which is standard for cationic dyes.
Materials:
-
Acrylic yarn or fabric
-
This compound dye
-
Glacial Acetic Acid
-
Sodium Acetate
-
Levelling agent (e.g., Leveling Agent 1227) (Optional)
-
Urea (B33335) (Optional, for deep shades)
-
Laboratory dyeing machine or beaker dyeing system
Procedure:
-
Scouring: Pre-wash the acrylic material to remove any impurities or sizing agents.
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio of 1:30 (e.g., 30 mL of water for every 1 g of fiber).
-
Create a buffer solution by adding Glacial Acetic Acid and Sodium Acetate to achieve a stable pH of 4.5-5.5.[5]
-
If used, add optional auxiliaries like a levelling agent (0.3% - 0.5% on weight of fiber, owf) and urea (2.0% - 3.0% owf for deep shades).[8]
-
-
Dye Solubilization: Make a paste of the required amount of this compound powder with a small amount of 40% acetic acid. Add boiling water to the paste while stirring to ensure complete dissolution.[9]
-
Dyeing Process:
-
Add the dissolved dye solution to the dye bath.
-
Introduce the wet acrylic material into the bath at approximately 60°C.
-
Slowly raise the temperature to 95-100°C over 30-40 minutes. Dyeing is performed above the glass transition temperature of the acrylic fiber to ensure dye diffusion.
-
Hold the temperature at 95-100°C for 45-60 minutes, stirring occasionally to ensure even dyeing.[6]
-
-
Post-Treatment:
-
Slowly cool the dye bath to 50-60°C to prevent creasing of the material.[10]
-
Remove the dyed material and rinse thoroughly with cool water until the water runs clear.
-
Wash with a mild detergent in warm water to remove any unfixed dye.
-
Squeeze or centrifuge to remove excess water and air dry.
-
2.2.2. Protocol 2: Dyeing of Cotton with Tannin Mordant
Basic dyes require a mordant to fix onto cellulosic fibers like cotton. This protocol uses a two-step tannin-alum mordanting process.
Materials:
-
Scoured cotton fabric
-
Tannic acid (or other tannin source)
-
Aluminum Potassium Sulfate (Alum)
-
Soda Ash
-
This compound dye
-
Glacial Acetic Acid
Procedure:
-
Tannin Treatment:
-
Prepare a tannin bath with 8-20% owf of tannic acid in hot water (~50-60°C).[3][11]
-
Submerge the wet, scoured cotton fabric in the tannin bath. Ensure it is fully immersed.
-
Let the fabric soak for 1-2 hours (or up to 24 hours for darker shades), stirring occasionally.[3]
-
Remove the fabric, gently squeeze out excess liquid, but do not rinse.[12]
-
-
Alum Mordanting:
-
Prepare a mordant bath with hot water (~50-60°C).
-
Dissolve 10-15% owf Alum in hot water. In a separate container, dissolve 2% owf Soda Ash.[3][11]
-
Slowly add the soda ash solution to the alum solution; it will bubble as the pH neutralizes. Add this mixture to the mordant bath.[11]
-
Introduce the tannin-treated fabric into the alum bath. Let it soak for a minimum of 2 hours or overnight.[13]
-
Remove the fabric and rinse well with cold water. The fabric is now ready for dyeing.
-
-
Dyeing:
-
Follow the dyeing procedure outlined in Protocol 1 (steps 2-5), but maintain the dyeing temperature at 80-90°C for 30-40 minutes.[9]
-
Application in Paper Dyeing
This compound is used for coloring various paper grades, including printing paper, carbon paper, and specialty papers.[10][13] It has a strong affinity for lignin-containing pulps, such as unbleached or mechanical pulps.[14]
Quantitative Data: Process Parameters
| Parameter | Value/Range | Notes |
| Dye Concentration | 0.01% - 20% | Based on 100% weight of dry pulp. A typical value is ~0.2%.[11] |
| Application Point | Pulper / Mixing Chest | Dye is added to the fiber-water suspension.[14] |
| Process Temperature | < 30°C | Dyeing occurs at the ambient temperature of the paper machine system.[14] |
| Agitation Time | 5 - 10 minutes | Time for dye to mix with pulp before sheet formation.[11] |
| Lightfastness (on Paper) | 2 - 3 (ISO Blue Scale) | Generally acceptable for many paper grades.[14] |
Experimental Protocol
Protocol 3: Stock Dyeing of Paper Pulp
This protocol describes a general procedure for dyeing paper pulp in a laboratory or pilot setting.
Materials:
-
Bleached or unbleached paper pulp
-
This compound dye
-
Water
Procedure:
-
Pulp Slurry Preparation: Create a pulp suspension in water, typically at a consistency of 2-6%.
-
Dye Preparation: Prepare a stock solution of this compound by dissolving the powder in warm water.
-
Dyeing:
-
While stirring the pulp slurry, add the desired amount of this compound stock solution. The amount is calculated based on the weight of the dry pulp (e.g., for a 0.2% dyeing, use 2 g of dye for every 1 kg of dry pulp).[11]
-
Continue to agitate the mixture for 5-10 minutes to ensure uniform distribution of the dye.[11]
-
-
Sheet Formation: After the agitation period, proceed with the standard laboratory procedure for forming a paper sheet (e.g., using a handsheet former).
-
Drying: Press and dry the formed sheet according to standard methods.
Application as a Biological Stain
For professionals in life sciences and drug development, this compound (as Victoria Blue B) serves as a valuable stain in cytology and histology for visualizing specific cellular components.[15][16] It can be used as a nuclear stain and for the quantitative determination of phospholipids (B1166683) (excluding choline-containing ones).[10][16][17]
Experimental Protocol
Protocol 4: Victoria Blue B for Nuclear Staining in Cytology
This protocol provides a method for preparing a simple staining solution for visualizing cell nuclei.
Materials:
-
Victoria Blue B (this compound) powder
-
Distilled Water
-
Microscope slides with fixed cell smears
-
Microscope
Procedure:
-
Stain Preparation:
-
Prepare a 0.06% (w/v) staining solution by dissolving 0.06 g of Victoria Blue B powder in 100 mL of distilled water.[15]
-
Stir the solution until the dye is completely dissolved.
-
-
Staining:
-
Apply the Victoria Blue B solution to the fixed specimen on the microscope slide.
-
Incubation time can vary depending on the sample and desired intensity, but a typical duration is 4 hours at room temperature. For optimal results, overnight staining is recommended.[18]
-
-
Differentiation & Washing:
-
Briefly differentiate in 70% ethyl alcohol for 1-3 minutes until the background is decolorized.[18]
-
Wash the slide thoroughly in running tap water.
-
-
Counterstaining (Optional):
-
A counterstain, such as Nuclear Fast Red, can be applied for 5 minutes to stain the cytoplasm and nuclei red, providing contrast.[18]
-
Wash again in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the specimen through a graded series of alcohol (e.g., 95%, 100%).
-
Clear with xylene and coverslip with a compatible mounting medium.
-
-
Observation:
-
Visualize under a light microscope. Nuclei and other basophilic structures, such as elastic fibers, will appear blue.[18]
-
Diagrams and Workflows
Logical Relationship: Factors Affecting Dyeing Efficiency
Caption: Key parameters influencing the final dyeing outcome.
Experimental Workflow: Textile Dyeing
Caption: General workflow for dyeing textiles with this compound.
Experimental Workflow: Biological Staining
Caption: Workflow for histological staining with Victoria Blue B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]
- 3. How to Mordant - Celluslose Fibres — Natural Dyes [naturaldyes.ca]
- 4. This compound Dye - Best Price and High Quality [dyesandpigments.co.in]
- 5. p2infohouse.org [p2infohouse.org]
- 6. londonscreenservice.com [londonscreenservice.com]
- 7. This compound - Victoria blue B - Brilliant Blue 3RF from Emperor Chem [emperordye.com]
- 8. How to use basic dye for acrylic fiber dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. scribd.com [scribd.com]
- 10. Victoria Blue B, C.I. 44045 - Biognost [biognost.com]
- 11. Natural Dye Series Post 2: Mordanting Cellulose Fabric — Farm & Folk [farmandfolk.com]
- 12. appleoakfibreworks.com [appleoakfibreworks.com]
- 13. botanicalcolors.com [botanicalcolors.com]
- 14. sdc.org.uk [sdc.org.uk]
- 15. biognost.com [biognost.com]
- 16. Victoria Blue B for microscopy Bact., Hist. 2580-56-5 [sigmaaldrich.com]
- 17. Quantitative determination of phospholipids using the dyes Victoria blue R and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. newcomersupply.com [newcomersupply.com]
Troubleshooting & Optimization
Technical Support Center: Basic Blue 26 Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the fading of Basic Blue 26 stain in their experiments.
Troubleshooting Guides
Problem: Rapid fading of this compound stain upon microscopic examination.
| Potential Cause | Recommended Solution |
| Photobleaching | Minimize exposure of the stained slide to the microscope light source. Use the lowest light intensity necessary for visualization. When not actively viewing, block the light path. For prolonged observation, capture digital images for later analysis. |
| Reactive Oxygen Species (ROS) | Use a mounting medium containing an antifade reagent. These reagents, such as n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), or 1,4-diazabicyclo[1][1][1]octane (DABCO), are reactive oxygen species scavengers that protect the dye from oxidative damage.[2][3] A glycerol-based mounting medium with an antifade agent is often effective.[2] |
| Inappropriate Mounting Medium | Ensure the mounting medium is compatible with this compound. An aqueous mounting medium with a high refractive index can help preserve the stain.[4] The pH of the mounting medium should be considered, as a slightly alkaline pH (around 8.0-9.0) can enhance the stability of some fluorescent dyes, a principle that may also apply to histological stains.[5] |
| Improper Storage | Store stained slides in a dark, cool, and dry place, such as a slide box kept in a refrigerator (2-8°C).[6] Avoid exposure to direct sunlight or fluorescent lighting during storage. |
Problem: Inconsistent staining or patchy fading across the tissue section.
| Potential Cause | Recommended Solution |
| Uneven Mounting Medium Application | Ensure the entire tissue section is evenly covered with the mounting medium. Avoid introducing air bubbles, as they can contribute to localized fading. |
| Incomplete Dehydration/Clearing | If using a non-aqueous mounting medium, ensure the tissue is thoroughly dehydrated and cleared. Residual water can interfere with the mounting medium and affect stain preservation. |
| Photodegradation during Staining | Protect the staining solutions and slides from excessive light exposure throughout the staining procedure. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to fading?
This compound, also known as Victoria Blue B, is a synthetic cationic dye belonging to the triphenylmethane (B1682552) class.[7][8] Like many dyes in this class, it is susceptible to fading, a process known as photodegradation or photobleaching.[9] This occurs when the dye molecule absorbs light energy, particularly from the UV spectrum, which can lead to the breakdown of its chemical structure, specifically the chromophore responsible for its color.[10] This process is often mediated by reactive oxygen species (ROS).[4]
Q2: How do antifade reagents work to prevent the fading of this compound?
Antifade reagents are typically antioxidants or reactive oxygen species scavengers.[2] They protect the dye by neutralizing the harmful free radicals generated during light exposure, thus inhibiting the chemical reactions that lead to the degradation of the dye molecule.[4] Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[1][1][1]octane (DABCO).[2][3]
Q3: Can I prepare my own antifade mounting medium?
Yes, you can prepare a simple and effective antifade mounting medium in the laboratory. A common recipe involves n-propyl gallate (NPG) dissolved in a mixture of glycerol (B35011) and a buffer solution like PBS.[1][11] Please refer to the detailed experimental protocol below.
Q4: Are there commercial antifade mounting media available that are suitable for this compound?
Yes, several commercial antifade mounting media are available. While many are marketed for immunofluorescence, their principle of action (scavenging reactive oxygen species) makes them suitable for protecting histological stains like this compound as well. Look for products containing NPG, PPD, or other antioxidant-based antifade reagents.
Q5: Besides using an antifade mounting medium, what other steps can I take to minimize fading?
Proper handling and storage are crucial. Always store your stained slides in the dark and at a cool temperature.[6] When observing under a microscope, use the lowest possible light intensity and minimize the duration of light exposure. Capturing digital images for analysis is a good practice to avoid prolonged direct observation.
Quantitative Data on Antifade Reagents
| Antifade Reagent | Relative Effectiveness | Notes |
| p-phenylenediamine (PPD) | Highly effective | Can be toxic and may quench the initial fluorescence of some dyes.[2][3] |
| n-propyl gallate (NPG) | Very effective | Less toxic than PPD and a good alternative.[2] |
| 1,4-diazabicyclo[1][1][1]octane (DABCO) | Moderately effective | Less effective than PPD but also less toxic.[3] |
Experimental Protocols
Protocol for Preparation and Use of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a glycerol-based antifade mounting medium containing n-propyl gallate (NPG) and its application to slides stained with this compound.
Materials:
-
n-propyl gallate (NPG)
-
Glycerol (analytical grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Distilled water
-
Stir plate and stir bar
-
50 mL conical tube
-
Micropipettes and tips
-
Stained and dehydrated microscope slides
-
Coverslips
Procedure:
-
Prepare 1X PBS: Dilute the 10X PBS stock solution with distilled water to a final concentration of 1X.
-
Prepare the Mounting Medium:
-
In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 1X PBS.
-
Add 0.1 g of n-propyl gallate to the glycerol/PBS mixture.
-
Place a small stir bar in the tube and place it on a stir plate at room temperature. Stir until the NPG is completely dissolved. This may take several hours. Gentle warming (to no more than 50°C) can aid in dissolution.
-
-
Mounting the Coverslip:
-
After the final step of your this compound staining protocol (typically after dehydration through alcohols and clearing in xylene), place the slide on a flat surface.
-
Apply one to two drops of the NPG antifade mounting medium onto the tissue section.
-
Carefully lower a coverslip over the tissue, avoiding the formation of air bubbles.
-
Gently press down on the coverslip to spread the mounting medium evenly.
-
Remove any excess mounting medium from the edges of the coverslip with a kimwipe.
-
-
Sealing and Storage:
-
For long-term storage, the edges of the coverslip can be sealed with nail polish or a commercial sealant.
-
Store the slides horizontally in a slide box in a dark, cool environment (2-8°C).
-
Visualizations
Caption: Photodegradation pathway of a triphenylmethane dye like this compound.
Caption: Mechanism of action of antioxidant-based antifade reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. www2.nau.edu [www2.nau.edu]
- 6. Untitled Document [microscopynotes.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Basic Blue 26
Welcome to the technical support center for Basic Blue 26. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to non-specific binding of this compound (also known as Victoria Blue B) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also known by its Colour Index name C.I. 44045 or as Victoria Blue B, is a synthetic cationic dye belonging to the triarylmethane class.[1][2] In research, it is primarily used as a biological stain. Its applications include:
-
Nuclear Staining: It can be used for staining cell nuclei in cytological and histochemical applications.[3][4]
-
Elastic Fiber Staining: It is a key component in the Victoria Blue method for staining elastic fibers in tissue sections, which appear blue-black.[5][6]
-
Detection of Negatively Charged Molecules: Due to its cationic nature, it binds to negatively charged molecules such as DNA, RNA, and acidic glycosaminoglycans.[1][7][8]
Q2: What causes non-specific binding of this compound?
Non-specific binding of this compound arises primarily from its chemical properties and interactions with biological samples:
-
Electrostatic Interactions: As a cationic (positively charged) dye, this compound can bind electrostatically to various anionic (negatively charged) components within cells and tissues, not just the target of interest.[8][9] Common anionic molecules include nucleic acids, certain proteins, and glycosaminoglycans.[7][10]
-
Hydrophobic Interactions: Although primarily driven by charge, hydrophobic interactions can also contribute to non-specific binding of the dye to proteins and other macromolecules.
-
High Dye Concentration: Using an excessively high concentration of this compound can lead to increased background staining as more dye molecules are available to bind to non-target sites.[11][12]
-
Inadequate Blocking: Failure to adequately block non-specific binding sites on the tissue or cells before applying the dye can result in high background.[13]
Q3: What are the common signs of non-specific binding with this compound?
Common indicators of non-specific binding include:
-
High Background Staining: The entire sample appears blue, obscuring the specific structures you intend to visualize.[13]
-
Poor Signal-to-Noise Ratio: The specific staining of your target is difficult to distinguish from the background.
-
Unexpected Staining of Cellular Compartments: For instance, if you are targeting elastic fibers but observe intense nuclear or cytoplasmic staining that is not expected.
Q4: How can I reduce non-specific binding of this compound?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Dye Concentration: Perform a titration to determine the lowest concentration of this compound that provides adequate specific staining with minimal background.
-
Use a Blocking Step: Pre-incubate your sample with a blocking solution to saturate non-specific binding sites.
-
Adjust Buffer pH and Ionic Strength: Modifying the pH and salt concentration of your staining and washing buffers can help to reduce non-specific electrostatic interactions.[14]
-
Thorough Washing: Increase the number and duration of washing steps after staining to remove unbound dye molecules.[15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with non-specific binding of this compound.
Problem: High Background Staining
| Possible Cause | Recommended Solution |
| Dye concentration is too high. | Perform a dye titration experiment to find the optimal concentration. Start with the concentration recommended in your protocol and test a range of serial dilutions (e.g., 1:2, 1:5, 1:10). |
| Inadequate blocking of non-specific sites. | Introduce or optimize a blocking step. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and casein. Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).[16] |
| Insufficient washing. | Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes) after the staining step. Use a gentle detergent like Tween-20 in your wash buffer to help reduce non-specific interactions.[15] |
| Incorrect buffer pH or ionic strength. | Adjust the pH of your staining buffer. Since this compound is cationic, a slightly higher pH might reduce some non-specific binding to acidic components. Increase the salt concentration (e.g., NaCl) in your wash buffer to disrupt weak electrostatic interactions.[14] |
| Sample autofluorescence (if using fluorescence microscopy). | Examine an unstained sample under the microscope to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent.[11] |
Quantitative Data on Blocking Agents
The choice and concentration of a blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the relative effectiveness of common blocking agents.
| Blocking Agent | Typical Concentration Range | Notes on Effectiveness |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective general protein blocker.[17] |
| Normal Serum (from the species of the secondary antibody, if applicable) | 5-10% (v/v) | Highly effective as it contains a variety of proteins that can block a broad range of non-specific sites.[17][18] |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Casein has been shown to be a very effective blocking agent, in some cases superior to BSA.[19][20] |
| Fish Gelatin | 0.1-0.5% (w/v) | Can be a good alternative, especially in situations where other protein blockers interfere with the assay.[19] |
Experimental Protocols
Protocol 1: Titration of this compound Concentration
This protocol helps determine the optimal staining concentration of this compound to maximize the signal-to-noise ratio.
-
Prepare a stock solution of this compound (e.g., 1% in distilled water or 70% ethanol).
-
Prepare a series of working dilutions from the stock solution (e.g., 1:100, 1:200, 1:500, 1:1000) in your staining buffer.
-
Prepare identical samples (e.g., tissue sections on slides).
-
Apply each dilution to a separate sample and incubate according to your standard protocol.
-
Include a negative control where the sample is incubated with staining buffer only.
-
Wash all samples using your standard washing protocol.
-
Mount and image the samples.
-
Compare the staining intensity of the target structures and the level of background staining for each dilution to determine the optimal concentration.
Protocol 2: Optimizing Blocking Conditions
This protocol is for testing different blocking agents and incubation times.
-
Prepare several identical samples.
-
Prepare different blocking solutions:
-
1% BSA in PBS
-
5% Normal Goat Serum in PBS (adjust species based on your experiment)
-
1% Casein in TBS
-
-
Apply a different blocking solution to each sample. For each blocking agent, test two incubation times (e.g., 30 minutes and 60 minutes) at room temperature.
-
Wash the samples briefly with your wash buffer.
-
Stain all samples with the optimal concentration of this compound as determined from Protocol 1.
-
Wash the samples thoroughly.
-
Mount and image the samples.
-
Evaluate which blocking condition provides the best specific signal with the lowest background.
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical flow for troubleshooting non-specific binding.
Caption: A workflow diagram for troubleshooting non-specific binding.
Caption: The interaction of this compound with a biological sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biognost.com [biognost.com]
- 5. pscientifics.com [pscientifics.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. [Victoria blue: staining properties in orthology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. columbia.edu [columbia.edu]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. bosterbio.com [bosterbio.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Basic Blue 26 Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Basic Blue 26 staining protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound staining experiments.
Q1: Why is my this compound staining too weak or absent?
A1: Weak or no staining can result from several factors:
-
Insufficient Incubation Time: The dye may not have had enough time to effectively bind to the target molecules. Try increasing the incubation period.
-
Suboptimal Dye Concentration: The concentration of this compound may be too low. A concentration titration is recommended to find the optimal dilution.
-
Incorrect pH of Staining Solution: The binding efficacy of this compound, a cationic dye, can be pH-dependent.[1] Ensure the pH of your buffer is appropriate for optimal dye binding.
-
Issues with Target Accessibility: For intracellular targets, ensure that permeabilization steps are adequate to allow the dye to enter the cells.
Q2: How can I reduce high background staining?
A2: High background often obscures the specific signal. Here are some strategies to reduce it:
-
Decrease Incubation Time: Over-incubation can lead to non-specific binding of the dye. Reduce the staining time incrementally.
-
Lower Dye Concentration: A high concentration of the dye can contribute to background noise. Try using a more diluted solution.
-
Optimize Washing Steps: Increase the number and duration of wash steps after staining to remove unbound dye. The use of a gentle detergent in the wash buffer can also be beneficial.
-
Use a Blocking Step: For immunohistochemistry applications, using a suitable blocking buffer before applying the primary antibody can help reduce non-specific binding.[2]
Q3: My staining appears uneven or speckled. What could be the cause?
A3: Uneven staining can be caused by:
-
Dye Aggregation: Ensure the this compound solution is well-dissolved and filtered before use to remove any precipitates.
-
Inadequate Mixing: During staining, ensure the entire sample is evenly covered with the staining solution. Gentle agitation during incubation can promote uniform staining.[3][4]
-
Cell Clumping: If staining cell suspensions, ensure the cells are well-dispersed and not clumped together.
-
Improper Sample Preparation: For tissue sections, ensure proper fixation and sectioning to maintain tissue integrity.
Q4: What is the general mechanism of this compound staining?
A4: this compound, also known as Victoria Blue B, is a cationic triarylmethane dye.[5][6][7] Its staining mechanism relies on its positive charge, which allows it to bind to negatively charged molecules within cells, such as nucleic acids (DNA, RNA) and certain proteins.[1][5]
Experimental Protocols
Below is a generalized protocol for this compound staining. Users should optimize the incubation time, dye concentration, and other parameters for their specific application.
General Staining Protocol for Cultured Cells:
-
Cell Preparation: Grow cells on a suitable substrate (e.g., coverslips).
-
Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If staining intracellular components, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Staining: Incubate the cells with the this compound staining solution (concentration to be optimized) for a designated period (e.g., 5-60 minutes).
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and proceed with imaging.
Data Presentation
The following table provides an example of how to structure an experiment to optimize the incubation time for this compound staining. The signal-to-noise ratio can be determined by quantifying the fluorescence intensity of the stained structures versus the background.
| Incubation Time (minutes) | This compound Concentration (µM) | Average Signal Intensity | Average Background Intensity | Signal-to-Noise Ratio | Observations |
| 5 | 1 | 150 | 50 | 3.0 | Weak specific staining |
| 15 | 1 | 400 | 75 | 5.3 | Good specific staining |
| 30 | 1 | 600 | 150 | 4.0 | Strong staining, increased background |
| 60 | 1 | 700 | 300 | 2.3 | Very strong staining, high background |
| 15 | 0.5 | 250 | 60 | 4.2 | Moderate specific staining |
| 15 | 2 | 550 | 120 | 4.6 | Strong staining, slightly higher background |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Hypothetical signaling pathway leading to a response visualized by this compound.
References
- 1. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]
- 7. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: Basic Blue 26 Photostability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability issues associated with Basic Blue 26 (also known as Victoria Blue B) and practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound, or Victoria Blue B, is a synthetic cationic dye belonging to the triarylmethane class.[1][2] It is widely used in various applications, including as a biological stain and in the textile industry.[1] Photostability is a significant concern because exposure to light, particularly UV radiation, can cause the dye to fade or change color, a process known as photodegradation.[3] This can lead to inaccurate experimental results, reduced product shelf-life, and inconsistent performance.
Q2: What causes the photodegradation of this compound?
A2: The photodegradation of triarylmethane dyes like this compound is a complex process initiated by the absorption of light. This can lead to a series of chemical reactions, including:
-
N-de-alkylation: The stepwise removal of alkyl groups from the amine substituents of the dye molecule.[4][5]
-
Oxidative degradation: The breakdown of the dye's chromophore, often involving reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. This process can be influenced by environmental factors such as pH.[4][6]
Q3: How is the photostability of this compound typically measured and rated?
A3: The photostability of dyes is often assessed using standardized methods like ISO 105-B02, which is a lightfastness test for textiles.[7][8][9][10] In this test, a sample dyed with this compound is exposed to a xenon arc lamp, which simulates natural daylight, alongside a set of blue wool standards. The fading of the sample is then compared to the fading of the blue wool references, and a rating on a scale of 1 (very poor) to 8 (outstanding) is assigned.[7][11][12][13] this compound is reported to have a lightfastness rating of 3-4 on this scale, which is considered fair to moderate.[14]
Q4: What factors can influence the rate of fading of this compound?
A4: Several factors can affect the photostability of this compound:
-
Light Intensity and Wavelength: Higher light intensity and the presence of UV radiation accelerate fading.
-
pH: The pH of the solution or substrate can significantly impact the dye's stability. For some triarylmethane dyes, degradation is more favorable in alkaline conditions.[6]
-
Temperature: Higher temperatures can increase the rate of chemical reactions involved in photodegradation.
-
Presence of Oxidizing Agents: Reactive oxygen species will accelerate the degradation process.
-
Substrate: The material to which the dye is applied can influence its stability.
Q5: Are there any solutions to improve the photostability of this compound?
A5: Yes, several strategies can be employed to enhance the photostability of this compound:
-
Use of Stabilizers: Incorporating antioxidants, triplet state quenchers, or UV absorbers into the formulation can help protect the dye from photodegradation.
-
Control of Environmental Conditions: Storing solutions or materials containing the dye in the dark and at cool temperatures can significantly slow down fading.
-
pH Optimization: Adjusting the pH of the medium to a range where the dye is more stable can be beneficial.
-
Chemical Modification: While not a solution for existing dye, derivatives of triarylmethane dyes with improved photostability have been synthesized.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid fading of stained samples under the microscope. | 1. High-intensity microscope light source. 2. Prolonged exposure to light. 3. Presence of reactive oxygen species in the mounting medium. | 1. Reduce the intensity of the microscope's illumination. 2. Minimize the exposure time of the sample to light. 3. Use a mounting medium containing an anti-fading agent (e.g., n-propyl gallate, ascorbic acid). |
| Inconsistent lightfastness test results. | 1. Variations in light source intensity or spectrum. 2. Inconsistent temperature and humidity during testing. 3. Improper sample preparation or mounting. | 1. Calibrate the light source of your weathering chamber regularly. 2. Ensure consistent environmental conditions as specified in the test protocol (e.g., ISO 105-B02). 3. Follow standardized procedures for sample preparation and ensure uniform dye application. |
| Color shift (not just fading) upon light exposure. | 1. Formation of colored degradation byproducts. 2. pH changes in the local environment of the dye. | 1. Analyze the sample using spectrophotometry to characterize the spectral changes. 2. Buffer the system to maintain a stable pH. |
| This compound solution degrades upon storage. | 1. Exposure to ambient light. 2. Storage at elevated temperatures. 3. Contamination with oxidizing agents. | 1. Store the solution in an amber bottle or wrap the container in aluminum foil. 2. Keep the solution refrigerated. 3. Use high-purity solvents and deoxygenate the solution if necessary. |
Quantitative Data Summary
Direct quantitative data for the photostability of this compound is limited in publicly available literature. The following tables provide a semi-quantitative understanding based on the ISO 105-B02 blue wool scale and data for related triarylmethane dyes.
Table 1: ISO 105-B02 Blue Wool Scale Fading Times (Approximate)
| Blue Wool Rating | Lightfastness Description | Approximate Time to Fade to Grey Scale 4 (42 W/m², 50°C BST) |
| 1 | Very Poor | ~6 hours |
| 2-3 | Poor to Fair | - |
| 3-4 | Fair to Moderate (Reported for this compound) | - |
| 4 | Moderate | ~48 hours |
| 5 | Good | ~80 hours |
| 6 | Very Good | - |
| 7 | Excellent | - |
| 8 | Outstanding | - |
| Data for Blue Wool references provides a benchmark for expected performance.[12][15] |
Table 2: Potential Photostabilizers for Triarylmethane Dyes
| Stabilizer Type | Examples | Proposed Mechanism of Action |
| Antioxidants | Ascorbic Acid (Vitamin C), n-Propyl Gallate (nPG) | Scavenge reactive oxygen species (ROS) that contribute to oxidative degradation. |
| Triplet State Quenchers | Mercaptoethylamine (MEA) | Deactivate the excited triplet state of the dye, preventing it from undergoing degradative chemical reactions. |
| UV Absorbers | Benzotriazoles, Hydroxyphenyltriazines | Absorb harmful UV radiation and dissipate it as heat, thus shielding the dye molecule from high-energy photons.[16][17][18] |
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of this compound Photodegradation
This protocol outlines a method to quantify the fading of this compound in solution upon exposure to a light source.
1. Materials:
- This compound
- High-purity solvent (e.g., deionized water, ethanol)
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Controlled light source (e.g., xenon arc lamp with appropriate filters, or a specific wavelength LED array)
- Stir plate and stir bars
- Timer
2. Procedure: a. Prepare a stock solution of this compound of a known concentration in the desired solvent. b. Prepare a working solution by diluting the stock solution to an absorbance value between 1.0 and 1.5 at its λmax (approximately 610-620 nm). c. Transfer the working solution to a quartz cuvette and place it on a stir plate within the light exposure chamber. d. Measure the initial absorbance spectrum of the solution before light exposure (t=0). e. Expose the solution to the light source under controlled conditions (e.g., constant temperature). f. At regular time intervals , briefly interrupt the light exposure and record the full absorbance spectrum of the solution. g. Continue monitoring until a significant decrease in absorbance at λmax is observed. h. Calculate the percentage of degradation at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t. i. Plot the percentage of degradation versus time to determine the degradation kinetics. For a pseudo-first-order reaction, a plot of ln(A₀/Aₜ) versus time will yield a straight line with a slope equal to the rate constant (k).
Protocol 2: Evaluating the Efficacy of a Photostabilizer
This protocol describes how to assess the ability of a chemical compound to reduce the photodegradation of this compound.
1. Materials:
- All materials from Protocol 1
- Candidate photostabilizer (e.g., ascorbic acid, n-propyl gallate)
2. Procedure: a. Prepare two identical working solutions of this compound as described in Protocol 1. b. To one solution, add the photostabilizer at a desired concentration. The other solution will serve as the control. c. Expose both solutions to the same light source under identical conditions, as described in Protocol 1. d. Monitor the absorbance of both solutions at regular time intervals. e. Compare the degradation kinetics of the solution with the stabilizer to the control solution. A slower rate of degradation in the presence of the stabilizer indicates a protective effect. f. Calculate the stabilization factor by comparing the rate constants or the time required to reach a certain percentage of degradation.
Visualizations
Caption: Simplified photodegradation pathway of this compound.
Caption: Workflow for evaluating photostabilizer efficacy.
Caption: Troubleshooting flowchart for this compound fading issues.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. bhu.ac.in [bhu.ac.in]
- 7. vichem.vn [vichem.vn]
- 8. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]
- 9. database.ich.org [database.ich.org]
- 10. Spectral Properties of Fluorogenic Thiophene-Derived Triarylmethane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Materials Technology Limited [drb-mattech.co.uk]
- 12. jamesheal.com [jamesheal.com]
- 13. amithgarmentservices.com [amithgarmentservices.com]
- 14. Insights into the stabilization of photolabile UV-absorbers in sunscreens - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. customercare.pptgroup.com [customercare.pptgroup.com]
- 16. uvabsorber.com [uvabsorber.com]
- 17. Additives for UV Stabilization – Amcor, Inc. [amcorplastics.com]
- 18. afirm-group.com [afirm-group.com]
Common artifacts in Basic Blue 26 staining and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts encountered during Basic Blue 26 staining.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is there a blue, crystalline precipitate on my slide after staining with this compound?
A1: Precipitate formation is a common artifact with many stains, including this compound, and can arise from several factors:
-
Stain Solution Instability: The dye may come out of solution if it has been stored for a long time, was not properly dissolved, or has been exposed to changes in temperature.[1]
-
Evaporation: Allowing the staining solution to evaporate during incubation concentrates the dye, leading to precipitation on the tissue section.
-
Incorrect Solvent: this compound is soluble in water and alcohol.[2][3][4] Using an inappropriate solvent or buffer can reduce its solubility.
-
High pH: Adding sodium hydroxide (B78521) to a this compound solution can cause a deep red-light brown precipitation.[3]
Troubleshooting Steps:
-
Filter the Stain: Before use, filter the this compound staining solution through a fine-pore filter paper to remove any existing micro-precipitates.[1]
-
Maintain a Hydrated Environment: Use a humidified staining chamber to prevent evaporation during incubation steps.[5][6]
-
Fresh Solution: Prepare fresh staining solution for each experiment or use a solution that is within its recommended shelf life.
-
Proper Dissolution: Ensure the dye powder is fully dissolved in the recommended solvent (e.g., distilled water or ethanol) when preparing the staining solution.[7]
Q2: My tissue has high, non-specific background staining. How can I resolve this?
A2: High background staining often occurs with cationic (basic) dyes like this compound, which can electrostatically bind to negatively charged components in the tissue, such as nucleic acids and proteoglycans.
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to generalized, non-specific binding.[8][9]
-
Inappropriate pH: The pH of the staining solution influences the charge of tissue components. At a higher pH, more tissue components become negatively charged and can attract the cationic dye.[10][11]
-
Inadequate Rinsing: Insufficient washing after the staining step can leave unbound dye on the tissue.
Troubleshooting Steps:
-
Optimize Dye Concentration: Perform a dilution series to find the optimal concentration of this compound that provides strong specific staining with minimal background.
-
Adjust pH: Lowering the pH of the staining solution can increase the selectivity for certain acidic tissue components.[10] For example, at a very low pH (around 1.0), only strongly acidic sulfated materials may stain.[10][11]
-
Differentiate: Use a brief rinse with a differentiating solution, such as 70% ethanol (B145695), to remove excess, non-specifically bound stain.[12]
-
Thorough Washing: Ensure adequate and consistent rinsing with the appropriate buffer or water after the staining step to remove all unbound dye.
Q3: The staining is weak or uneven across the tissue section. What could be the cause?
A3: Weak or uneven staining can result from issues with tissue preparation, the staining protocol itself, or the reagents.
-
Poor Fixation: Inadequate or improper fixation can alter tissue morphology and the chemical properties of target structures, preventing the dye from binding effectively.
-
Insufficient Staining Time: The incubation time may not be long enough for the dye to fully penetrate the tissue and bind to its target.
-
Deparaffinization Issues: For paraffin-embedded tissues, residual wax can block the tissue and prevent the aqueous stain from penetrating, resulting in unstained patches.[8]
-
Sections Drying Out: Allowing the tissue section to dry at any point during the staining process can cause irreversible damage and lead to inconsistent staining.[12]
Troubleshooting Steps:
-
Increase Staining Time: Extend the incubation time with the this compound solution. Some protocols recommend staining for several hours or even overnight for optimal results.[12][13][14]
-
Ensure Complete Deparaffinization: Use fresh xylene and alcohols in your deparaffinization and hydration steps to completely remove all wax.[8]
-
Maintain Hydration: Do not allow the slides to dry out between steps. Keep them in buffer or the appropriate solvent.[12]
-
Check Fixation Protocol: Ensure that the fixation method, time, and fixative are appropriate for the tissue and the target you intend to stain.
Quantitative Data Summary
The optimal parameters for this compound staining can vary depending on the tissue type, fixation method, and target structure. The following table summarizes general trends and provides recommended starting points for optimization.
| Parameter | Effect on Staining Intensity | Recommended Range/Considerations | Potential Artifacts if Not Optimal |
| Dye Concentration | Increases with concentration to a saturation point. | 0.05% - 1.0% (w/v) in water or ethanol. Titration is highly recommended. | Too High: High background, precipitate formation. Too Low: Weak or no staining. |
| pH of Staining Solution | Generally increases as pH becomes more alkaline due to increased negative charges on tissue components.[10][11] | pH 2.5 - 7.0. Lower pH (e.g., 2.5-4.0) can increase specificity for highly acidic components. | Too High: Non-specific background staining.[10] Too Low: Weak staining of less acidic components. |
| Staining Time | Increases with time. | 5 minutes to overnight. Longer times (4+ hours) may be needed for dense tissues.[12][13] | Too Long: Overstaining, high background. Too Short: Weak or uneven staining. |
| Temperature | Increased temperature generally increases the rate of staining. | Room temperature (20-25°C) is standard. Incubation at 37°C can accelerate staining.[13][14] | Too High: Can lead to overstaining and potential tissue damage. |
Experimental Protocols
Recommended Protocol for this compound Staining of Elastic Fibers (Victoria Blue Method)
This protocol is adapted from established methods for staining elastic fibers and can serve as a starting point for other applications.[12][13][14]
Reagents:
-
This compound (Victoria Blue B) powder
-
70% Ethanol
-
Distilled Water
-
Nuclear Fast Red solution (for counterstaining)
-
Xylene or xylene substitute
-
Graded alcohols (100%, 95%)
-
Mounting medium
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in three changes of xylene for 3 minutes each.
-
Hydrate through two changes each of 100% and 95% ethyl alcohol.
-
Rinse well in distilled water.
-
-
Staining:
-
Prepare a 0.1% to 1.0% (w/v) solution of this compound in 70% ethanol. Ensure the dye is fully dissolved and filter the solution before use.
-
Immerse slides in the this compound solution in a sealed container to prevent evaporation.
-
Incubate for 4 to 24 hours at room temperature. For many applications, overnight staining yields the best results.[12]
-
-
Differentiation:
-
Briefly rinse the slides in 70% ethanol to remove excess stain.
-
Differentiate in fresh 70% ethanol for 1-3 minutes, or until the background is clear while the target structures remain stained. Monitor this step microscopically for best results.
-
-
Washing:
-
Wash slides thoroughly in running tap water for 5 minutes.
-
-
Counterstaining (Optional):
-
Immerse slides in Nuclear Fast Red solution for 5 minutes.
-
Wash again in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through two changes each of 95% and 100% ethyl alcohol.
-
Clear in three changes of xylene.
-
Coverslip with a compatible mounting medium.
-
Expected Results:
-
Target Structures (e.g., Elastic Fibers): Blue to Blue-Black[13][14]
-
Nuclei and Cytoplasm (with counterstain): Red[12]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common artifacts in this compound staining.
Caption: Troubleshooting workflow for this compound staining artifacts.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. sdinternational.com [sdinternational.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. 2580-56-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. biognost.com [biognost.com]
- 8. biossusa.com [biossusa.com]
- 9. qedbio.com [qedbio.com]
- 10. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. newcomersupply.com [newcomersupply.com]
- 13. pscientifics.com [pscientifics.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Improving the signal-to-noise ratio in Basic Blue 26 imaging
Welcome to the technical support center for optimizing Basic Blue 26 imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: My this compound image has a weak signal and high background. Where should I start troubleshooting?
The first step is to identify the source of the high background. Prepare and image an unstained control sample using the exact same fixation, mounting, and imaging parameters as your stained sample. This will help you determine the level of endogenous autofluorescence from your specimen.[1] If the unstained control shows significant fluorescence, the primary issue is likely autofluorescence. If the control is dark, the background is more likely due to nonspecific binding of this compound.
Caption: Initial workflow for troubleshooting low SNR in this compound imaging.
Sample Preparation
Q2: How can I optimize the concentration of this compound to improve SNR?
Using an excessive concentration of the dye is a common cause of high background. To find the ideal concentration for your specific cell type and protocol, you should perform a titration. Test a range of concentrations below, at, and above the suggested starting concentration to identify the one that provides the best signal-to-noise ratio.[2]
Table 1: Example of a this compound Titration Experiment
| Dye Concentration | Mean Signal Intensity (Target) | Mean Background Intensity | Signal-to-Noise Ratio (SNR) | Notes |
| 0.1 µM | 150 | 50 | 3.0 | Weak specific signal. |
| 0.5 µM | 800 | 100 | 8.0 | Good signal, low background. |
| 1.0 µM (Optimal) | 1500 | 150 | 10.0 | Strong signal, acceptable background. |
| 5.0 µM | 2000 | 800 | 2.5 | Signal saturates, high background. |
| 10.0 µM | 2100 | 1600 | 1.3 | Very high background, poor SNR. |
Note: Values are hypothetical and for illustrative purposes.
Q3: Can the fixation method affect my signal and background?
Yes, the fixation method can significantly impact autofluorescence. Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) are known to increase background autofluorescence, especially in the blue and green spectra.[1][3] If you observe high autofluorescence, consider the following:
-
Test Alternatives: Try methanol (B129727) or ethanol (B145695) fixation, as these can sometimes result in lower autofluorescence.
-
Minimize Fixation Time: Do not over-fix your samples. Use the minimum time required to preserve the structure of interest.
-
Process Promptly: Avoid storing fixed samples for extended periods, as autofluorescence can increase over time.[1]
Q4: What are the best practices for washing steps to reduce nonspecific binding?
Thorough washing after staining is critical for removing unbound or loosely bound dye molecules.[2]
-
Number of Washes: Wash the sample 3-5 times after incubation with this compound.[4]
-
Duration: Each wash should last for 5-10 minutes with gentle agitation.[4]
-
Buffer: Use a buffered saline solution such as PBS. In some cases, adding a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can help reduce nonspecific binding further.[5]
Instrumentation and Image Acquisition
Q5: How can I reduce the impact of endogenous autofluorescence during imaging?
If autofluorescence is a significant problem, several strategies can be employed at the microscope.
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Spectral Separation | Use narrow band-pass emission filters to specifically collect the signal from this compound while excluding autofluorescence wavelengths.[6] | Non-destructive; can be highly effective with the right filters. | Requires appropriate filter sets; may not work if spectra overlap significantly. |
| Pre-Staining Photobleaching | Expose the unstained sample to intense, broad-spectrum light to destroy endogenous fluorophores before adding this compound.[1][3] | Very effective; uses standard equipment. | Can be time-consuming; potential for phototoxicity in live cells. |
| Chemical Quenching | Treat the sample with a chemical agent like Sudan Black B or sodium borohydride (B1222165) to quench autofluorescence.[6][7] | Can be effective for specific types of autofluorescence (e.g., lipofuscin).[7] | May also quench the desired signal; some quenchers are fluorescent themselves in other channels.[7] |
Q6: How should I set the exposure time and detector gain for optimal SNR?
Optimizing acquisition settings is a balance between capturing enough signal and minimizing noise and photobleaching.
-
Exposure Time: A longer exposure time allows the detector to collect more photons, which directly increases the signal component of the SNR. However, this also increases the risk of photobleaching your sample.
-
Detector Gain: Increasing the gain amplifies the entire electronic signal, including both the true signal and the detector's read noise.[8] It is generally preferable to increase the exposure time to collect more real photons rather than increasing the gain.
-
Signal Averaging: If your sample is stable, you can improve the SNR by acquiring multiple images of the same field of view and averaging them.[9][10] This technique reduces random noise, with the SNR improving by a factor of the square root of the number of frames averaged.[11]
Caption: The relationship between desired signal and various noise sources that contribute to the final SNR.
Experimental Protocols
Protocol 1: Optimizing this compound Staining Concentration
This protocol outlines a method for determining the optimal dye concentration to maximize the signal-to-noise ratio.
Workflow Diagram
Caption: Experimental workflow for titrating this compound concentration.
Methodology
-
Sample Preparation: Plate cells on multiple coverslips to ensure they reach the desired confluency. Prepare enough identical samples for each concentration to be tested, plus a negative control.
-
Fixation and Permeabilization: Fix and permeabilize all samples identically according to your established protocol.
-
Blocking: If your protocol includes a blocking step (e.g., with BSA or serum), apply it to all samples.
-
Staining: Prepare a dilution series of this compound in your staining buffer. A typical range to test would be 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM. Incubate one coverslip in each concentration for your standard incubation time. Include a "no dye" control.
-
Washing: Wash all samples using a consistent and thorough procedure (e.g., 3 washes of 10 minutes each in PBS).[2][4]
-
Mounting: Mount the coverslips on slides using an appropriate mounting medium.
-
Imaging: Image all samples using the same microscope settings (objective, laser power, exposure time, gain). It is critical that these parameters remain constant for a valid comparison.
-
Analysis: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity in your structure of interest (Signal) and in a background region devoid of specific staining (Background). Calculate the SNR for each concentration (SNR = Signal / Background). The optimal concentration is the one that yields the highest SNR.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Flow cytometry troubleshooting | Abcam [abcam.com]
- 6. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. biotium.com [biotium.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 10. 4nsi.com [4nsi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Basic Blue 26 (Victoria Blue B) Solutions
This technical support center provides guidance on the stability and storage of Basic Blue 26 solutions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound solid powder?
To ensure the long-term integrity of this compound in its solid form, it should be stored in a cool, dry place, away from direct sunlight and moisture.[1][2] The container should be tightly sealed to prevent contamination and degradation.[1]
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in hot water, ethanol, and DMSO.[3] For stock solutions, it is recommended to store them sealed and protected from light and moisture.[3] Stability of stock solutions is dependent on the storage temperature:
| Storage Temperature | Duration of Stability |
| -20°C | 1 month |
| -80°C | 6 months |
Table 1: Recommended Storage Conditions for this compound Stock Solutions.[3]
3. What is the solubility of this compound in common laboratory solvents?
This compound exhibits solubility in several common solvents. While exact concentrations for saturation may vary, general solubility is as follows:
| Solvent | Solubility |
| Water | Soluble in hot water |
| Ethanol | Soluble |
| DMSO | Soluble |
Table 2: General Solubility of this compound.
4. How does pH affect the stability and appearance of this compound solutions?
The pH of a this compound solution can significantly influence its color and stability. The dye is generally stable in neutral or slightly acidic conditions.[4] Extreme pH values can lead to changes in the chemical structure of the dye, affecting its absorption spectrum and color. It has been noted that the color can change at both low and high pH. In alkaline conditions, the fading of the dye has been observed to follow pseudo-first-order kinetics.[5]
5. Is this compound sensitive to light?
Yes, this compound is known to be light-sensitive.[2] Exposure to light, particularly UV radiation, can lead to the degradation of the dye.[6] Therefore, it is crucial to store solutions in amber vials or otherwise protect them from light to minimize photodegradation.
6. What are the potential degradation products of this compound?
Studies on the photocatalytic degradation of similar dyes suggest that degradation can occur through processes like N-de-alkylation and oxidative degradation.[6] This can lead to the formation of various smaller molecules. Under typical laboratory conditions, the exact degradation products may vary, but any significant color change or decrease in absorbance at the maximum wavelength (λmax ≈ 593-616 nm) can indicate degradation.[5][7]
Troubleshooting Guide
Issue 1: My this compound solution has changed color or appears less intense.
-
Possible Cause 1: pH Shift. The pH of your solution may have changed, leading to an alteration in the dye's chromophore.
-
Solution: Measure the pH of your solution. If it has deviated from the optimal neutral or slightly acidic range, you may need to prepare a fresh solution with appropriate buffering.
-
-
Possible Cause 2: Degradation. The dye may have degraded due to exposure to light, elevated temperatures, or incompatible chemicals.
-
Solution: Prepare a fresh solution and ensure it is stored in a light-protected container at the recommended temperature. Avoid contact with strong oxidizing or reducing agents.
-
-
Possible Cause 3: Incorrect Concentration. There might have been an error in the initial preparation of the solution.
-
Solution: Verify your calculations and reprepare the solution, ensuring accurate weighing and dilution. Use a spectrophotometer to confirm the concentration by measuring its absorbance.
-
Issue 2: I am observing precipitates in my this compound solution.
-
Possible Cause 1: Low Solubility. The concentration of the dye may have exceeded its solubility limit in the chosen solvent, especially at lower temperatures.
-
Solution: Try gently warming the solution to redissolve the precipitate. If this is a recurring issue, consider preparing a more dilute stock solution or using a different solvent with higher solubilizing capacity, such as DMSO.
-
-
Possible Cause 2: Contamination. The solution may be contaminated with a substance that is causing the dye to precipitate.
-
Solution: Ensure all glassware is scrupulously clean before preparing solutions. Use high-purity solvents. If contamination is suspected, discard the solution and prepare a fresh batch.
-
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a volumetric flask. Add a small amount of hot deionized water to dissolve the dye completely.
-
Dilution: Once the dye is fully dissolved, allow the solution to cool to room temperature. Then, add deionized water to the flask's calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, amber glass bottle and store it at the recommended temperature, protected from light.
Protocol 2: Spectrophotometric Analysis for Stability Testing
This protocol outlines a general method for assessing the stability of a this compound solution over time by monitoring its absorbance.
-
Prepare Initial Solution: Prepare a fresh solution of this compound in the desired solvent and at the desired concentration.
-
Initial Measurement: Immediately after preparation, measure the UV-Vis absorption spectrum of the solution using a spectrophotometer. Record the absorbance at the maximum absorption wavelength (λmax), which is typically around 593-616 nm.[5][7]
-
Storage under Test Conditions: Aliquot the solution into several appropriate containers. Store these aliquots under the conditions you wish to test (e.g., different temperatures, light exposures, pH values). Include a control sample stored under ideal conditions (e.g., -20°C, in the dark).
-
Periodic Measurements: At regular time intervals (e.g., every 24 hours, weekly), retrieve an aliquot from each test condition. Allow it to equilibrate to room temperature.
-
Data Analysis: Measure the absorbance of each aliquot at λmax. A significant decrease in absorbance over time indicates degradation. The rate of degradation can be calculated from the change in absorbance.
Visualizations
A troubleshooting guide for common issues with this compound solutions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemiis.com [chemiis.com]
- 5. Kinetics and Mechanism of Fading of Victoria Blue Dye in Alkaline Medium | Semantic Scholar [semanticscholar.org]
- 6. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 7. Absorption [Victoria Blue B] | AAT Bioquest [aatbio.com]
Effect of pH on Basic Blue 26 staining efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Basic Blue 26 for biological staining. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in biological staining?
A1: this compound, also known as Victoria Blue B, is a synthetic cationic dye belonging to the triarylmethane class.[1] In biological staining, it functions as a basic dye, meaning it carries a positive charge. This positive charge allows it to bind to negatively charged (anionic) components within cells and tissues through electrostatic interactions.[1][2] Key cellular targets for this compound include nucleic acids (DNA and RNA), which are rich in negatively charged phosphate (B84403) groups, and certain proteins.[1][3]
Q2: What is the optimal pH for this compound staining?
A2: The optimal pH for this compound staining is generally in the acidic range. For some applications, such as dyeing silk, it is used in an acetic acid bath.[4] An acidic environment helps to ensure that the dye molecule maintains its positive charge, which is crucial for binding to negatively charged tissue components. As a general principle for basic dyes, an acidic solution enhances staining intensity.[2] For selective staining of highly acidic components like sulfated materials, a very low pH (e.g., pH 1.0) may be used. As the pH increases towards neutral (e.g., pH 2.5 to 4.5), other components like nuclei (rich in DNA) and RNA will stain with increasing intensity.[2]
Q3: How does pH affect the stability of the this compound staining solution?
A3: this compound is soluble in water and ethanol.[5] However, its stability in solution is pH-dependent. In strongly alkaline solutions (high pH), the addition of sodium hydroxide (B78521) can cause the dye to precipitate out of solution as a deep red-light brown precipitate.[5] Therefore, it is recommended to maintain the staining solution at an acidic to neutral pH to ensure the dye remains dissolved and active. Stock solutions should be stored in tightly sealed containers in a cool, dry place.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | pH of staining solution is too high (alkaline): An alkaline pH can reduce the positive charge of the dye and lead to its precipitation, thus decreasing its binding to tissue components.[5] | 1. Check the pH of your staining solution and adjust it to the acidic range using a weak acid like acetic acid. 2. Prepare a fresh staining solution, ensuring the pH is acidic. |
| Incorrect dye concentration: The concentration of the dye may be too low for optimal staining. | Prepare a fresh staining solution with a slightly higher concentration of this compound. A typical starting concentration is around 0.06 g in 100 ml of distilled water.[6] | |
| Non-specific background staining | pH of staining solution is too low: A very low pH can increase the overall positive charge of many tissue proteins, leading to non-specific binding of the dye. | 1. Increase the pH of the staining solution slightly (e.g., from pH 2.0 to 3.0) to reduce non-specific binding. 2. Include a brief differentiation step with a weakly acidic solution to remove excess dye from the background. |
| Precipitate on tissue section | Staining solution is too alkaline or has evaporated: High pH can cause the dye to precipitate.[5] Evaporation of the solvent can also lead to dye precipitation. | 1. Filter the staining solution before use. 2. Ensure the staining solution is maintained at an acidic pH. 3. Keep staining dishes covered to prevent evaporation. |
| Uneven Staining | Incomplete deparaffinization or rehydration: Residual paraffin (B1166041) wax or incomplete rehydration can prevent the aqueous staining solution from penetrating the tissue evenly. | Ensure complete deparaffinization with xylene and proper rehydration through a graded series of alcohols before staining. |
Quantitative Data on Staining Efficiency
| pH Range | Expected Staining Intensity on Nucleic Acids | Rationale |
| 1.0 - 2.5 | Moderate to Strong | At this low pH, the phosphate backbone of DNA and RNA is strongly negatively charged, and the cationic dye has a strong positive charge, leading to robust binding.[2] |
| 3.0 - 4.5 | Strong to Very Strong | This range is often optimal for nuclear and RNA staining with basic dyes, providing a good balance between strong staining and minimal background.[2] |
| 5.0 - 7.0 | Moderate to Weak | As the pH approaches neutral, the positive charge on the dye may decrease slightly, and competition from other ions in the solution can reduce staining efficiency. |
| > 7.0 (Alkaline) | Very Weak to None | In alkaline conditions, the dye may begin to lose its positive charge and can precipitate from the solution, leading to poor or no staining.[5] |
Experimental Protocols
Protocol 1: General Nuclear Staining with this compound
This protocol is a general guideline for staining nuclei in paraffin-embedded tissue sections. Optimization of incubation times and pH may be necessary for specific tissues.
Materials:
-
This compound (Victoria Blue B) powder
-
Distilled water
-
Glacial acetic acid
-
Deparaffinized and rehydrated tissue sections on slides
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Staining Solution Preparation: Dissolve 0.1 g of this compound in 100 mL of distilled water. Add 1 mL of glacial acetic acid to acidify the solution (final pH should be around 2.5-3.0). Filter the solution before use.
-
Staining: Immerse the rehydrated slides in the this compound staining solution for 5-10 minutes.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional): If background staining is too high, differentiate the slides by dipping them briefly (10-30 seconds) in 70% ethanol.
-
Dehydration: Dehydrate the sections through a graded series of alcohols (95% and 100%).
-
Clearing: Clear the sections in xylene.
-
Mounting: Mount the coverslip with a suitable mounting medium.
Expected Results:
-
Nuclei: Blue
-
Cytoplasm: Lighter blue or unstained
Visualizations
Caption: Experimental workflow for this compound staining of tissue sections.
Caption: Logical relationship between pH and this compound staining efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 3. This compound CAS#: 2580-56-5 [m.chemicalbook.com]
- 4. This compound - Victoria blue B - Brilliant Blue 3RF from Emperor Chem [emperordye.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. biognost.com [biognost.com]
Quenching of Basic Blue 26 fluorescence and how to minimize it
Welcome to the technical support center for Basic Blue 26 (also known as Victoria Blue B). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound, also known by its Colour Index name C.I. 44045 or as Victoria Blue B, is a cationic triarylmethane dye.[1][2] Due to its positive charge, it can bind to negatively charged biomolecules like nucleic acids, making it useful as a biological stain and fluorochrome.[1][3]
The spectral properties of this compound can be influenced by its environment, such as the solvent and dye concentration. Below is a summary of its known spectral characteristics.
| Property | Value | Notes |
| Absorption Maximum (λabs) | ~593 - 617 nm | Varies with solvent. A peak at 612-617 nm is reported in 50% ethanol[4]. |
| Emission Maximum (λem) | Not definitively reported | Expected to be in the range of 630-670 nm. A representative fluorescence spectrum is shown below[5]. |
| Fluorescence Quantum Yield (Φ) | Not definitively reported | For context, similar dyes like some rhodamines can have quantum yields ranging from 0.3 to 0.9 in various solvents. This value should be determined experimentally for specific conditions. |
| Fluorescence Lifetime (τ) | Not definitively reported | For context, the fluorescence lifetimes of many common organic dyes are in the range of 1-5 nanoseconds[6]. This value is critical for distinguishing between static and dynamic quenching. |
Troubleshooting Guide: Fluorescence Quenching
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. It can be a significant issue in fluorescence-based assays, leading to weak signals and inaccurate data. This guide addresses common causes of this compound fluorescence quenching and provides strategies to minimize it.
Problem: Weak or No Fluorescence Signal
A weak or absent signal is one of the most common issues encountered. The following troubleshooting workflow can help identify and resolve the underlying cause.
Common Causes of Quenching and How to Minimize Them
| Issue/Cause | Description | How to Minimize or Troubleshoot |
| Self-Quenching / Aggregation | At high concentrations, dye molecules can form non-fluorescent aggregates. This is a common issue with triarylmethane dyes. | - Lower Dye Concentration: Perform a concentration titration to find the optimal balance between signal intensity and self-quenching. - Solvent Choice: Use solvents that discourage aggregation. For some triarylmethane dyes, polar solvents can be effective. |
| Photobleaching | Irreversible photochemical destruction of the fluorophore upon exposure to excitation light. Triarylmethane dyes can undergo photooxidation.[7] | - Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time. - Use Antifade Reagents: For microscopy, use a commercially available antifade mounting medium. - Image Acquisition: Acquire images quickly and avoid prolonged focusing on the same area. |
| Collisional (Dynamic) Quenching | The excited fluorophore collides with another molecule (the quencher) in the solution, leading to non-radiative relaxation. | - Identify and Remove Quencher: Common quenchers include molecular oxygen and iodide ions. De-gas solutions if oxygen is a suspected quencher. - Increase Viscosity: Increasing the viscosity of the medium (e.g., by adding glycerol) can reduce the diffusion rate of molecules and thus decrease collisional quenching. |
| Static Quenching | Formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state. | - Identify and Remove Quencher: Potential static quenchers for cationic dyes like this compound include electron-rich molecules such as aromatic amines or guanine (B1146940) in nucleic acids.[8] - Change Experimental Conditions: Altering the pH or temperature may disrupt the formation of the ground-state complex. |
| Suboptimal Environment (pH, Solvent) | The fluorescence of a dye can be highly sensitive to its chemical environment. | - pH Optimization: The fluorescence of many dyes is pH-dependent. Buffer your solutions to maintain a stable and optimal pH. - Solvent Polarity: The polarity of the solvent can significantly impact fluorescence intensity. Test different solvents to find the one that provides the best signal for your application. |
Experimental Protocols
Protocol 1: General Staining of Cells for Fluorescence Microscopy
This protocol is a general guideline for staining fixed cells with this compound. Optimization may be required for specific cell types and applications.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, optional)
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Antifade mounting medium
Procedure:
-
Wash: Gently wash the cells twice with PBS to remove culture medium.
-
Fix: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize (Optional): If targeting intracellular structures, incubate cells with a permeabilization buffer for 10 minutes.
-
Wash: If permeabilized, wash the cells three times with PBS.
-
Stain: Dilute the this compound stock solution to the desired final concentration (a titration from 1-10 µM is recommended) in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash: Wash the cells three to five times with PBS to remove unbound dye.
-
Mount: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image: Visualize using a fluorescence microscope with appropriate filters for excitation around 615 nm and emission detection around 640 nm.
Protocol 2: Characterizing Quenching with Stern-Volmer Analysis
To determine if quenching is occurring and to characterize its mechanism (static vs. dynamic), you can perform a Stern-Volmer analysis. This involves measuring fluorescence intensity at various concentrations of a suspected quencher.
The Stern-Volmer Equation: F0 / F = 1 + KSV[Q]
Where:
-
F0 is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher at concentration [Q].
-
[Q] is the concentration of the quencher.
-
KSV is the Stern-Volmer quenching constant.
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of this compound in a suitable buffer/solvent at a concentration that gives a strong, on-scale fluorescence signal.
-
Prepare a concentrated stock solution of the suspected quencher in the same buffer/solvent.
-
-
Create Sample Series: Prepare a series of samples in cuvettes or a microplate. Each sample should contain the same concentration of this compound. Add increasing volumes of the quencher stock solution to create a range of quencher concentrations. Ensure the total volume of each sample is the same by adding buffer/solvent. Include a control sample with no quencher.
-
Measure Fluorescence:
-
Using a fluorometer or plate reader, measure the fluorescence intensity of the control sample (no quencher). This is F0 .
-
Measure the fluorescence intensity (F ) for each sample containing the quencher.
-
-
Plot Data: Calculate the ratio F0/F for each quencher concentration. Plot F0/F on the y-axis versus the quencher concentration ([Q]) on the x-axis.
-
Analyze Plot:
-
If the plot is linear, it suggests that either dynamic or static quenching is the primary mechanism. The slope of the line is the Stern-Volmer constant, KSV .
-
To distinguish between static and dynamic quenching, repeat the experiment at different temperatures or perform fluorescence lifetime measurements. In dynamic quenching, KSV increases with temperature, and the fluorescence lifetime decreases. In static quenching, KSV typically decreases with temperature, and the fluorescence lifetime of the uncomplexed dye remains unchanged.
-
Understanding Quenching Mechanisms
A deeper understanding of the primary quenching mechanisms can aid in experimental design and troubleshooting.
References
- 1. This compound | 2580-56-5 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Victoria Blue B | C33H32ClN3 | CID 17407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Victoria blue B (C. I. 44045), 25 g, CAS No. 2580-56-5 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic Blue 26 compatibility with different fixatives and mounting media
This technical support center provides guidance on the use of Basic Blue 26, a cationic triarylmethane dye, in biological staining applications. Researchers, scientists, and drug development professionals can find information on its compatibility with various fixatives and mounting media, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known as Victoria Blue B, is a synthetic cationic dye.[1][2] In biological research, it is primarily used as a nuclear stain in histology and cytology due to its ability to bind to nucleic acids.[1][3][4][5] It is also utilized in the quantitative determination of phospholipids.[3][4]
Q2: How does the choice of fixative affect this compound staining?
The choice of fixative can significantly impact the quality of this compound staining. Fixatives can alter tissue morphology and the chemical properties of cellular components, which in turn affects dye binding. Aldehyde fixatives like formalin are widely used and are generally compatible with this compound, preserving cellular structure well.[6] However, prolonged fixation in unbuffered formalin can lead to the formation of formalin pigment, which can interfere with interpretation.[7] Alcoholic fixatives can cause tissue shrinkage and make sections brittle.[7][8] The compatibility of this compound with various fixatives is summarized in the tables below.
Q3: Which mounting media are recommended for use with this compound?
The choice of mounting medium is crucial for preserving the stain and ensuring optimal imaging quality. The refractive index of the mounting medium should ideally match that of the glass slide and coverslip (approximately 1.5) to minimize light scatter and improve image clarity.[9] Both aqueous and non-aqueous (resinous) mounting media can be used with this compound. Aqueous media are useful for immediate viewing, while resinous media provide long-term preservation. For fluorescence microscopy, it is important to use a mounting medium with antifade reagents to minimize photobleaching.[10][11]
Q4: Can this compound be used for fluorescence microscopy?
Yes, this compound can be used as a fluorochrome.[3] However, like many fluorescent dyes, it is susceptible to photobleaching, which is the light-induced fading of the fluorescent signal.[10][12] To mitigate this, it is recommended to use mounting media containing antifade reagents, minimize the exposure of the sample to excitation light, and use appropriate neutral-density filters.[10]
Compatibility Data
The following tables provide a summary of the compatibility of this compound with common histological fixatives and mounting media. The ratings are based on general principles of dye chemistry and histology, as direct quantitative data for this compound is limited.
Table 1: this compound Compatibility with Fixatives
| Fixative | Compatibility | Expected Outcome | Potential Issues |
| 10% Neutral Buffered Formalin (NBF) | Excellent | Good preservation of morphology and strong nuclear staining. | Prolonged fixation may require antigen retrieval for subsequent IHC. |
| 4% Paraformaldehyde (PFA) | Excellent | Similar to NBF, provides good structural preservation. | --- |
| Alcoholic Fixatives (Ethanol, Methanol) | Good | Rapid fixation. May enhance the intensity of staining. | Can cause tissue shrinkage, hardening, and brittleness.[7][8] |
| Carnoy's Fixative | Moderate | Good nuclear preservation and rapid fixation. | Lyses red blood cells and can cause significant tissue shrinkage.[8] |
| Bouin's Fluid | Moderate | Excellent nuclear and cytoplasmic preservation. | The picric acid component can interfere with some downstream applications and requires thorough washing. |
| Zinc Formalin | Good | Enhances nuclear detail and antigenicity for IHC. | Can form precipitates that may require removal.[8] |
| Glutaraldehyde | Poor | Tends to cause autofluorescence, which can interfere with fluorescence imaging. | Not recommended for fluorescence applications. |
Table 2: this compound Compatibility with Mounting Media
| Mounting Medium Type | Compatibility | Refractive Index (RI) | Key Considerations |
| Aqueous | |||
| Glycerol/PBS | Good | ~1.47 | Suitable for short-term storage. Prone to photobleaching without antifade reagents.[9] |
| Polyvinyl Alcohol (PVA) based | Excellent | ~1.47-1.49 | Can be formulated with antifade reagents. Hardens upon drying. |
| Non-Aqueous (Resinous) | |||
| Toluene/Xylene-based (e.g., Permount) | Excellent | ~1.52 | Provides excellent long-term preservation and optical clarity.[13] Requires dehydration of the sample. |
| Limonene-based | Excellent | ~1.47-1.50 | Less toxic alternative to xylene-based media. Requires dehydration. |
Troubleshooting Guide
This guide addresses common problems encountered during this compound staining.
Issue 1: Weak or No Staining
-
Cause:
-
Inadequate fixation.
-
Deparaffinization was incomplete, leaving residual wax that blocks the dye.[14]
-
Staining time was too short.
-
The dye solution is old or has precipitated.
-
-
Solution:
-
Ensure proper fixation time and technique.
-
Extend the deparaffinization steps with fresh xylene.[14]
-
Increase the staining incubation time.
-
Filter the staining solution before use or prepare a fresh solution.
-
Issue 2: Overstaining or High Background
-
Cause:
-
Staining time was too long.
-
The dye solution was too concentrated.
-
Inadequate rinsing after staining.
-
Non-specific binding of the dye.
-
-
Solution:
-
Reduce the staining time.
-
Dilute the this compound working solution.
-
Ensure thorough rinsing with the appropriate buffer after the staining step.
-
Consider a brief differentiation step with acidified alcohol (e.g., 0.5% HCl in 70% ethanol) to remove excess stain.
-
Issue 3: Presence of Artifacts
-
Cause:
-
Solution:
-
Use 10% neutral buffered formalin for fixation. To remove existing pigment, treat sections with alcoholic picric acid or a saturated solution of picric acid in alcohol before staining.
-
Filter the staining solution immediately before use.
-
Ensure the section is completely covered with mounting medium and lower the coverslip at an angle to avoid trapping air bubbles.
-
Issue 4: Rapid Fading of Fluorescence (Photobleaching)
-
Cause:
-
Solution:
Experimental Protocols
Protocol 1: this compound Staining for Formalin-Fixed, Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Immerse in 100% Ethanol (B145695): 2 changes of 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.5% (w/v) solution of this compound in 1% acetic acid. Filter before use.
-
Immerse slides in the this compound solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation (Optional):
-
Dip slides briefly (1-2 seconds) in 70% ethanol to remove excess stain.
-
Check staining intensity microscopically.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 100% Ethanol: 2 changes of 3 minutes each.
-
Immerse in Xylene: 2 changes of 5 minutes each.
-
-
Mounting:
-
Apply a drop of resinous mounting medium to the slide and coverslip.
-
Protocol 2: this compound Staining for Alcohol-Fixed Cells
-
Fixation:
-
Fix cells in ice-cold 70% ethanol for at least 30 minutes at 4°C.[15]
-
-
Rehydration and Staining:
-
Wash cells twice with 1X PBS.
-
Prepare a 0.1% (w/v) solution of this compound in 1X PBS. Filter before use.
-
Incubate cells in the this compound solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash cells twice with 1X PBS.
-
-
Mounting for Microscopy:
-
Resuspend cells in a small volume of PBS.
-
Apply a drop of the cell suspension to a microscope slide and coverslip with an aqueous mounting medium containing an antifade reagent.
-
Visualizations
Caption: Experimental workflow for this compound staining of paraffin-embedded tissue sections.
Caption: A troubleshooting decision tree for common issues with this compound staining.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Victoria blue B [himedialabs.com]
- 3. This compound CAS#: 2580-56-5 [m.chemicalbook.com]
- 4. mpbio.com [mpbio.com]
- 5. biognost.com [biognost.com]
- 6. research.rutgers.edu [research.rutgers.edu]
- 7. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
- 8. Biological Stain Commission - FAQ about staining, histotechnology etc [publish.uwo.ca]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ethosbiosciences.com [ethosbiosciences.com]
- 15. Intracellular Flow Cytometry Protocol Using Alcohol [novusbio.com]
Validation & Comparative
A Comparative Guide to Nuclear Staining: Basic Blue 26 vs. DAPI
For researchers, scientists, and drug development professionals, the precise visualization of cellular nuclei is a cornerstone of many experimental workflows. The choice of a nuclear stain can significantly impact the quality and interpretation of results. This guide provides a detailed comparison of two such stains: the well-established 4',6-diamidino-2-phenylindole (DAPI) and the less commonly utilized Basic Blue 26.
This comparison delves into their mechanisms of action, spectral properties, and practical applications in nuclear staining. While DAPI is a thoroughly characterized fluorescent dye with a wealth of supporting data, quantitative fluorescence data for this compound in contemporary microscopy applications is not as readily available. This guide will present the known characteristics of both dyes and highlight the existing data gaps for this compound.
Overview of Nuclear Stains
Nuclear stains are essential tools in fluorescence microscopy, flow cytometry, and other cell analysis techniques. They selectively bind to nucleic acids, primarily DNA, allowing for the visualization and quantification of cell nuclei. An ideal nuclear stain exhibits high specificity, brightness, and photostability, with minimal impact on cell viability in live-cell imaging applications.
DAPI is a popular blue-fluorescing dye that binds strongly to the minor groove of A-T rich regions of double-stranded DNA (dsDNA)[1][2]. Its fluorescence is significantly enhanced upon binding to DNA, leading to a high signal-to-noise ratio[1][2].
This compound , also known as Victoria Blue B, is a synthetic cationic dye from the triarylmethane class[3]. It is used as a biological stain for DNA and proteins, binding to negatively charged molecules through electrostatic interactions[3][4]. While its use in histology and cytology for nuclear staining is documented, its specific photophysical properties upon binding to DNA for fluorescence microscopy are not well-characterized in the available literature.
Quantitative Data Comparison
The following table summarizes the key photophysical and chemical properties of DAPI. Due to a lack of available data in the searched literature, the corresponding quantitative fluorescence properties for this compound when bound to DNA are not included.
| Property | DAPI | This compound (Victoria Blue B) |
| Excitation Maximum (DNA-bound) | ~358 nm[1] | Data not available |
| Emission Maximum (DNA-bound) | ~461 nm[1] | Data not available |
| Molar Extinction Coefficient (ε) | ~27,000 M⁻¹cm⁻¹ at 353 nm | Data not available |
| Quantum Yield (Φ) (DNA-bound) | High (e.g., ~0.92 when bound to dsDNA) | Data not available |
| Binding Specificity | A-T rich regions of the minor groove of dsDNA[1][2] | Binds to nucleic acids, likely via electrostatic interactions and potential intercalation[4] |
| Cell Permeability | Permeant to fixed and permeabilized cells; less so for live cells[1] | Cationic nature suggests potential for cell permeability, but specific data for live/fixed cells is limited. |
Experimental Protocols
DAPI Staining Protocol for Fixed Cells
This protocol provides a standard procedure for staining the nuclei of fixed mammalian cells with DAPI.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
DAPI stock solution (1 mg/mL in deionized water)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
DAPI Staining: Incubate the cells with DAPI staining solution (1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
This compound Staining Protocol (General)
Materials:
-
This compound (Victoria Blue B) powder
-
Distilled water or an appropriate buffer
Procedure:
-
Solution Preparation: Dissolve this compound powder in distilled water to create a stock solution. A starting point could be 0.06 g in 100 mL of distilled water, as suggested for some histological applications.
-
Fixation and Permeabilization: Follow a standard protocol for fixing and, if necessary, permeabilizing the cells or tissue.
-
Staining: Apply the this compound solution to the sample. Incubation times will require optimization.
-
Washing: Thoroughly wash the sample with buffer to remove unbound dye.
-
Imaging: Visualize the sample using a microscope. The optimal excitation and emission wavelengths would need to be determined empirically.
DNA Binding Mechanisms
The interaction of a dye with DNA is critical to its function as a nuclear stain. The mode of binding influences specificity, fluorescence enhancement, and potential effects on DNA structure.
DAPI: DAPI is a minor groove binder, showing a preference for A-T rich regions of dsDNA[1][2]. This interaction is non-intercalative and is thought to be driven by hydrogen bonding and van der Waals forces. Upon binding, the DAPI molecule becomes more rigid and is shielded from non-radiative decay pathways, resulting in a significant increase in its fluorescence quantum yield.
This compound: As a cationic dye, this compound is known to bind to the negatively charged phosphate (B84403) backbone of DNA through electrostatic interactions[4]. Some studies also suggest a potential for intercalation, where the planar aromatic rings of the dye insert between the base pairs of the DNA double helix. The precise binding mode and its effect on the dye's fluorescence properties require further investigation.
Conclusion
DAPI remains the gold standard for blue fluorescent nuclear counterstaining due to its well-documented and superior photophysical properties, high specificity for DNA, and established protocols. Its strong fluorescence enhancement upon binding to DNA ensures excellent signal-to-noise ratios in a variety of applications.
This compound is a recognized biological stain with an affinity for nucleic acids. However, for its application as a fluorescent nuclear stain in modern microscopy, a significant knowledge gap exists. The lack of quantitative data on its excitation and emission spectra when bound to DNA, as well as its quantum yield and molar extinction coefficient, prevents a direct and objective performance comparison with DAPI.
For researchers requiring reliable and quantifiable nuclear staining, DAPI is the recommended choice. Future studies characterizing the fluorescence properties of this compound upon DNA binding are needed to fully evaluate its potential as a viable alternative for specific applications in fluorescence microscopy.
References
A Comparative Guide to Nucleic Acid Gel Staining: Basic Blue 26 vs. Ethidium Bromide
For decades, Ethidium Bromide (EtBr) has been the gold standard for nucleic acid visualization in gel electrophoresis. However, its mutagenic properties have prompted a search for safer alternatives. This guide provides a detailed comparison of Ethidium Bromide and a lesser-known dye, Basic Blue 26, for nucleic acid gel staining, offering insights for researchers, scientists, and drug development professionals.
While Ethidium Bromide is a well-characterized intercalating agent, it is important to note that this compound is not commonly used for nucleic acid staining, and direct comparative performance data is limited. This guide, therefore, presents a comprehensive overview of Ethidium Bromide's established performance and safety protocols, alongside the available information for this compound.
Performance and Properties: A Comparative Analysis
| Feature | This compound | Ethidium Bromide |
| Primary Staining Mechanism | Presumed to be primarily electrostatic interaction due to its cationic nature. | Intercalation between nucleic acid base pairs.[1][2] |
| Established Use in Nucleic Acid Staining | Not well-established; primarily used as a textile and biological stain.[3] | Widely used and well-documented for DNA and RNA staining.[1][2][4] |
| Detection Limit | Data not available for nucleic acid staining. | 1-5 ng/band for double-stranded DNA (dsDNA).[1][2] Staining of single-stranded DNA (ssDNA) or RNA is less sensitive.[1][2][5] |
| Visualization | Visible as a blue dye under white light. | Requires UV transillumination for visualization, emitting an orange/yellow fluorescence at 590 nm.[1][6] |
| Safety Profile | Harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[7] Very toxic to aquatic life.[7] | Potent mutagen, suspected of causing genetic defects.[1][8][9][10][11][12] Requires special handling and disposal procedures.[1][8][13] |
Staining Mechanisms
Ethidium Bromide is a planar molecule that intercalates, or inserts itself, between the stacked base pairs of a DNA double helix.[1][4][6] This interaction is the basis for its fluorescence. When exposed to ultraviolet (UV) light, the intercalated EtBr absorbs the energy and emits it as visible orange light.[1][6] The fluorescence of EtBr is significantly enhanced when it is bound to DNA compared to when it is free in solution.[1][2]
This compound , as a cationic dye, is presumed to interact with the negatively charged phosphate (B84403) backbone of nucleic acids primarily through electrostatic attraction. This mechanism is common to other cationic dyes used in biological staining.
Experimental Protocols
Ethidium Bromide Staining Protocol for Agarose (B213101) Gels
Two common methods are used for staining with Ethidium Bromide:
Method 1: Including Ethidium Bromide in the Gel (Pre-staining)
This is the most common method due to its convenience.
-
Prepare Agarose Solution: Prepare a standard agarose gel solution in your desired electrophoresis buffer (e.g., TAE or TBE).
-
Cool the Agarose: After melting the agarose, allow the solution to cool to approximately 50-60°C. This is crucial to prevent warping the gel casting tray and to avoid creating excessive vapors of EtBr.
-
Add Ethidium Bromide: Add Ethidium Bromide stock solution (typically 10 mg/mL) to a final concentration of 0.2-0.5 µg/mL.[14] For example, add 2-5 µL of a 10 mg/mL stock solution to 100 mL of molten agarose.
-
Cast the Gel: Gently swirl the flask to mix the stain and then pour the agarose into the casting tray with the comb in place.
-
Run Electrophoresis: Once the gel has solidified, load your samples and run the gel in electrophoresis buffer that also contains Ethidium Bromide at the same concentration as the gel.[14]
-
Visualization: After electrophoresis, the gel can be immediately visualized on a UV transilluminator.
Method 2: Post-Staining
This method can result in lower background fluorescence and sharper bands.
-
Run Electrophoresis: Cast and run an agarose gel without any stain.
-
Prepare Staining Solution: Prepare a staining solution of 0.5 µg/mL Ethidium Bromide in water or electrophoresis buffer.[1][15]
-
Stain the Gel: After electrophoresis, immerse the gel in the staining solution and agitate gently for 15-30 minutes.[1][15]
-
Destain (Optional): To reduce background fluorescence, the gel can be destained by rinsing it in water for 15-30 minutes.[5][15]
-
Visualization: Visualize the gel on a UV transilluminator.
This compound Staining Protocol for Agarose Gels
-
Run Electrophoresis: Cast and run a standard agarose gel.
-
Prepare Staining Solution: Prepare a dilute solution of this compound in distilled water. The optimal concentration would need to be determined empirically.
-
Stain the Gel: After electrophoresis, immerse the gel in the this compound staining solution and agitate gently for 20-30 minutes.
-
Destain: Transfer the gel to distilled water to destain. Change the water several times until the background is clear and the bands are visible.
-
Visualization: The nucleic acid bands should appear as blue bands against a clear or light blue background, visible with white light.
Visualizing the Workflow
The general workflow for post-electrophoresis nucleic acid staining is a straightforward process.
General workflow for post-electrophoresis nucleic acid staining.
Safety Considerations: A Critical Comparison
A significant factor in choosing a nucleic acid stain is its safety profile.
Ethidium Bromide is a potent mutagen and is suspected of causing genetic defects.[1][8][9][10][11][12] It is also classified as harmful if swallowed and fatal if inhaled.[8][9][10][12] Due to these hazards, strict safety precautions are mandatory when handling EtBr. This includes wearing personal protective equipment (gloves, lab coat, and eye protection) and working in a designated area.[8] All EtBr-contaminated waste, including gels, solutions, and gloves, must be decontaminated or disposed of as hazardous waste according to institutional guidelines.[1][13]
This compound is classified as harmful if swallowed and causes serious eye damage.[7] It may also cause an allergic skin reaction.[7] While it is not classified as a mutagen, it is very toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[7]
Key safety hazards of Ethidium Bromide and this compound.
Conclusion
Ethidium Bromide remains a widely used nucleic acid stain due to its high sensitivity and well-established protocols. However, its significant mutagenicity is a major drawback, necessitating stringent safety measures.
This compound, while offering the advantage of visualization with visible light and not being classified as a mutagen, is not a conventional nucleic acid stain. Its sensitivity and efficacy for this application have not been documented in the literature. Researchers considering alternatives to Ethidium Bromide should be aware that while safer options exist, they may require optimization and may not offer the same level of sensitivity. For routine applications where high sensitivity is not the primary concern, exploring safer and more environmentally friendly dyes is a worthwhile endeavor. However, for applications requiring the detection of low amounts of nucleic acid, Ethidium Bromide, when used with appropriate safety protocols, remains a reliable choice. Further research into the nucleic acid staining capabilities of dyes like this compound would be necessary to validate them as viable alternatives.
References
- 1. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 2580-56-5 [amp.chemicalbook.com]
- 4. Ethidium Bromide: Swap or Not | UC Santa Barbara | Sustainability [sustainability.ucsb.edu]
- 5. Ethidium Bromide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. edvotek.com [edvotek.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
- 13. biotium.com [biotium.com]
- 14. addgene.org [addgene.org]
- 15. Nucleic Acid Stains, Ladders, and Markers Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to Alternatives for Basic Blue 26 in Biological Staining
For researchers, scientists, and drug development professionals seeking viable alternatives to Basic Blue 26 (also known as Victoria Blue B) for biological staining applications, this guide offers a comprehensive comparison of several readily available and effective cationic dyes. This document provides an objective overview of Methylene Blue, Toluidine Blue, Nile Blue, Safranin, and Crystal Violet, complete with experimental protocols and a summary of their performance characteristics.
Overview of this compound and Its Alternatives
This compound is a triarylmethane dye used in histology and cytology, primarily for nuclear staining and the detection of phospholipids.[1][2] Its cationic nature allows it to bind to negatively charged molecules within the cell, such as nucleic acids.[2][3] While effective, the availability of a range of other cationic dyes with overlapping and distinct properties provides researchers with a palette of tools for various biological applications.
The alternatives discussed in this guide—Methylene Blue (Basic Blue 9), Toluidine Blue, Nile Blue, Safranin, and Crystal Violet—are all cationic dyes that share the fundamental mechanism of binding to anionic components of cells and tissues.[4] However, they differ in their specific applications, staining properties, and, in some cases, their utility in live-cell imaging and quantitative assays.
Staining Mechanism: Electrostatic Interaction
The primary mechanism by which this compound and its alternatives stain biological materials is through electrostatic interactions. As cationic (positively charged) molecules, they are attracted to and form ionic bonds with anionic (negatively charged) components within cells and tissues.[4] These anionic sites are abundant in nucleic acids (due to the phosphate (B84403) backbone of DNA and RNA), acidic proteins, and certain glycosaminoglycans found in the extracellular matrix.[5]
Caption: General mechanism of cationic dye staining.
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons of this compound with all the alternatives under identical conditions are limited in published literature, the following tables summarize available quantitative data for each dye from various sources. It is important to note that experimental conditions can significantly influence these parameters.
Table 1: General Staining and Spectral Properties
| Dye | C.I. Number | Common Applications | Orthochromatic Color | Metachromatic Color | Absorption Max (nm) |
| This compound | 44045 | Nuclear stain, phospholipids, connective tissue | Blue | - | 619 |
| Methylene Blue | 52015 | Nuclear stain, bacteria, cell viability | Blue | - | 661-668 |
| Toluidine Blue | 52040 | Mast cells, cartilage, nucleic acids | Blue | Red-Purple | ~630 |
| Nile Blue | 51180 | Lipids (neutral and acidic), nuclei | Blue | Pink (neutral lipids) | 627.5 |
| Safranin | 50240 | Counterstain (Gram, endospore), cartilage, nuclei | Red | - | ~530 |
| Crystal Violet | 42555 | Gram stain (primary), cell viability, biofilm quantification | Violet | - | ~590 |
Table 2: Performance Metrics (Data from various sources)
| Dye | Staining Intensity/Sensitivity | Photostability | Cytotoxicity |
| This compound | Good for connective tissue, moderate light fastness[6][7] | Moderate, sensitive to light[8] | Potentially harmful, regulated in some countries[3] |
| Methylene Blue | High affinity for nucleic acids; sensitivity can be quantified[2] | More sensitive to light exposure than this compound[8] | Low toxicity at typical staining concentrations[9] |
| Toluidine Blue | High sensitivity and specificity for dysplasia detection (e.g., 97.6% and 50% respectively in one study)[10] | Information not readily available | Low toxicity in vital staining applications |
| Nile Blue | High quantum yield in nonpolar environments (0.27 in ethanol)[11] | Generally high photostability | Can exhibit dark toxicity in normal human fibroblasts at low concentrations[12] |
| Safranin | Staining intensity proportional to proteoglycan content in normal cartilage[1] | Information not readily available | Generally low toxicity as a counterstain |
| Crystal Violet | Excellent for quantifying cell viability, with a good linear relationship between cell number and absorbance[13] | Can undergo photobleaching | Can be toxic, especially with prolonged exposure[14] |
Experimental Protocols
The following are detailed protocols for key applications of the alternative stains.
Methylene Blue Staining for Cell Viability
This protocol is adapted for determining cell viability, where viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.
Materials:
-
Methylene Blue solution (0.4% w/v in buffer)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Cell suspension
Procedure:
-
Prepare a cell suspension in PBS.
-
Add an equal volume of 0.4% Methylene Blue solution to the cell suspension.
-
Mix gently and incubate for 5 minutes at room temperature.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Observe under a light microscope.
-
Count the number of stained (non-viable) and unstained (viable) cells.
References
- 1. Victoria Blue B, C.I. 44045 - Biognost [biognost.com]
- 2. Victoria Blue B | C33H32ClN3 | CID 17407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. macschem.us [macschem.us]
- 5. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newcomersupply.com [newcomersupply.com]
- 7. This compound - Victoria blue B - Brilliant Blue 3RF from Emperor Chem [emperordye.com]
- 8. autumnchem.com [autumnchem.com]
- 9. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and histological evaluation of toluidine blue positive and negative stained oral mucosal lesions - J Oral Med Oral Surg Oral Pathol Oral Radiol [joooo.org]
- 11. Effect of molecular structure on the selective phototoxicity of triarylmethane dyes towards tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worlddyevariety.com [worlddyevariety.com]
- 13. Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Nuclear Stains for Quantitative Fluorescence Microscopy: Basic Blue 26, DAPI, and Hoechst 33342
For researchers, scientists, and drug development professionals, the accurate quantification of fluorescence signals from nuclear stains is paramount for a wide range of applications, from cell cycle analysis to apoptosis assays. This guide provides a detailed comparison of Basic Blue 26 against the well-established fluorescent nuclear stains, DAPI and Hoechst 33342, with a focus on their suitability for quantitative fluorescence microscopy.
While this compound, also known as Victoria Blue B, has been historically used as a biological stain for DNA and proteins, its application in quantitative fluorescence microscopy is not well-documented.[1][2] In contrast, DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342 are widely validated and characterized fluorophores for specific and quantitative DNA staining in fluorescence microscopy.[3][4][5]
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound, DAPI, and Hoechst 33342. A significant challenge in evaluating this compound for quantitative fluorescence microscopy is the lack of available data for its key fluorescence parameters, such as quantum yield and photostability. Furthermore, its reported absorbance maximum in the orange-red spectrum raises questions about its utility as a blue fluorescent stain.
| Property | This compound (Victoria Blue B) | DAPI (DNA-Bound) | Hoechst 33342 (DNA-Bound) |
| Excitation Maximum (λex) | Not reported for fluorescence microscopy | ~358 nm[1][5] | ~350 nm[6][7] |
| Emission Maximum (λem) | Not reported for fluorescence microscopy | ~461 nm[1][5] | ~461 nm[6][7] |
| Molar Extinction Coefficient (ε) | Not reported for fluorescence excitation | ~27,000 cm⁻¹M⁻¹[3][8] | ~47,000 cm⁻¹M⁻¹ at 343 nm in methanol[9] |
| Quantum Yield (Φ) | Not reported | ~0.92[3] | ~0.4[10] |
| Photostability | Not reported | Subject to photobleaching and photoconversion[1] | Subject to photobleaching and photoconversion[1] |
| Primary Application | Histological/Colorimetric Stain[11][12] | Quantitative DNA Staining[3][13] | Quantitative DNA Staining (Live & Fixed Cells)[7][9] |
Experimental Protocols
Detailed and validated protocols for quantitative fluorescence microscopy are readily available for DAPI and Hoechst 33342. In contrast, protocols for this compound are primarily for colorimetric histological staining.
This compound Staining Protocol (for Histology)
This protocol is adapted from histological methods and is not validated for quantitative fluorescence microscopy.
-
Fixation: Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde) and wash with PBS.
-
Staining: Immerse slides in a working solution of Victoria Blue B (concentration and solvent may vary, e.g., in an alcoholic solution) for a specified time.[14][15]
-
Washing: Rinse with the solvent to remove excess stain.
-
Dehydration and Mounting: Dehydrate through a series of ethanol (B145695) concentrations and clear with xylene before mounting for bright-field microscopy.[15]
DAPI Staining Protocol (for Fixed Cells)
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Staining: Incubate cells with a 300 nM DAPI solution in PBS for 5 minutes at room temperature, protected from light.
-
Washing: Wash cells twice with PBS.
-
Imaging: Mount in an appropriate mounting medium and image using a fluorescence microscope with a UV excitation source and a blue emission filter.
Hoechst 33342 Staining Protocol (for Live or Fixed Cells)
-
Preparation: Prepare a 1 µg/mL working solution of Hoechst 33342 in PBS or cell culture medium.
-
Staining: Add the Hoechst solution directly to live or fixed cells and incubate for 10-20 minutes at room temperature or 37°C, protected from light.
-
Washing (Optional): For fixed cells, washing with PBS can reduce background fluorescence. For live cells, imaging can often be done without washing.
-
Imaging: Image using a fluorescence microscope with a UV excitation source and a blue emission filter.
Performance Comparison and Alternatives
This compound: The primary challenge in validating this compound for quantitative fluorescence microscopy is the discrepancy in its spectral properties and the absence of crucial performance data. Its strong absorption in the 593-617 nm range suggests it functions as a red-light absorbing dye for colorimetric applications, rather than a blue-emitting fluorophore.[16][17][18] While some triarylmethane dyes can be fluorescent, specific data for this compound in a biological context is lacking.
DAPI and Hoechst 33342: Both DAPI and Hoechst 33342 are superior alternatives for quantitative nuclear fluorescence microscopy. They exhibit strong and specific binding to the minor groove of DNA, leading to a significant increase in their fluorescence quantum yield upon binding.[8][19]
-
DAPI is generally preferred for fixed and permeabilized cells due to its lower membrane permeability at typical working concentrations.[20]
-
Hoechst 33342 is more membrane-permeant and is therefore suitable for staining both live and fixed cells.[7][20]
Both dyes are susceptible to photobleaching and can undergo photoconversion to green and red emitting forms upon prolonged UV exposure, which should be considered in quantitative experiments.[1]
Visualizing the Staining Workflow and Dye Properties
To illustrate the experimental process and the relationship between the dyes, the following diagrams are provided.
References
- 1. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. DAPI - Wikipedia [en.wikipedia.org]
- 6. Hoechst 33342 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. DAPI | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. biognost.com [biognost.com]
- 12. ビクトリアブル-B suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. newcomersupply.com [newcomersupply.com]
- 16. Absorption [Victoria Blue B] | AAT Bioquest [aatbio.com]
- 17. Victoria blue B (C. I. 44045), 10 g, CAS No. 2580-56-5 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 18. Absorption [Victoria Pure Blue Bo] | AAT Bioquest [aatbio.com]
- 19. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 20. biotium.com [biotium.com]
A Comparative Guide to Basic Blue 26 and Victoria Blue R for Researchers
In the realm of biological staining, the selection of the appropriate dye is paramount for achieving clear and reliable results. This guide provides a comprehensive comparative analysis of two commonly used triarylmethane dyes, Basic Blue 26 (Victoria Blue B) and Victoria Blue R (Basic Blue 11), to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties
This compound and Victoria Blue R share a similar triarylmethane core structure, which is responsible for their vibrant blue color. However, differences in their substituent groups lead to variations in their molecular weight, solubility, and spectral properties. These differences can influence their staining characteristics and suitability for various applications.
| Property | This compound (Victoria Blue B) | Victoria Blue R (Basic Blue 11) |
| C.I. Name | This compound[1] | Basic Blue 11[2] |
| C.I. Number | 44045[1] | 44040[2] |
| CAS Number | 2580-56-5[1] | 2185-86-6[3] |
| Molecular Formula | C₃₃H₃₂ClN₃[4] | C₂₉H₃₂ClN₃[2] |
| Molecular Weight | 506.08 g/mol [4] | 458.04 g/mol [2] |
| Appearance | Bright blue powder[1] | Dark blue powder[3] |
| Solubility | Soluble in hot water and ethanol.[4] | Slightly soluble in cold water, soluble in hot water and ethanol. |
| Absorption Max (λmax) | ~593 nm[5] | ~615 nm[2][6] |
Staining Performance: A Comparative Overview
| Performance Parameter | This compound (Victoria Blue B) | Victoria Blue R (Basic Blue 11) |
| Staining Intensity | Strong nuclear and acidic mucin staining reported. | Strong staining of elastic fibers and copper-associated proteins. |
| Specificity | Binds to negatively charged molecules like nucleic acids and acidic proteins.[5] | Shows high affinity for elastic fibers after oxidation. |
| Photostability | As a triarylmethane dye, moderate photostability is expected. Specific quantitative data is limited. | As a triarylmethane dye, moderate photostability is expected. Specific quantitative data is limited. |
| Signal-to-Noise Ratio | Generally provides good contrast for nuclear staining. | Can provide high contrast for elastic fibers against a counterstained background. |
Staining Mechanisms and Cellular Targets
The staining mechanisms of these cationic dyes are primarily based on electrostatic interactions with negatively charged tissue components. However, the specific protocols and target structures can differ significantly.
This compound (Victoria Blue B) is often employed as a nuclear stain.[5] Its cationic nature allows it to bind to the anionic phosphate (B84403) groups of nucleic acids (DNA and RNA) in the cell nucleus, resulting in a distinct blue coloration.[5] It can also stain other acidic components such as acidic mucins.
Staining mechanism of this compound.
Victoria Blue R (Basic Blue 11) is a key component of the Victoria Blue method for the demonstration of elastic fibers.[7][8] This method involves an initial oxidation step, typically with potassium permanganate, which is thought to expose anionic sites on the elastic fibers. The cationic Victoria Blue R then binds to these sites, often in combination with resorcinol, to form a blue-black stain.[7][8]
Staining mechanism of Victoria Blue R for elastic fibers.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible staining. Below are representative protocols for each dye.
Protocol 1: this compound (Victoria Blue B) for Nuclear Staining
This protocol is a general guideline for nuclear counterstaining in immunohistochemistry.
Workflow for this compound nuclear staining.
Protocol 2: Victoria Blue R for Elastic Fiber Staining
This protocol is based on the Victoria Blue method for demonstrating elastic fibers.[7][8][9]
Workflow for Victoria Blue R elastic fiber staining.
Conclusion and Recommendations
Both this compound and Victoria Blue R are valuable tools in the histologist's arsenal. The choice between them should be guided by the specific application and target structure.
-
This compound (Victoria Blue B) is a suitable choice for general nuclear counterstaining, providing a clear blue visualization of cell nuclei.
-
Victoria Blue R (Basic Blue 11) is the preferred reagent for the specific demonstration of elastic fibers, particularly when using the established Victoria Blue staining method.
For optimal results, it is crucial to adhere to well-documented protocols and to optimize staining and differentiation times for the specific tissue type and thickness. Given the limited direct comparative data, researchers are encouraged to perform their own side-by-side comparisons to determine the most suitable dye for their novel applications.
References
- 1. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]
- 2. stainsfile.com [stainsfile.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Removal of Brilliant Blue R and Victoria Blue R dyes from textile wastewater by adsorption method using pomegranate peel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pscientifics.com [pscientifics.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. newcomersupply.com [newcomersupply.com]
Performance of Basic Blue 26 in Super-Resolution Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Super-resolution microscopy techniques such as STORM, PALM, and STED have become indispensable tools in modern biological research, offering unprecedented views into the nanoscale organization of cellular structures. The success of these methods is critically dependent on the photophysical properties of the fluorescent probes used. This guide addresses the suitability and performance of Basic Blue 26 for super-resolution microscopy.
A thorough review of the scientific literature reveals no published data on the use of this compound (also known as Victoria Blue B) in any super-resolution microscopy application. While this compound is a known fluorochrome, its primary applications are in histology as a nuclear and bacterial stain, and in the textile industry as a dye. Crucial performance metrics for super-resolution microscopy—such as photoswitching characteristics, photon yield, and localization precision—are not available for this dye. Consequently, a direct quantitative comparison with established super-resolution dyes is not feasible.
This guide provides a framework for understanding the stringent requirements for fluorescent probes in super-resolution microscopy and presents a comparison with well-characterized, high-performance alternative dyes.
The Challenge of Super-Resolution Dyes: Beyond Simple Fluorescence
Single-Molecule Localization Microscopy (SMLM) techniques like STORM and PALM require fluorescent probes that can be induced to switch between a fluorescent "ON" state and a dark "OFF" state. This "photoswitching" allows for the temporal separation of signals from individual molecules that are spatially closer than the diffraction limit of light, enabling their precise localization.
The following table outlines the ideal characteristics for a super-resolution dye and contrasts them with the known properties of this compound.
| Performance Metric | Ideal Characteristic for Super-Resolution Microscopy | Known Properties of this compound |
| Photoswitching | Must exhibit controllable switching between fluorescent and dark states. | No evidence of photoswitching has been reported. |
| Photon Yield | High number of photons per "ON" event to enable high-precision localization. | Quantitative photon yield data is not available. |
| Duty Cycle | Low duty cycle (short "ON" time relative to "OFF" time) to ensure sparse molecular signals. | Not characterized. |
| Photostability | High resistance to irreversible photobleaching over many switching cycles. | Reported to have low to moderate lightfastness. |
| Brightness | High molar extinction coefficient and fluorescence quantum yield. | Qualitatively a bright dye, but quantitative data is lacking. |
| Spectral Range | Excitation/emission compatible with common laser lines (e.g., 488, 561, 640 nm). | Absorbance maximum is in the ~593-619 nm range.[1][2][3][4] |
| Chemical Class | Often cyanine (B1664457) (e.g., Cy5, Alexa Fluor 647) or rhodamine derivatives. | Triarylmethane dye.[5] |
Given the absence of critical performance data, This compound is not a recommended candidate for super-resolution microscopy.
High-Performance Alternatives for Super-Resolution Microscopy
For researchers seeking reliable and high-performing dyes for SMLM, several alternatives have been extensively characterized and validated. The table below provides a quantitative comparison of popular dyes used for STORM.
| Dye | Excitation Max (nm) | Emission Max (nm) | Avg. Photon Yield (photons/event) | Typical Localization Precision (nm) | Key Advantages |
| Alexa Fluor 647 | 650 | 668 | 1,000 - 4,000 | 10 - 20 | High photostability, bright, reliable photoswitching. |
| Cy5 | 649 | 670 | 1,000 - 3,000 | 15 - 25 | Good performance, widely used, cost-effective. |
| Atto 655 | 663 | 684 | 500 - 1,500 | 20 - 30 | Low duty cycle, good for dense labeling. |
| CF®660C | 667 | 685 | High | < 15 | Excellent brightness and photostability. |
| CF®680 | 680 | 700 | High | < 15 | Red-shifted for multicolor imaging, very photostable. |
Performance metrics can vary based on the specific experimental conditions, particularly the composition of the imaging buffer.
Experimental Protocols and Workflows
The following provides a generalized experimental protocol for dSTORM, a common SMLM technique, as a specific protocol for this compound does not exist.
General dSTORM Protocol for Cellular Imaging
-
Sample Preparation:
-
Cells are cultured on high-precision glass coverslips suitable for microscopy.
-
Fixation is typically performed with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 if intracellular targets are to be labeled.
-
Nonspecific antibody binding is blocked using a solution like bovine serum albumin (BSA).
-
The target protein is labeled with a primary antibody, followed by a secondary antibody conjugated to a suitable STORM dye (e.g., Alexa Fluor 647).
-
-
Imaging Buffer Preparation:
-
A critical component of dSTORM is the imaging buffer, which facilitates the photoswitching of the dye. A common buffer composition includes:
-
A buffer system (e.g., Tris-HCl).
-
An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose) to reduce photobleaching.
-
A thiol, such as β-mercaptoethylamine (MEA) or cysteamine, to promote the transition to and stabilization of the dark state.
-
-
-
Image Acquisition:
-
The sample is illuminated with a high-intensity laser corresponding to the excitation wavelength of the dye (e.g., 640 nm for Alexa Fluor 647). This drives most of the molecules into a long-lived dark state.
-
A low-power activation laser (e.g., 405 nm) is used to sparsely and stochastically return a small subset of molecules to the fluorescent state.
-
A series of thousands of images (frames) are acquired with a sensitive camera, with each frame capturing the fluorescence of a few, well-separated single molecules.
-
-
Data Analysis and Image Reconstruction:
-
Specialized software is used to analyze the image series. For each frame, the precise center of the emission from each single molecule is determined with sub-pixel accuracy.
-
The localizations from all frames are compiled into a final super-resolved image, which is a pointillist reconstruction of the underlying structure.
-
Visualizing the Process: Diagrams
Caption: A simplified workflow of a typical SMLM experiment.
Caption: The photoswitching cycle that underpins dSTORM imaging.
References
- 1. Triarylmethane Fluorophores Resistant to Oxidative Photobluing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Molecule Localisation Microscopy (SMLM) – EMBL Imaging Centre [embl.org]
- 3. Thermodynamic and kinetic studies of Victoria blue B removal using the photocatalyst of flower-like cadmium sulfide microspheres synthesized via hydrothermal process [eeer.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Efficacy of Basic Blue 26 and Other Dyes as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of various dyes, with a focus on the triarylmethane class, to which Basic Blue 26 (also known as Victoria Blue B) belongs. While this compound is a well-documented histological stain and textile dye, there is a notable lack of publicly available experimental data specifically detailing its antimicrobial properties.[1][2][3] Therefore, this guide will objectively compare the known antimicrobial performance of other structurally related and commonly used antimicrobial dyes, supported by experimental data and standardized protocols.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the available quantitative data on the antimicrobial efficacy of selected dyes. It is important to note the absence of specific data for this compound in the current scientific literature. The data presented here is for comparative purposes to understand the potential antimicrobial activity within the broader class of dye compounds.
| Antimicrobial Agent | Chemical Class | Test Organism | Efficacy Metric (unit) | Result |
| Brilliant Green | Triarylmethane | Plasmodium falciparum (3D7, 7G8 strains) | IC50 (µM) | 0.8 - 1.5 |
| Brilliant Green | Triarylmethane | Plasmodium falciparum (Q206 clinical isolate) | Exflagellation Inhibition (%) at 1 µM | 90.5 |
| Green S (E142) | Triarylmethane | Plasmodium falciparum | IC50 (µM) | ~17 |
| Auramine O | Diarylmethane | Plasmodium falciparum | IC50 (µM) | 6.3 - 10.9 |
| Methylene Blue | Thiazine | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Not specified in this context | No activity observed against gram-negative bacteria in one study. |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial efficacy. The following are standardized protocols for determining two key metrics: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the optimal temperature for the microorganism until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
b. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent (e.g., this compound or a comparator dye) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
c. Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the test microorganism.
d. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (no turbidity) of the microorganism.
Determination of Zone of Inhibition via Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
a. Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution method (equivalent to a 0.5 McFarland standard).
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
c. Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a known concentration of the antimicrobial agent onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
d. Incubation:
-
Incubate the plate at the optimal temperature for the test microorganism for a specified period (typically 18-24 hours).
e. Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is inversely proportional to the MIC of the antimicrobial agent. The interpretation of the zone diameter (susceptible, intermediate, or resistant) is based on standardized charts provided by organizations like CLSI.[4][5][6]
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A flowchart illustrating the parallel workflows for determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.
Postulated Antimicrobial Mechanism of Triarylmethane Dyes
Caption: A diagram illustrating the proposed mechanism of antimicrobial action for cationic triarylmethane dyes, involving cell membrane disruption.
References
A Comparative Guide to Basic Blue 26 Staining: Reproducibility, Reliability, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of histological and cytological staining, the choice of dye is paramount to achieving clear, reproducible, and reliable results. Basic Blue 26, also known as Victoria Blue B, is a synthetic triarylmethane dye utilized for the visualization of various biological structures, including nucleic acids, proteins, and elastic fibers.[1] This guide provides an objective comparison of this compound's performance against common alternatives, supported by available data, to aid researchers in selecting the most suitable stain for their specific applications.
Performance Comparison
While direct quantitative comparisons of this compound with other stains are limited in published literature, we can infer its performance based on studies of related dyes and its chemical class. The following table summarizes key performance indicators.
| Feature | This compound (Victoria Blue B) | Methylene (B1212753) Blue | Toluidine Blue | Verhoeff-Van Gieson (VVG) |
| Primary Applications | Nuclear staining, elastic fibers, copper-associated protein. | General nuclear and cytoplasmic staining, mast cells, bacteria.[2][3] | Mast cell metachromatic staining, Nissl substance, cartilage.[4][5] | Elastic fibers.[1][6] |
| Staining Principle | Electrostatic binding to negatively charged molecules. | Cationic dye binding to acidic tissue components.[2] | Metachromatic staining of specific granules; orthochromatic nuclear staining.[7] | Iron-hematoxylin complex with strong affinity for elastin.[1] |
| Reproducibility | Good, especially with purified dye; can be suitable for automated cell-pattern recognition.[1] | Generally reliable for routine staining. | Can be influenced by pH, fixation, and dye concentration.[3][4] | Highly dependent on the differentiation step, requiring skilled execution.[6] |
| Photostability | As a triarylmethane dye, it is susceptible to photooxidation and fading. | Generally considered to have moderate photostability. | Exhibits greater bactericidal activity (light-induced) than Methylene Blue, suggesting higher photoreactivity.[8][9] | Stable. |
| Toxicity | Potentially harmful to human health and the environment. | Less toxic than many other stains. | Generally low toxicity in typical staining concentrations. | Components like ferric chloride and picric acid are hazardous.[1] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. Below are established protocols for this compound and its common alternatives.
This compound (Victoria Blue B) Staining for Elastic Fibers
This protocol is adapted from standard histological procedures.
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.
-
Oxidation: Treat with a working solution of Potassium Permanganate and Sulfuric Acid for 5 minutes.
-
Bleaching: Decolorize with a 1% Sodium Bisulfite solution until sections are colorless.
-
Washing: Wash thoroughly in running tap water.
-
Staining: Stain in an alcoholic solution of Victoria Blue B for at least 4 hours, or overnight for optimal results.
-
Differentiation: Differentiate in 70% ethyl alcohol until the background is clear.
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red for 5 minutes to visualize nuclei.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a compatible medium.
Alternative Stains: Protocols
-
Deparaffinization and Hydration: As above.
-
Staining: Stain in a freshly prepared Verhoeff's hematoxylin (B73222) solution for 30-60 minutes.[1][10]
-
Differentiation: Differentiate with a 2% ferric chloride solution, monitoring microscopically until elastic fibers are distinct.[1][10]
-
Iodine Removal: Treat with 5% sodium thiosulfate (B1220275) to remove iodine.
-
Counterstaining: Counterstain with Van Gieson's solution for 3-5 minutes.[10]
-
Dehydration and Mounting: As above.
-
Deparaffinization and Hydration: As above.
-
Staining: Stain in a 0.1% aqueous Toluidine Blue solution for 10 minutes.[11]
-
Washing: Rinse well in distilled water.[11]
-
Dehydration and Mounting: Quickly dehydrate through graded alcohols, clear in xylene, and mount.[11]
-
Sample Preparation: Mount a fixed or dried sample on a glass slide.[2]
-
Staining: Flood the sample with a 1% Methylene Blue solution and incubate for 1-3 minutes.[2]
-
Washing: Gently wash with tap water.[2]
-
Drying and Mounting: Blot dry and add a coverslip.[2]
Visualization of Experimental Workflow
To illustrate a typical staining procedure, the following diagram outlines the key steps in the this compound staining protocol for elastic fibers.
Conclusion
This compound (Victoria Blue B) is a valuable stain for specific applications such as the demonstration of elastic fibers and for quantitative nuclear staining, where it can offer reproducible results. However, researchers should be aware of its potential toxicity and the susceptibility of triarylmethane dyes to fading. For general-purpose staining, alternatives like Methylene Blue may offer a safer and more cost-effective option. For highly specific and reproducible staining of elastic fibers, the Verhoeff-Van Gieson method, despite its technical demands, remains a gold standard. The choice of stain should ultimately be guided by the specific research question, the required level of detail, and the available laboratory resources.
References
- 1. webpath.med.utah.edu [webpath.med.utah.edu]
- 2. protocols.io [protocols.io]
- 3. Modern Imaging Technologies of Mast Cells for Biology and Medicine (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toluidine blue staining of murine mast cells and quantitation by a novel, automated image analysis method using whole slide skin images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Elastic Stains [nsh.org]
- 7. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 8. Comparison of the methylene blue and toluidine blue photobactericidal efficacy against gram-positive and gram-negative microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Verhoeff-Van Gieson (VVG) Staining Protocol for Elastic Fibers - IHC WORLD [ihcworld.com]
- 11. newcomersupply.com [newcomersupply.com]
A Comparative Guide to Quantitative Protein Analysis: Basic Blue 26 vs. Standard Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of protein concentration is a critical step in a multitude of experimental workflows. This guide provides a comparative analysis of a potential protein binding assay using Basic Blue 26 against two widely established methods: the Bradford and Bicinchoninic Acid (BCA) assays. We present a detailed examination of their principles, experimental protocols, and performance characteristics, supported by quantitative data to aid in the selection of the most suitable method for your research needs.
Principles of Protein Quantification Assays
At its core, colorimetric protein quantification relies on a measurable change in the absorbance of a reagent upon its interaction with proteins. This change is then correlated to the protein concentration by comparison to a standard curve generated with a protein of known concentration, such as Bovine Serum Albumin (BSA).
This compound (Victoria Blue B) is a synthetic cationic dye from the triarylmethane class, known for its use as a biological stain for nucleic acids and proteins.[1] Its mechanism of protein binding is predicated on electrostatic interactions with negatively charged amino acid residues. While not conventionally used for quantitative protein assays in solution, its properties suggest a potential application in a dye-binding assay format, analogous to the Bradford assay.
The Bradford assay utilizes Coomassie Brilliant Blue G-250 dye.[2] In an acidic solution, the dye exists in a cationic, reddish-brown form with an absorbance maximum at 465 nm.[2][3] Upon binding to proteins, primarily through interactions with arginine, lysine, and histidine residues, the dye is stabilized in its anionic blue form, shifting the absorbance maximum to 595 nm.[4][5] The intensity of the blue color is proportional to the protein concentration.[5]
The Bicinchoninic Acid (BCA) assay is a copper-based method.[6] This assay involves two reaction steps. First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[6][7] In the second step, two molecules of bicinchoninic acid chelate with each cuprous ion, forming a purple-colored complex with a strong absorbance at 562 nm.[6][8] The color intensity is proportional to the amount of protein in the sample.[6]
Performance Comparison
The choice of a protein quantification assay is often dictated by the specific requirements of the experiment, including the nature of the protein sample, the presence of interfering substances, and the desired sensitivity. The following table summarizes the key performance characteristics of the this compound assay (hypothetical) and the established Bradford and BCA assays.
| Feature | This compound Assay (Hypothetical) | Bradford Assay | BCA Assay |
| Principle | Dye-binding (electrostatic interactions) | Dye-binding (Coomassie Brilliant Blue G-250) | Copper reduction and chelation (Bicinchoninic Acid) |
| Wavelength | To be determined experimentally | 595 nm | 562 nm |
| Linear Range | To be determined | 1-20 µg/mL (Micro Assay), 200-1500 µg/mL (Standard Assay)[9] | 25-2000 µg/mL[10] |
| Sensitivity | Potentially high | High (as low as 1 µg/mL)[11] | High (as low as 0.5 µg/mL)[6] |
| Assay Time | Potentially rapid (< 30 minutes) | Rapid (5-10 minutes)[9][11] | Longer (30-60 minutes)[8][12] |
| Detergent Compatibility | Likely poor | Poor, detergents can interfere with protein-dye binding[11] | Good, compatible with most ionic and nonionic detergents[11] |
| Reducing Agent Compatibility | Likely good | Good, not affected by reducing agents[13] | Poor, reducing agents interfere with copper reduction[13] |
| Protein-to-Protein Variation | Potentially high | Moderate, depends on basic amino acid content[14] | Low, less dependent on amino acid composition[15] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining accurate and reliable quantitative data. Below are the standard protocols for the Bradford and BCA assays, along with a proposed, hypothetical protocol for a this compound-based assay.
This compound Protein Assay (Hypothetical Protocol)
Note: The following protocol is a hypothetical construction based on the principles of dye-binding assays and the known properties of this compound. Optimization and validation would be required for practical application.
Materials:
-
This compound dye
-
Acidic solution (e.g., 85% phosphoric acid and ethanol)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare this compound Reagent: Dissolve this compound in a suitable acidic solvent (e.g., a mixture of ethanol (B145695) and phosphoric acid). The optimal concentration and solvent composition would need to be determined experimentally.
-
Prepare Protein Standards: Create a series of protein standards by diluting the BSA stock solution to concentrations within an expected linear range.
-
Sample Preparation: Dilute unknown protein samples to fall within the range of the standard curve.
-
Assay Reaction: In separate tubes or microplate wells, add a small volume of each standard and unknown sample. Add the this compound reagent to each tube/well and mix thoroughly.
-
Incubation: Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for color development.
-
Measurement: Measure the absorbance at the wavelength of maximum absorbance for the protein-dye complex (to be determined experimentally) using a spectrophotometer.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples from the standard curve.
Bradford Protein Assay
Materials:
-
Bradford reagent (containing Coomassie Brilliant Blue G-250)[16]
-
Protein standard (e.g., BSA at 1 mg/mL)[17]
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare Protein Standards: Prepare a series of BSA standards with concentrations ranging from 0.05 to 0.5 mg/mL.[17]
-
Assay Reaction: Add 20 µL of each standard and unknown sample to separate cuvettes. Add 1 mL of Bradford reagent to each cuvette and mix well.[16]
-
Incubation: Incubate at room temperature for 5 minutes.[16]
-
Measurement: Measure the absorbance at 595 nm.[16]
-
Quantification: Create a standard curve by plotting the absorbance of the standards versus their concentrations and determine the concentration of the unknown samples.[17]
Bicinchoninic Acid (BCA) Protein Assay
Materials:
-
BCA working reagent (a mixture of BCA reagent A and BCA reagent B)[6]
-
Protein standard (e.g., BSA at 2 mg/mL)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare BCA Working Reagent: Mix 50 parts of BCA reagent A with 1 part of BCA reagent B.[6]
-
Prepare Protein Standards: Prepare a series of BSA standards with concentrations ranging from 0 to 2 mg/mL.[6]
-
Assay Reaction: Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate. Add 200 µL of the BCA working reagent to each well and mix.[6]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[6]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.[7]
-
Quantification: Generate a standard curve and calculate the protein concentrations of the unknown samples.[7]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the hypothetical this compound assay and the established Bradford and BCA assays.
Conclusion
While this compound shows theoretical potential for a dye-binding protein assay, it remains an unvalidated method requiring significant optimization. For researchers requiring reliable and well-characterized protein quantification, the Bradford and BCA assays remain the industry standards. The Bradford assay offers speed and high sensitivity, making it ideal for rapid estimations of protein concentration. The BCA assay, with its superior compatibility with detergents and lower protein-to-protein variability, is a more robust choice for complex protein samples. The selection between these established methods should be guided by the specific composition of the protein samples and the downstream applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 3. The Bradford Method For Protein Quantitation | Springer Nature Experiments [experiments.springernature.com]
- 4. study.com [study.com]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 10. opentrons.com [opentrons.com]
- 11. BCA and Bradford protein assays | Abcam [abcam.com]
- 12. m.youtube.com [m.youtube.com]
- 13. citeqbiologics.com [citeqbiologics.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 17. Quantifying proteins using the Bradford method [qiagen.com]
Safety Operating Guide
Personal protective equipment for handling Basic blue 26
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Basic Blue 26 (also known as Victoria Blue B, C.I. 44045). Adherence to these guidelines is critical to mitigate risks and ensure proper handling from acquisition to disposal.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Victoria Blue B
-
CAS Number: 2580-56-5
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, can cause serious eye damage, and may lead to an allergic skin reaction.[3][4] Inhalation of dust can irritate the respiratory tract, and prolonged skin contact may cause irritation.[1]
To ensure personal safety, the following personal protective equipment is mandatory when handling this compound:
| Protective Equipment | Specifications and Recommendations |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles with rigid side shields.[1][5][6] |
| Hand Protection | Wear appropriate protective gloves. "Rubber gloves" are specified in some safety data sheets.[1][2] The glove material must be impermeable and resistant to the chemical.[3] |
| Respiratory Protection | Use a suitable, approved respirator if there is insufficient ventilation or when airborne dust may be generated.[1][3] Handling should ideally occur within a chemical fume hood.[1] |
| Body Protection | Wear appropriate protective clothing to minimize skin contact.[1] A lab coat is recommended. |
| Footwear | Closed-toe shoes must be worn in the laboratory.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a designated chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Minimize dust generation and accumulation during handling.[1]
2. Handling Procedure:
-
Before use, carefully read the Safety Data Sheet (SDS).
-
Wear all required personal protective equipment (goggles, gloves, lab coat).
-
Weigh and handle the solid powder in a fume hood to avoid inhalation of dust.
-
After handling, wash hands and other exposed areas thoroughly with soap and water.[1][3]
-
Remove contaminated clothing and wash it before reuse.[1]
3. Storage:
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[1]
-
Keep containers tightly closed and preserve in light-resistant containers.[1]
4. Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1][2]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste. Consult state and local hazardous waste regulations for complete and accurate classification.[1]
-
Containment: Collect waste material in a suitable, labeled disposal container.[1] For spills, sweep or vacuum up the material, avoiding dust generation, and place it in a designated waste container.[1][2]
-
Disposal Method: Do not discharge into waterways or sewer systems.[2] Waste should be incinerated or disposed of in accordance with local, state, and federal regulations.[2]
-
Empty Containers: Empty containers with less than one inch of residue may be landfilled, but disposal should still be in accordance with local, state, and federal regulations.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
